3-(Chloromethyl)-1-ethylpyrrolidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(chloromethyl)-1-ethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN/c1-2-9-4-3-7(5-8)6-9/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMYZJKOOOCLGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80669533 | |
| Record name | 3-(Chloromethyl)-1-ethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80669533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98338-34-2 | |
| Record name | 3-(Chloromethyl)-1-ethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80669533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physicochemical properties of 3-(Chloromethyl)-1-ethylpyrrolidine
An In-depth Technical Guide to the Physicochemical Properties of 3-(Chloromethyl)-1-ethylpyrrolidine
Introduction: A Versatile Pyrrolidine Building Block
This compound is a heterocyclic organic compound featuring a pyrrolidine ring N-substituted with an ethyl group and further substituted at the 3-position with a chloromethyl group. Its chemical structure, containing a reactive chloromethyl handle and a tertiary amine, makes it a valuable and versatile intermediate in organic synthesis.[1] This guide provides a comprehensive analysis of its core physicochemical properties, offering field-proven insights and experimental methodologies crucial for its application in pharmaceutical research, drug development, and the synthesis of novel organic compounds.[1] Understanding these properties is paramount for predicting molecular behavior, optimizing reaction conditions, and assessing its potential as a scaffold in medicinal chemistry.
Core Chemical and Physical Data
A summary of the fundamental physical and chemical properties of this compound is presented below. This data serves as a foundational reference for laboratory use and computational modeling.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₄ClN | [1][2][3][4] |
| Molecular Weight | 147.65 g/mol | [1][2][3][4] |
| CAS Number | 98338-34-2 | [1][2][3][4] |
| Appearance | Solid | [2][3] |
| Boiling Point | 181.8°C (at 760 mmHg) | [1] |
| Density | 0.985 g/cm³ | [1] |
| Flash Point | 63.8°C | [1] |
| Vapor Pressure | 0.836 mmHg (at 25°C) | [1] |
| Refractive Index | 1.458 | [1] |
| InChI Key | AJMYZJKOOOCLGY-UHFFFAOYSA-N | [2][3] |
| SMILES | ClCC1CN(CC)CC1 | [2][3] |
Critical Physicochemical Parameters in Drug Discovery
The utility of a molecule in a biological context is governed by several key physicochemical parameters. For an ionizable compound like this compound, the pKa, lipophilicity (logP/logD), and chemical stability are of primary importance.
Acidity and Basicity: The pKa
The pKa, or acid dissociation constant, is a critical determinant of a molecule's ionization state at a given pH. The tertiary amine within the pyrrolidine ring imparts basic properties to this compound. This means that at physiological pH (~7.4), the nitrogen atom will be predominantly protonated, carrying a positive charge. This ionization state profoundly influences aqueous solubility, membrane permeability, and interactions with biological targets.
Potentiometric titration is a highly accurate and widely adopted method for determining the pKa of ionizable compounds.[5][6] The causality behind this choice is its direct measurement of pH changes upon the addition of a titrant, allowing for precise identification of the half-equivalence point, where pH equals the pKa.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a known quantity of this compound hydrochloride in deionized, CO₂-free water to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: Place the solution in a thermostatted vessel maintained at a constant temperature (e.g., 25°C). Immerse a calibrated pH electrode and a stirrer into the solution.
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH), which is also CO₂-free, in small, precise increments using a burette.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point of the resulting titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity: The Partition Coefficient (logP & logD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. It is commonly expressed as logP, the logarithm of the partition coefficient between n-octanol and water.[7][8] For an ionizable molecule, the distribution coefficient (logD) is more relevant as it accounts for partitioning of all species (ionized and neutral) at a specific pH.[9]
A balanced logD is crucial; high lipophilicity can improve membrane permeability but may also lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. Given its ionizable nature, the logD of this compound will be highly pH-dependent, decreasing significantly as the pH drops below its pKa and the molecule becomes more protonated and water-soluble.
The shake-flask method is the "gold standard" for its direct and accurate measurement of partitioning.[7][9] Its self-validating nature comes from the direct quantification of the analyte in both phases, ensuring mass balance.
Methodology:
-
Phase Preparation: Prepare a buffered aqueous phase (for logD, typically pH 7.4 phosphate buffer) and an organic phase (n-octanol). Pre-saturate each phase by shaking them together for 24 hours, then allowing them to separate. This minimizes volume changes during the experiment.[10]
-
Sample Addition: Dissolve a known amount of this compound in the pre-saturated aqueous phase.
-
Partitioning: Add an equal volume of the pre-saturated n-octanol. Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the aqueous and organic layers using a suitable analytical technique, such as HPLC-UV.
-
Calculation: Calculate logP (or logD) using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Water]).[8]
Chemical Stability
The stability of a compound under relevant physiological and storage conditions is a critical parameter. The primary point of reactivity in this compound is the C-Cl bond. The chloromethyl group is a good electrophile, making the compound susceptible to nucleophilic substitution reactions. This reactivity is precisely why it is a useful synthetic intermediate but also a potential liability in a biological system, where it could react with biological nucleophiles.
Furthermore, the stability of chlorinated organic compounds can be influenced by pH.[11][12][13] At extremes of pH, hydrolysis of the C-Cl bond to form the corresponding alcohol may occur.
This protocol assesses the compound's stability across a range of pH values relevant to physiological conditions and formulation.
Methodology:
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, and 9).
-
Sample Incubation: Prepare stock solutions of the compound in an organic solvent (e.g., acetonitrile). Spike the stock solution into each buffer to a final concentration (e.g., 10 µM), ensuring the organic solvent percentage is low (<1%) to avoid solubility issues.
-
Time-Point Analysis: Incubate the solutions at a constant temperature (e.g., 37°C). At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Reaction Quenching: Immediately quench any degradation by adding an equal volume of cold organic solvent (e.g., acetonitrile).
-
Quantification: Analyze the samples by a stability-indicating HPLC method to measure the percentage of the parent compound remaining relative to the t=0 sample. The appearance of new peaks can indicate the formation of degradation products.
Spectroscopic Profile
Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of a chemical entity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), complex multiplets for the five non-equivalent protons on the pyrrolidine ring, and a characteristic doublet for the two protons of the chloromethyl group (CH₂Cl).
-
¹³C NMR: The carbon NMR spectrum should display seven unique signals corresponding to each carbon atom in the molecule. The carbon of the CH₂Cl group would appear in the range of 40-50 ppm, while the carbons of the ethyl group and the pyrrolidine ring would appear further upfield.
-
-
Infrared (IR) Spectroscopy: Key diagnostic peaks would include C-H stretching vibrations for the sp³ hybridized carbons just below 3000 cm⁻¹, and a C-Cl stretching absorption typically found in the 600-800 cm⁻¹ region.[14] The absence of strong absorptions in the O-H, N-H, and C=O regions confirms the structure.
-
Mass Spectrometry (MS): Electron-impact mass spectrometry would show a molecular ion (M⁺) peak. A key feature would be the isotopic pattern of the molecular ion, showing two peaks at m/z 147 and 149 in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl). Common fragmentation pathways would likely involve the loss of a chlorine radical (•Cl) or a chloromethyl radical (•CH₂Cl).
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling to minimize exposure.
-
Hazards: The compound is considered toxic and can cause irritation to the skin, eyes, and respiratory system.[1] Safety data for analogous compounds suggest it may cause burns.[15][16]
-
Handling Precautions:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and acids.[15][16]
Caption: Relationship of physicochemical properties to ADME outcomes.
References
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This compound | Cas 98338-34-2. LookChem.[Link]
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Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI.[Link]
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The effect of organic loads on stability of various chlorine-based sanitisers. Zenodo.[Link]
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The effect of organic loads on stability of various chlorine-based sanitisers. American Society of Agricultural and Biological Engineers.[Link]
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Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences. R Discovery.[Link]
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Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies.[Link]
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The effect of organic loads on stability of various chlorine-based sanitisers. ResearchGate.[Link]
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Organic chloramines in drinking water: An assessment of formation, stability, reactivity and risk. PubMed.[Link]
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NMR Analysis - Determining a Structure with IR and NMR. YouTube.[Link]
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An In-Depth Technical Guide to 3-(Chloromethyl)-1-ethylpyrrolidine (CAS 98338-34-2): Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(chloromethyl)-1-ethylpyrrolidine, a versatile heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. The pyrrolidine scaffold is a prevalent motif in numerous FDA-approved drugs, valued for its ability to introduce three-dimensional complexity and favorable physicochemical properties into bioactive molecules.[1][2] This guide details the synthetic pathways to this compound, explores its reactivity as an alkylating agent, and discusses its application as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3][4][5] Particular emphasis is placed on providing practical, field-proven insights and detailed experimental protocols to support researchers in its effective utilization.
Chemical Identity and Physicochemical Properties
This compound is a derivative of pyrrolidine, a five-membered saturated heterocycle containing a nitrogen atom.[6][7] The presence of an N-ethyl group and a C3-chloromethyl substituent makes it a valuable bifunctional molecule. It is typically handled as a free base or, more commonly, as its hydrochloride salt to improve stability and ease of handling.[8][9]
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound (Free Base) | This compound Hydrochloride |
| CAS Number | 98338-34-2 | 98338-34-2 |
| Molecular Formula | C₇H₁₄ClN | C₇H₁₅Cl₂N |
| Molecular Weight | 147.65 g/mol | 184.11 g/mol [8] |
| Appearance | Solid | Solid |
| Boiling Point | 181.8 °C at 760 mmHg[6] | Not available |
| Density | 0.985 g/cm³[6] | Not available |
| Flash Point | 63.8 °C[6] | Not applicable |
| SMILES | ClCC1CN(CC)CC1 | ClCC1CN(CC)CC1.Cl |
| InChI | 1S/C7H14ClN/c1-2-9-4-3-7(5-8)6-9/h7H,2-6H2,1H3 | 1S/C7H14ClN.ClH/c1-2-9-4-3-7(5-8)6-9;/h7H,2-6H2,1H3;1H |
Synthesis of this compound
The most common and logical synthetic route to this compound involves a two-step process starting from a suitable precursor: the synthesis of the corresponding alcohol, (1-ethylpyrrolidin-3-yl)methanol, followed by its chlorination.
Step 1: Synthesis of the Precursor, (1-Ethylpyrrolidin-3-yl)methanol
While various methods exist for the synthesis of N-alkylated pyrrolidines, a practical approach for preparing (1-ethylpyrrolidin-3-yl)methanol involves the reductive amination of a suitable keto-ester followed by reduction of the ester functionality. An alternative and more direct approach is the N-alkylation of commercially available 3-pyrrolidinol.
This protocol is based on established methods for the N-alkylation of secondary amines.
Materials:
-
3-Pyrrolidinol
-
Ethyl iodide or ethyl bromide
-
Potassium carbonate (K₂CO₃) or triethylamine (TEA)
-
Acetonitrile or N,N-dimethylformamide (DMF)
-
Diethyl ether or ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-pyrrolidinol (1.0 eq) in acetonitrile (5-10 volumes), add potassium carbonate (2.0-3.0 eq).
-
Stir the suspension vigorously at room temperature.
-
Add ethyl iodide or ethyl bromide (1.1-1.5 eq) dropwise to the suspension.
-
Heat the reaction mixture to 50-60 °C and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to yield pure (1-ethylpyrrolidin-3-yl)methanol.[10][11][12]
Step 2: Chlorination of (1-Ethylpyrrolidin-3-yl)methanol
The conversion of the primary alcohol to the corresponding alkyl chloride is efficiently achieved using thionyl chloride (SOCl₂).[7][13][14][15] This reaction proceeds via an intermediate chlorosulfite ester, which then undergoes intramolecular nucleophilic attack by the chloride ion. The use of a base such as pyridine is common to neutralize the HCl generated during the reaction.[7]
Caption: Synthetic pathway to this compound.
Materials:
-
(1-Ethylpyrrolidin-3-yl)methanol
-
Thionyl chloride (SOCl₂)[16]
-
Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)
-
Pyridine (optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (1-ethylpyrrolidin-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (10-20 volumes) and cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the cooled solution. A mild exotherm may be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield crude this compound.
-
The product can be further purified by vacuum distillation. For long-term storage, it is advisable to convert the free base to its hydrochloride salt by treating a solution of the base in diethyl ether or ethyl acetate with a solution of HCl in the same solvent.
Characterization and Analytical Profile
Due to the limited availability of published spectral data for this compound, the following are predicted 1H and 13C NMR chemical shifts based on the analysis of structurally similar compounds and standard chemical shift increments. Experimental verification is strongly recommended.
Table 2: Predicted 1H and 13C NMR Data for this compound
| Assignment | Predicted 1H NMR (CDCl₃, δ ppm) | Predicted 13C NMR (CDCl₃, δ ppm) |
| -CH₂-Cl | 3.50-3.65 (d) | 45-48 |
| Pyrrolidine CH₂ | 2.40-2.90 (m) | 52-58 |
| Pyrrolidine CH | 2.20-2.40 (m) | 35-40 |
| N-CH₂-CH₃ | 2.40-2.60 (q) | 50-53 |
| N-CH₂-CH₃ | 1.05-1.20 (t) | 12-15 |
Mass Spectrometry:
-
Expected [M+H]⁺ for C₇H₁₄ClN: 148.0893
Reactivity and Mechanistic Considerations
This compound is a potent alkylating agent due to the presence of the primary alkyl chloride. The reactivity is significantly influenced by the neighboring nitrogen atom.
Nucleophilic Substitution Reactions
The primary mode of reaction for this compound is nucleophilic substitution, where the chloride ion is displaced by a wide range of nucleophiles.
Caption: General nucleophilic substitution reaction.
Common nucleophiles that can react with this compound include:
-
O-Nucleophiles: Alcohols, phenols, and carboxylates to form ethers and esters, respectively.
-
N-Nucleophiles: Primary and secondary amines, azides, and heterocycles to form substituted amines.
-
S-Nucleophiles: Thiols and thiolates to form thioethers.
-
C-Nucleophiles: Enolates, organometallics, and cyanides to form new carbon-carbon bonds.
Role of the Neighboring Nitrogen Atom: Aziridinium/Azetidinium Ion Intermediate
The reactivity of 3-halomethyl-N-alkylpyrrolidines can be enhanced by the participation of the adjacent nitrogen atom. Intramolecular cyclization can lead to the formation of a strained, highly electrophilic bicyclic aziridinium or azetidinium ion intermediate.[17][18] This intermediate is then readily attacked by nucleophiles, often with high regioselectivity. The formation of this intermediate can accelerate the rate of nucleophilic substitution compared to analogous alkyl chlorides lacking the neighboring nitrogen.
Caption: Proposed mechanism involving a cyclic ion intermediate.
Applications in Pharmaceutical Synthesis
The 1-ethyl-3-(substituted methyl)pyrrolidine scaffold is a key structural feature in several active pharmaceutical ingredients. This compound serves as a crucial intermediate for the introduction of this moiety.
Synthesis of Clemastine
Clemastine is a first-generation antihistamine with anticholinergic properties.[19] A key step in its synthesis involves the alkylation of 1-(4-chlorophenyl)-1-phenylethanol with a 2-(chloroethyl)-1-methylpyrrolidine, a close analog of the title compound.[20] A similar synthetic strategy can be envisaged using this compound to generate novel analogs.
This protocol is a general representation of how this compound can be used to alkylate a phenolic substrate.
Materials:
-
Phenolic substrate (e.g., 1-(4-chlorophenyl)-1-phenylethanol)
-
This compound hydrochloride
-
Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the phenolic substrate (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add a solution of this compound hydrochloride (1.1 eq) and an additional equivalent of base (e.g., triethylamine, if starting from the hydrochloride salt) in DMF to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with water.
-
Extract the product with ethyl acetate (3 x 20 volumes).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to obtain the desired ether.
Safety and Handling
This compound and its hydrochloride salt should be handled with care in a well-ventilated fume hood. As with many alkylating agents and amine-containing compounds, it is expected to be corrosive and may cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. The hydrochloride salt is generally more stable and less volatile than the free base.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex nitrogen-containing molecules, particularly in the field of drug discovery. Its synthesis from readily available starting materials and its predictable reactivity as an alkylating agent make it an attractive intermediate for the introduction of the 1-ethyl-3-(substituted methyl)pyrrolidine moiety. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, will enable researchers to effectively utilize this compound in the development of novel therapeutics.
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A Senior Application Scientist's Guide to the Spectral Analysis of 3-(Chloromethyl)-1-ethylpyrrolidine
Abstract
This technical guide provides a comprehensive overview of the spectral analysis of 3-(Chloromethyl)-1-ethylpyrrolidine, a key intermediate in pharmaceutical synthesis. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. Instead, it offers a detailed, field-tested methodology for the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide emphasizes the causality behind experimental choices and provides a framework for ensuring the trustworthiness of analytical results. By integrating theoretical principles with practical insights, this whitepaper serves as an authoritative resource for the structural elucidation of this compound and related N-alkylated pyrrolidines.
Introduction: The Significance of this compound
This compound (C₇H₁₄ClN, Molar Mass: 147.65 g/mol ) is a substituted pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery.[1] Pyrrolidine rings are core scaffolds in numerous pharmaceuticals, and the presence of a reactive chloromethyl group at the 3-position, combined with the N-ethyl substituent, makes this compound a versatile building block for creating more complex molecules.[2]
Accurate structural confirmation and purity assessment of this intermediate are critical for the success of multi-step syntheses. This guide provides a detailed walkthrough of the essential spectroscopic techniques required for this purpose: NMR, IR, and MS. Our approach is grounded in the principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness), ensuring that the methodologies described are not only technically sound but also validated by practical application.
Mass Spectrometry (MS): The First Step in Structural Confirmation
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining initial structural insights through fragmentation analysis. For a halogenated compound like this compound, MS provides a particularly distinctive signature.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.
-
Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC) inlet for separation from any potential impurities.
-
Ionization: Electron ionization (EI) at 70 eV is the standard method for creating a library-searchable spectrum.[3] This high energy ensures reproducible fragmentation patterns.
-
Analysis: The mass analyzer (e.g., a quadrupole) separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the relative abundance of each ion, generating the mass spectrum.
Interpretation of the Mass Spectrum
The mass spectrum of this compound is expected to exhibit several key features:
-
The Molecular Ion Peak (M⁺): The molecular ion peak will appear at an m/z corresponding to the molecular weight of the compound. A crucial characteristic of compounds containing chlorine is the presence of an M+2 peak.[3][4][5] This is due to the natural isotopic abundance of chlorine, which consists of ³⁵Cl (approximately 75%) and ³⁷Cl (approximately 25%).[6][7] Therefore, we expect to see a peak at m/z 147 (for C₇H₁₄³⁵ClN) and an M+2 peak at m/z 149 (for C₇H₁₄³⁷ClN) in an approximate 3:1 ratio of intensities.[5][7] This isotopic signature is a definitive indicator of the presence of one chlorine atom in the molecule.
-
Fragmentation Pattern: The high energy of EI will cause the molecular ion to fragment. The most likely fragmentation pathways for this compound are driven by the stability of the resulting carbocations and the presence of the nitrogen and chlorine atoms. Key expected fragments are summarized in the table below.
| m/z | Proposed Fragment | Notes |
| 112 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 98 | [M - CH₂Cl]⁺ | Loss of the chloromethyl radical via alpha-cleavage. |
| 84 | [M - C₂H₅ - Cl]⁺ | Loss of the ethyl group followed by the chlorine atom. |
| 70 | [C₄H₈N]⁺ | A common fragment for N-alkylated pyrrolidines. |
The fragmentation process can be visualized as follows:
Caption: Predicted EI-MS fragmentation of this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8][9]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: The IR beam is passed through the crystal and interacts with the sample at the surface. The attenuated beam is then directed to the detector.
-
Spectrum Generation: A Fourier transform is applied to the resulting interferogram to generate the IR spectrum, which plots transmittance or absorbance versus wavenumber (cm⁻¹).
Interpretation of the IR Spectrum
The IR spectrum of this compound will be characterized by absorptions corresponding to the vibrations of its constituent bonds.
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |
| 2970-2850 | C-H stretch (aliphatic) | Strong, sharp peaks |
| 1470-1450 | C-H bend (scissoring) | Medium intensity |
| 1370-1350 | C-H rock (methyl) | Medium to weak |
| 1150-1050 | C-N stretch (amine) | Medium intensity |
| 750-650 | C-Cl stretch | Strong, sharp peak |
The absence of significant peaks in the 3300-3500 cm⁻¹ region would confirm the tertiary nature of the amine. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the molecule's overall structure.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the unambiguous structural elucidation of this compound.
Experimental Protocol: High-Field NMR
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard ¹H and ¹³C{¹H} (proton-decoupled) spectra are acquired.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected to produce the final spectrum.
Interpretation of the ¹H NMR Spectrum
The proton NMR spectrum will show distinct signals for each unique proton environment. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal provide crucial connectivity information.
-
Ethyl Group:
-
A triplet around 1.1 ppm (3H), corresponding to the -CH₃ group, coupled to the adjacent -CH₂- group.
-
A quartet around 2.5 ppm (2H), corresponding to the -CH₂- group on the nitrogen, coupled to the -CH₃ group.
-
-
Pyrrolidine Ring Protons:
-
A complex multiplet region between approximately 1.5 and 3.0 ppm, integrating to 7H. This complexity arises from the diastereotopic nature of the protons on the ring.[10]
-
-
Chloromethyl Group:
-
A doublet of doublets (or a complex multiplet) around 3.5 ppm (2H), corresponding to the -CH₂Cl group. The coupling will be to the proton at the 3-position of the pyrrolidine ring.
-
Interpretation of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.
| Approximate Chemical Shift (δ, ppm) | Carbon Assignment |
| 12-15 | -CH₃ (ethyl group) |
| 45-50 | -CH₂Cl |
| 50-60 | -CH₂-N (ethyl group) |
| 55-65 | C2 and C5 of pyrrolidine ring |
| 30-40 | C4 of pyrrolidine ring |
| 35-45 | C3 of pyrrolidine ring |
The relationship between these spectroscopic techniques in the structural elucidation process is illustrated below:
Caption: Workflow for the structural elucidation of this compound.
Conclusion: A Self-Validating System for Structural Integrity
The comprehensive spectral analysis of this compound requires a multi-faceted approach, integrating MS, IR, and NMR data. Each technique provides a unique and complementary piece of the structural puzzle. The characteristic 3:1 M/M+2 isotopic pattern in the mass spectrum confirms the presence of chlorine. IR spectroscopy verifies the key functional groups and the absence of impurities like secondary amines. Finally, ¹H and ¹³C NMR provide the definitive map of the carbon-hydrogen framework, confirming the connectivity of the ethyl, chloromethyl, and pyrrolidine moieties. By following the protocols and interpretive guidelines outlined in this document, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.
References
- University of Arizona. (n.d.). Interpretation of mass spectra.
- Elkchemist. (2022, May 7). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry.
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- Clark, J. (n.d.). MASS SPECTRA - THE M+2 PEAK. Chemguide.
- Save My Exams. (2025, October 9). Mass Spectrometry (Edexcel A Level Chemistry): Revision Note.
- BLD Pharm. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound DiscoveryCPR 98338-34-2.
- Sigma-Aldrich. (n.d.). This compound DiscoveryCPR 98338-34-2.
- The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes.
- Amerigo Scientific. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound DiscoveryCPR 98338-34-2.
- ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400....
- PMC - NIH. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Compound Interest. (2015, February 5). Analytical Chemistry – Infrared (IR) Spectroscopy.
- Study Mind. (n.d.). Organic Analysis - Infrared (IR) Spectroscopy (A-Level Chemistry).
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An In-Depth Technical Guide to 3-(Chloromethyl)-1-ethylpyrrolidine Hydrochloride for Advanced Research Applications
Executive Summary
3-(Chloromethyl)-1-ethylpyrrolidine hydrochloride is a heterocyclic organic compound of significant interest to the pharmaceutical and chemical research sectors. It incorporates a saturated, five-membered pyrrolidine ring, a structure renowned for its prevalence in numerous FDA-approved drugs and natural alkaloids.[1][2] The compound's key features are the sp³-rich, three-dimensional pyrrolidine scaffold, which is advantageous for exploring pharmacophore space, and a reactive chloromethyl group.[3][4] This chloromethyl moiety serves as a versatile electrophilic handle, enabling covalent modification and the synthesis of more complex molecular architectures.
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It details the compound's physicochemical properties, outlines a robust and logical synthetic strategy, explores its primary applications as a reactive intermediate in medicinal chemistry, and summarizes essential safety and handling protocols. The information herein is synthesized to support the strategic use of this valuable building block in discovery and development workflows.
Physicochemical and Structural Properties
A clear understanding of a compound's properties is foundational to its effective application in research. This section delineates the structural and chemical characteristics of this compound hydrochloride.
Identity and Nomenclature
It is critical to distinguish between the free base and its hydrochloride salt, as their properties and handling requirements differ. The topic of this guide is the hydrochloride salt, which is the more common commercial form due to its enhanced stability and crystallinity.
-
Free Base: this compound
-
Hydrochloride Salt: this compound hydrochloride
The CAS Number 98338-34-2 is frequently associated with the free base but is also used by some suppliers to refer to the hydrochloride salt.[5][6][7] Researchers should always verify the specific form by consulting the supplier's documentation and the compound's molecular formula.
Tabulated Properties
The following table summarizes the key quantitative data for both the free base and its hydrochloride salt for comparative purposes.
| Property | This compound (Free Base) | This compound hydrochloride | Reference(s) |
| CAS Number | 98338-34-2 | 98338-34-2 (often used) | |
| Molecular Formula | C₇H₁₄ClN | C₇H₁₅Cl₂N | [7] |
| Molecular Weight | 147.65 g/mol | 184.11 g/mol | [7] |
| Physical Form | Solid | Solid | [8] |
| Boiling Point (Free Base) | 181.8°C at 760 mmHg | Not Applicable | [6] |
| InChI Key | AJMYZJKOOOCLGY-UHFFFAOYSA-N | AJMYZJKOOOCLGY-UHFFFAOYSA-N (Parent) |
Structural Elucidation & Spectral Data Interpretation
While specific spectral data for this exact compound is not widely published, its structure allows for the confident prediction of key spectral features.
-
¹H NMR: The spectrum would be complex due to overlapping signals from the pyrrolidine ring protons. Key expected signals include:
-
A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.
-
A quartet for the methylene protons (-CH₂-) of the ethyl group, coupled to the methyl group.
-
A doublet for the chloromethyl protons (-CH₂Cl), coupled to the adjacent methine proton on the pyrrolidine ring.
-
A broad signal for the ammonium proton (N⁺-H) in the hydrochloride salt, which may be solvent-dependent.
-
A series of multiplets for the remaining pyrrolidine ring protons.
-
-
¹³C NMR: The spectrum would show seven distinct carbon signals for the free base. Key signals would include the ethyl group carbons, the four unique carbons of the pyrrolidine ring, and the downfield-shifted chloromethyl carbon.
-
Mass Spectrometry (MS): For the free base, the mass spectrum would show a molecular ion peak (M⁺) at m/z 147.65. A characteristic isotopic pattern for one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be observable.
Synthesis and Mechanism
The synthesis of this compound hydrochloride is most logically achieved from its corresponding alcohol precursor, (1-ethylpyrrolidin-3-yl)methanol. This approach is a standard, reliable transformation in organic chemistry.
Retrosynthetic Analysis and Rationale
The target molecule can be disconnected at the C-Cl bond, identifying the primary alcohol as the immediate precursor. This is a logical choice because the conversion of a primary alcohol to an alkyl chloride is a high-yielding and well-established reaction. The use of thionyl chloride (SOCl₂) is particularly advantageous for this transformation.
Causality of Experimental Choice: Thionyl chloride serves a dual purpose. First, it acts as the chlorinating agent, converting the hydroxyl group into a chlorosulfite intermediate, which then decomposes to the alkyl chloride. Second, the reaction produces gaseous byproducts (SO₂ and HCl), which drive the reaction to completion according to Le Châtelier's principle. The generated HCl gas conveniently reacts with the basic tertiary amine of the pyrrolidine ring to form the desired hydrochloride salt in situ, simplifying the workup process. A patent for a similar transformation on a pyridine scaffold validates this approach.[9]
Representative Synthetic Protocol
Reaction: (1-ethylpyrrolidin-3-yl)methanol + SOCl₂ → this compound hydrochloride
-
Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add the precursor, (1-ethylpyrrolidin-3-yl)methanol (1.0 eq), dissolved in an appropriate anhydrous aprotic solvent (e.g., dichloromethane or chloroform).
-
Reagent Addition: Cool the solution in an ice bath to 0°C. Add thionyl chloride (SOCl₂) (approx. 1.1–1.2 eq) dropwise via the dropping funnel over 30 minutes. This slow, cooled addition is crucial to control the exothermic reaction and prevent side product formation.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, or until TLC/GC-MS analysis indicates the complete consumption of the starting material.
-
Workup: Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid or oil is the crude this compound hydrochloride.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as isopropanol/diethyl ether, to yield the final product as a crystalline solid.
Self-Validating System: The success of the reaction can be monitored by the cessation of gas evolution. The formation of a precipitate (the hydrochloride salt) is also a strong indicator of product formation. Final purity should be confirmed by melting point analysis and NMR spectroscopy.
Workflow Visualization
The following diagram illustrates the synthetic pathway from the alcohol precursor.
Sources
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- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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A Comprehensive Technical Guide to 3-(Chloromethyl)-1-ethylpyrrolidine: Commercial Availability, Synthesis, and Applications in Drug Discovery
Abstract
3-(Chloromethyl)-1-ethylpyrrolidine is a substituted N-ethylpyrrolidine derivative that serves as a valuable heterocyclic building block in medicinal chemistry and organic synthesis. Its structure, featuring a reactive chloromethyl group and a saturated, three-dimensional pyrrolidine core, makes it an important intermediate for introducing the N-ethylpyrrolidin-3-ylmethyl motif into more complex molecules. The pyrrolidine scaffold is prevalent in numerous natural products and FDA-approved drugs, prized for its ability to confer favorable physicochemical properties such as improved solubility and three-dimensional (3D) topology, which can enhance binding affinity to biological targets.[1][2] This guide provides an in-depth overview of the physicochemical properties, commercial availability, a validated synthesis protocol, and key applications of this compound for researchers, chemists, and drug development professionals.
Introduction to this compound
Nitrogen-containing heterocycles are fundamental structural motifs in pharmaceuticals, with 59% of unique small-molecule drugs approved by the FDA containing at least one.[3] Among these, the saturated five-membered pyrrolidine ring is one of the most frequently utilized scaffolds.[3] Its non-planar, flexible conformation allows for a superior exploration of three-dimensional pharmacophore space compared to flat aromatic rings.[1][2] This "escape from flatland" by increasing the fraction of sp³-hybridized carbons (Fsp³) is a well-recognized strategy for improving the clinical success rate of drug candidates.[3]
This compound (CAS No. 98338-34-2) is a bifunctional reagent that capitalizes on these advantages. It consists of:
-
A 1-ethylpyrrolidine core : This moiety provides the desirable 3D scaffold and can influence properties like basicity and lipophilicity.
-
A 3-chloromethyl group : This is a reactive electrophilic handle, enabling covalent bond formation with a wide range of nucleophiles (e.g., phenols, amines, thiols) through nucleophilic substitution reactions.
This combination makes it an ideal starting material for synthesizing a diverse array of compounds, particularly in the hit-to-lead and lead optimization phases of drug discovery, where the rapid generation of analogues is critical.
Physicochemical and Structural Properties
The key properties of this compound are summarized below. This data is essential for reaction planning, safety assessment, and analytical characterization.
| Property | Value | Reference(s) |
| CAS Number | 98338-34-2 | [4][5] |
| Molecular Formula | C₇H₁₄ClN | [4][5] |
| Molecular Weight | 147.65 g/mol | [4][5] |
| Appearance | Solid | [5][6] |
| Boiling Point | 181.8°C at 760 mmHg | [4] |
| Density | 0.985 g/cm³ | [4] |
| Flash Point | 63.8°C | [4] |
| SMILES | ClCC1CN(CC)CC1 | [5][6] |
| InChI Key | AJMYZJKOOOCLGY-UHFFFAOYSA-N | [5][6] |
Commercial Availability and Procurement
This compound is commercially available from several chemical suppliers, typically in research-grade quantities. It is often supplied as the free base or as a more stable hydrochloride salt.
| Supplier | Product Name | Form | Typical Quantities | Reference |
| Sigma-Aldrich | This compound, AldrichCPR | Solid | 1 g | [5][6] |
| Amerigo Scientific | This compound | Solid | 1 g | |
| BLD Pharm | This compound | Solid | Inquire | [7] |
| ChemicalBook | This compound | Solid | 1 g | [8] |
| Labsolu | This compound | Solid | 1 g | [9] |
| Sinfoo Biotech | This compound hydrochloride | Solid | Inquire | [10] |
Expert Insight: Procurement for Early-Stage Research
Several suppliers, such as Sigma-Aldrich, provide this compound as part of their "DiscoveryCPR" or early discovery research collections.[5] It is crucial to note that these products may be sold without extensive analytical data, and the supplier may explicitly state that the "buyer assumes responsibility to confirm product identity and/or purity".[5] For any research, especially in a drug development context, it is imperative to independently verify the structure and purity of the starting material via techniques such as NMR spectroscopy and mass spectrometry before use.
Synthesis and Chemical Reactivity
While this compound is commercially available, an in-house synthesis may be required for larger quantities or for the preparation of analogues. The most direct and reliable synthetic route is the chlorination of the corresponding alcohol, (1-ethylpyrrolidin-3-yl)methanol, which is also commercially available.
4.1 Proposed Synthetic Workflow
The conversion of a primary alcohol to an alkyl chloride is a standard transformation efficiently achieved using thionyl chloride (SOCl₂).[11][12] The reaction proceeds via a chlorosulfite ester intermediate, which then undergoes an internal nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts.
Caption: Synthetic workflow for this compound.
4.2 Detailed Experimental Protocol: Synthesis
Objective: To synthesize this compound from (1-ethylpyrrolidin-3-yl)methanol.
Materials:
-
(1-Ethylpyrrolidin-3-yl)methanol (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen atmosphere setup
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve (1-ethylpyrrolidin-3-yl)methanol (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Add thionyl chloride (1.2 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes. Causality: Slow, cold addition is critical to control the exothermic reaction and prevent the formation of undesired byproducts.[2] The use of an anhydrous solvent is necessary as thionyl chloride reacts violently with water.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and then slowly add saturated NaHCO₃ solution until the effervescence ceases and the pH is basic (pH > 8). Causality: This step neutralizes the excess thionyl chloride and the HCl generated during the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Applications in Drug Discovery and Organic Synthesis
The primary utility of this compound lies in its role as an electrophilic building block. The chloromethyl group is an excellent leaving group for Sₙ2 reactions, allowing for the facile introduction of the N-ethylpyrrolidin-3-ylmethyl moiety.
5.1 Rationale for Use in Medicinal Chemistry
The introduction of a pyrrolidine ring can significantly improve the pharmacological profile of a lead compound by:
-
Increasing 3D Character: Moving away from flat, aromatic structures can enhance target binding specificity and reduce off-target effects.[10]
-
Improving Solubility: The basic nitrogen atom can be protonated at physiological pH, increasing aqueous solubility, which is often a challenge for drug candidates.
-
Providing a Rigid Scaffold: Constraining flexible acyclic moieties into a ring structure, such as a pyrrolidine, can reduce the entropic penalty upon binding to a receptor, thereby increasing potency.[3][10]
Caption: Use as a building block in nucleophilic substitution.
5.2 Representative Experimental Protocol: N-Alkylation
Objective: To demonstrate the use of this compound in the alkylation of a model secondary amine, morpholine.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent
-
Standard laboratory glassware for heating and work-up
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), morpholine (1.1 eq), potassium carbonate (1.5 eq), and acetonitrile.
-
Heating: Heat the reaction mixture to 60-80°C and stir for 6-12 hours. Monitor the reaction by TLC or LC-MS. Causality: K₂CO₃ acts as a base to neutralize the HCl byproduct, driving the reaction to completion. Heating provides the necessary activation energy for the Sₙ2 reaction.
-
Work-up: After cooling to room temperature, filter off the solid K₂CO₃. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in DCM and wash with water to remove any remaining salts. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product, 4-((1-ethylpyrrolidin-3-yl)methyl)morpholine, can be further purified by column chromatography if necessary.
Safety, Handling, and Storage
This compound is a reactive chemical intermediate and should be handled with appropriate care.
-
Hazards: It is considered toxic and can cause irritation to the skin, eyes, and respiratory system.[4] Analogous compounds are classified as corrosive and flammable.[11][13][14]
-
Handling: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[5][6] It is classified under Storage Class 11 (Combustible Solids).[5][6]
Conclusion
This compound is a commercially available and synthetically accessible building block of significant value to the drug discovery and chemical synthesis communities. Its utility is derived from the combination of a desirable, three-dimensional N-ethylpyrrolidine scaffold and a reactive chloromethyl handle. This guide has provided a comprehensive overview of its properties, suppliers, a robust synthetic protocol, and a representative application, equipping researchers with the technical knowledge required to effectively and safely incorporate this versatile intermediate into their research programs.
References
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This compound | Cas 98338-34-2 . LookChem. [Link]
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This compound . Amerigo Scientific. [Link]
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This compound hydrochloride, (CAS# 98338-34-2) . Sinfoo Biotech. [Link]
-
Morriello, G. J., et al. (2011). Design of a novel pyrrolidine scaffold utilized in the discovery of potent and selective human β3 adrenergic receptor agonists . Bioorganic & Medicinal Chemistry Letters, 21(6), 1865-1870. [Link]
-
Thionyl Chloride - A Versatile Reagent . ResearchGate. [Link]
-
Scott, E. D., et al. (2017). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space . ACS Medicinal Chemistry Letters, 8(7), 747-752. [Link]
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Ballatore, C., et al. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds . Molecules, 28(13), 5035. [Link]
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Woelen. (2008). thionyl chloride and alcohols . Sciencemadness.org Discussion Forum. [Link]
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Introduction: The Pyrrolidine Scaffold and the Strategic Importance of the Chloromethyl Group
An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in Pyrrolidines
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in numerous natural products, pharmaceuticals, and bioactive compounds underscores its value as a privileged scaffold.[1][2][3] The non-planar, three-dimensional structure of the pyrrolidine ring allows for a nuanced exploration of pharmacophore space, a critical advantage in designing molecules with high specificity and affinity for biological targets.[1][3] Drugs such as Clemastine (antihistamine), Captopril (antihypertensive), and Vildagliptin (anti-diabetic) feature this versatile ring system, highlighting its broad therapeutic applicability.[2][4]
The introduction of a chloromethyl (-CH₂Cl) group onto the pyrrolidine skeleton transforms it into a highly valuable and reactive synthetic intermediate. This functional group acts as a potent electrophilic handle, enabling chemists to introduce a vast array of substituents through well-established reaction pathways. Understanding the nuances of the chloromethyl group's reactivity is paramount for researchers in drug discovery, as it dictates the synthetic strategies available for molecular elaboration and the development of novel chemical entities.
This guide provides a detailed exploration of the chemical behavior of the chloromethyl group in pyrrolidines, focusing on the underlying mechanisms, influencing factors, and practical applications that are critical for professionals in the field.
Core Reactivity Profile: A Tale of Two Pathways
The reactivity of a chloromethyl group attached to a pyrrolidine ring is dominated by two competing, yet interconnected, mechanistic pathways: direct bimolecular nucleophilic substitution (SN2) and intramolecular cyclization via neighboring group participation (NGP), which can lead to ring expansion. The preferred pathway is dictated by factors such as the position of the chloromethyl group, the nature of the pyrrolidine nitrogen substituent, reaction conditions, and the strength of the external nucleophile.
Bimolecular Nucleophilic Substitution (SN2): The Workhorse Reaction
The most common transformation involving the chloromethyl group is the SN2 reaction. In this pathway, an external nucleophile attacks the electrophilic methylene carbon, displacing the chloride leaving group in a single, concerted step.[5][6]
Causality and Mechanistic Insights:
-
Electrophilicity: The carbon atom of the chloromethyl group is rendered electrophilic by the electron-withdrawing inductive effect of the adjacent chlorine atom.
-
Leaving Group Ability: The chloride ion (Cl⁻) is an excellent leaving group, stabilizing the negative charge it acquires upon bond cleavage.
-
Steric Accessibility: As a primary alkyl halide, the chloromethyl group is sterically unhindered, making it an ideal substrate for the backside attack characteristic of the SN2 mechanism.[5]
The electron-donating nature of the pyrrolidine nitrogen can subtly influence the electrophilicity of the methylene carbon, but the reaction is primarily driven by the strength of the nucleophile and the inherent stability of the leaving group.
Caption: General SN2 mechanism on a chloromethyl-substituted pyrrolidine.
This reaction is highly versatile, accommodating a wide range of nucleophiles.
| Nucleophile Type | Example Nucleophile | Resulting Functional Group | Typical Conditions | Reference |
| N-Nucleophiles | Amines (e.g., Pyrrolidine, Aniline) | Secondary/Tertiary Amines | Et₃N or K₂CO₃, CH₃CN or DMF, 60-80°C | [5] |
| O-Nucleophiles | Alkoxides, Phenoxides | Ethers | NaH or K₂CO₃, THF or DMF, RT-70°C | [6] |
| S-Nucleophiles | Thiolates | Thioethers | NaH or Cs₂CO₃, DMF, RT | [6] |
| C-Nucleophiles | Enolates, Cyanide | C-C Bond Formation | LDA or NaCN, THF or DMSO, -78°C to RT | [7] |
Neighboring Group Participation (NGP) and Ring Expansion
When the chloromethyl group is at the C2 position, a fascinating intramolecular reaction can occur. The lone pair of the pyrrolidine nitrogen can act as an internal nucleophile, attacking the adjacent chloromethyl carbon. This process, known as neighboring group participation, is entropically favored and leads to the formation of a transient, strained bicyclic aziridinium ion intermediate (an azoniabicyclo[3.1.0]hexane species).[8]
This highly reactive intermediate is then susceptible to attack by a nucleophile. Critically, the nucleophile can attack either of the two carbons adjacent to the bridgehead nitrogen. Attack at the original methylene carbon regenerates the pyrrolidine ring (a net SN2 reaction), but attack at the C5 carbon of the original pyrrolidine ring results in ring expansion, yielding a 3-substituted piperidine.[8]
Causality and Mechanistic Insights:
-
Proximity: The C2-chloromethyl group is perfectly positioned for the nitrogen's lone pair to attack, making the intramolecular cyclization a kinetically accessible pathway.
-
Solvent Effects: Polar aprotic solvents like DMSO can stabilize the charged aziridinium intermediate, facilitating the ring-expansion pathway. In contrast, in the gas phase, the reaction may proceed as a single-step synchronous rearrangement.[8]
-
Nucleophile Role: In the presence of a weak external nucleophile or under solvolytic conditions, the NGP pathway becomes more prominent. The chloride ion itself can act as the nucleophile, leading to the formation of a 3-chloropiperidine.[8]
Caption: Competing pathways following NGP from 2-chloromethylpyrrolidine.
Synthetic Protocols and Methodologies
The practical application of this reactivity is best illustrated through established experimental procedures. The synthesis of chloromethyl pyrrolidines and their subsequent reactions are foundational techniques for drug development professionals.
Protocol 1: Synthesis of 2-(Chloromethyl)pyrrolidines via Chloroamination
A modern and efficient method to synthesize 2-(chloromethyl)pyrrolidines involves a catalyst-free chloroamination cyclization cascade, often using a simple chlorine source like sodium hypochlorite (NaOCl) or N-Chlorosuccinimide (NCS).[9][10]
Step-by-Step Methodology (Adapted from[9]):
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-(pentenyl)sulfonamide starting material in an appropriate solvent (the choice of which is crucial and often determined empirically; dichloromethane or acetonitrile are common).
-
Reagent Addition: Cool the solution in an ice bath. Add a commercial solution of sodium hypochlorite dropwise over 15-30 minutes while stirring vigorously.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
-
Workup: Once complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure 2-(chloromethyl)pyrrolidine derivative.
Caption: Experimental workflow for chloroamination cyclization.
Protocol 2: General Procedure for SN2 Displacement
This protocol outlines a general method for reacting a chloromethyl pyrrolidine with a nucleophile, a cornerstone reaction in elaborating the scaffold.
Step-by-Step Methodology (Adapted from[5][6]):
-
Setup: To a solution of the chloromethyl pyrrolidine derivative in a suitable anhydrous solvent (e.g., DMF, CH₃CN), add the desired nucleophile (1.0-1.5 equivalents).
-
Base Addition: Add a non-nucleophilic base (e.g., K₂CO₃, Et₃N, 1.5-2.0 equivalents) to neutralize the HCl generated and/or deprotonate the nucleophile if necessary.
-
Reaction: Heat the mixture to an appropriate temperature (typically 60-80°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. If using a water-miscible solvent like DMF, pour the mixture into water and extract with a water-immiscible solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography to obtain the desired product.
Conclusion: A Versatile Handle for Drug Discovery
The chloromethyl group on a pyrrolidine ring is a powerful and versatile synthetic handle. Its reactivity is primarily governed by the SN2 mechanism, allowing for the facile introduction of a diverse array of chemical functionalities essential for building structure-activity relationships (SAR).[2][11] Furthermore, the potential for neighboring group participation in 2-substituted systems offers an intriguing pathway to skeletal diversification through ring expansion, providing access to the valuable piperidine core. A thorough understanding of these reaction pathways, their underlying mechanisms, and the conditions that favor one over the other is a self-validating system for any researcher. This knowledge empowers scientists and drug development professionals to strategically design and execute synthetic routes to novel, complex, and potentially therapeutic molecules built upon the privileged pyrrolidine scaffold.
References
-
Scarfiello, J., et al. (n.d.). Selected examples of chlorinated pyrrolidines present in natural products and pharmaceuticals. ResearchGate. [Link]
-
Deagostino, A., et al. (2022). Photoinduced Chloroamination Cyclization Cascade with N-Chlorosuccinimide: From N-(Allenyl)sulfonylamides to 2-(1-Chlorovinyl)pyrrolidines. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis of 3‐chloro pyrrolidines from 2‐chloromethyl azetidines. ResearchGate. [Link]
-
Gobi, K., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]
-
Esseffar, M., et al. (2015). Ring expansion of 2-chloromethyl pyrrolidine or azetidine: Compared theoretical investigation. ResearchGate. [Link]
-
Lin, S., et al. (2018). Synthesis of Chlorotrifluoromethylated Pyrrolidines by Electrocatalytic Radical Ene-Yne Cyclization. Chemistry – A European Journal. [Link]
- Google Patents. (n.d.). CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.
-
Neuenschwander, M., et al. (2017). Diverse modes of reactivity of 6-(chloromethyl)-6-methylfulvene. European Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Synthesis and Reactivity of an Enantiomerically Pure N-Methyl-2-silyl Substituted Pyrrolidine. ResearchGate. [Link]
-
Bakhtin, M.A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. [Link]
-
Li Petri, G., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]
-
Daa, S., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of Pyrrolidones and Caprolactams by Intramolecular Cyclization of Linear Precursors. ResearchGate. [Link]
-
Beilstein Journals. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry. [Link]
-
Roberts, A.L., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology. [Link]
-
Smaoui, M., et al. (2022). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. ChemistrySelect. [Link]
-
Neuenschwander, M., et al. (2017). Diverse modes of reactivity of 6-(chloromethyl)-6-methylfulvene. European Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Kinetics and mechanism of the reactions of chloromethyl radical with acetylene and decomposition of 1-chloroallyl and 2-chloromethyl vinyl radicals. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of 1-(3,3,3-trifluoro-1-propenylsulfonyl)pyrrolidine and its Michael addition with some selected nucleophiles. ResearchGate. [Link]
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Methodological & Application
The Strategic Role of 3-(Chloromethyl)-1-ethylpyrrolidine in Modern Pharmaceutical Synthesis: Applications and Detailed Protocols
For Immediate Release
Introduction: A Versatile Building Block for Complex Molecules
In the landscape of pharmaceutical development, the pyrrolidine ring system is a cornerstone of many therapeutic agents due to its unique structural and electronic properties.[1] Among the vast array of pyrrolidine-based synthons, 3-(Chloromethyl)-1-ethylpyrrolidine has emerged as a critical building block for the construction of complex active pharmaceutical ingredients (APIs). Its utility lies in its bifunctional nature: a nucleophilic tertiary amine and an electrophilic chloromethyl group, allowing for facile introduction of the N-ethylpyrrolidinomethyl moiety into a target molecule. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical use of this compound in pharmaceutical synthesis, with a focus on the synthesis of the calcium channel blocker, Dotarizine.
Physicochemical Properties and Safety Considerations
Before embarking on any synthetic protocol, a thorough understanding of the reagent's properties and safety profile is paramount.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₄ClN |
| Molecular Weight | 147.65 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approx. 185-190 °C |
| Solubility | Soluble in most organic solvents |
Safety and Handling:
This compound hydrochloride is a corrosive and lachrymatory substance. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Core Application: N-Alkylation in Pharmaceutical Synthesis
The primary application of this compound is as an alkylating agent for nucleophiles, particularly secondary amines, to introduce the 1-ethylpyrrolidin-3-ylmethyl group. This reaction is a cornerstone in the synthesis of various pharmaceuticals.
General Reaction Mechanism: SN2 Alkylation
The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The nucleophilic nitrogen atom of the substrate attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride generated, driving the reaction to completion.
Caption: Generalized SN2 mechanism for N-alkylation.
Detailed Protocol: Synthesis of Dotarizine
Dotarizine is a calcium channel blocker used for the treatment of migraine. Its synthesis provides an excellent practical example of the application of this compound. The key step involves the N-alkylation of a piperazine derivative.
Reaction Scheme:
Caption: Synthesis of Dotarizine.
Experimental Protocol:
Materials:
-
1-(Diphenylmethyl)piperazine
-
This compound hydrochloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Sodium iodide (NaI), catalytic amount
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-(Diphenylmethyl)piperazine (1.0 eq) in anhydrous DMF (10 volumes).
-
Addition of Reagents: To the stirred solution, add anhydrous potassium carbonate (2.0 eq) and a catalytic amount of sodium iodide.
-
Conversion to Free Base: If starting with this compound hydrochloride, it must be converted to the free base prior to the reaction. This can be achieved by partitioning the hydrochloride salt between a suitable organic solvent (e.g., diethyl ether or dichloromethane) and an aqueous solution of a base (e.g., sodium hydroxide or sodium carbonate), followed by separation and drying of the organic layer. Alternatively, the free base can be generated in situ.
-
Alkylation Reaction: Add this compound (1.1 eq) to the reaction mixture.
-
Heating: Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into deionized water and extract with toluene (3 x 20 volumes).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude Dotarizine can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
-
Table 2: Summary of Reaction Parameters for Dotarizine Synthesis
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DMF | A polar aprotic solvent that facilitates S |
| Base | K₂CO₃ | Neutralizes the HCl generated during the reaction. |
| Catalyst | NaI | Promotes the reaction via the Finkelstein reaction, converting the less reactive alkyl chloride to the more reactive alkyl iodide in situ. |
| Temperature | 80-90 °C | Provides sufficient energy to overcome the activation barrier of the reaction. |
| Reaction Time | 12-18 hours | Ensures complete conversion of the starting material. |
Troubleshooting and Optimization
-
Low Yield: Incomplete conversion may be due to insufficient reaction time or temperature. The purity of the reagents, especially the absence of water, is crucial. The use of a phase-transfer catalyst may also enhance the reaction rate.
-
Side Reactions: Over-alkylation of the piperazine nitrogen is a potential side reaction, although generally minimal under these conditions. Careful control of stoichiometry is important.
Conclusion
This compound is a valuable and versatile reagent in pharmaceutical synthesis, primarily utilized for the introduction of the N-ethylpyrrolidinomethyl moiety via N-alkylation. The synthesis of Dotarizine serves as a clear and practical example of its application. By understanding the underlying reaction mechanism and adhering to the detailed protocol, researchers can effectively employ this building block in the development of novel therapeutic agents. The principles and procedures outlined in this application note are broadly applicable to the synthesis of other pharmaceutical compounds requiring a similar structural motif.
References
-
D. O'Hagan, "Pyrrolidine, piperidine, and pyridine alkaloids," Natural Product Reports, vol. 17, no. 5, pp. 435-446, 2000. [Link]
Sources
The Strategic Utility of 3-(Chloromethyl)-1-ethylpyrrolidine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The five-membered nitrogen-containing heterocyclic ring of pyrrolidine is a ubiquitous scaffold in a vast array of biologically active compounds and approved drugs.[1][2] Its prevalence stems from its ability to introduce a three-dimensional character to a molecule, which can significantly enhance binding affinity and selectivity for biological targets. Among the myriad of substituted pyrrolidines, 3-(Chloromethyl)-1-ethylpyrrolidine has emerged as a particularly valuable building block in medicinal chemistry. Its utility lies in its capacity to act as a reactive electrophile, enabling the facile introduction of the 1-ethylpyrrolidin-3-ylmethyl moiety into a diverse range of molecular frameworks. This application note provides an in-depth guide to the properties, synthesis, and, most importantly, the practical application of this compound in the synthesis of pharmacologically relevant compounds, with a focus on N-alkylation reactions.
Physicochemical Properties and Handling
This compound is typically available as its hydrochloride salt, which is a more stable, solid form compared to the free base.[3][4] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | [4][5] |
| CAS Number | 98338-34-2 (free base), Not specified for HCl salt in provided results | [3][4][5] |
| Molecular Formula | C7H14ClN | [4][5] |
| Molecular Weight | 147.65 g/mol | [4][5] |
| Form | Solid (as hydrochloride salt) | [4] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | General laboratory best practices |
Safety and Handling: this compound hydrochloride is a reactive alkylating agent and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Synthesis of this compound Hydrochloride
The most common and practical laboratory synthesis of this compound hydrochloride involves a two-step process starting from a commercially available precursor. The general workflow is outlined below.
Caption: Synthetic workflow for this compound HCl.
Protocol 1: Synthesis of 1-Ethyl-3-hydroxypyrrolidine
This protocol describes the N-alkylation of 3-hydroxypyrrolidine to yield the key precursor alcohol.
Materials:
-
3-Hydroxypyrrolidine
-
Ethyl iodide (or ethyl bromide)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 3-hydroxypyrrolidine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0-3.0 eq).
-
Stir the suspension vigorously at room temperature.
-
Add ethyl iodide (1.1-1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-ethyl-3-hydroxypyrrolidine, which can be purified by distillation or column chromatography if necessary.
Protocol 2: Synthesis of this compound Hydrochloride
This protocol details the conversion of the precursor alcohol to the final chloromethylated product. A similar procedure is described for the synthesis of 3-chloro-1-methyl pyrrolidine.[6]
Materials:
-
1-Ethyl-3-hydroxypyrrolidine
-
Thionyl chloride (SOCl2)
-
Dichloromethane (anhydrous)
-
Diethyl ether
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 1-ethyl-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add thionyl chloride (1.2-1.5 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C. A vigorous reaction with the evolution of HCl gas will occur.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and carefully quench any excess thionyl chloride by the slow addition of a saturated sodium bicarbonate solution (use caution, gas evolution).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.
-
Dissolve the crude free base in diethyl ether and bubble dry HCl gas through the solution, or add a solution of HCl in diethyl ether, to precipitate the hydrochloride salt.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to afford this compound hydrochloride.
Application in Medicinal Chemistry: N-Alkylation of Amines
The primary utility of this compound lies in its ability to act as an alkylating agent in nucleophilic substitution reactions. The carbon of the chloromethyl group is electrophilic and readily attacked by nucleophiles such as amines, phenols, and thiols. N-alkylation of primary and secondary amines is a particularly common application, leading to the formation of secondary and tertiary amines, respectively.[7] This reaction is a cornerstone in the synthesis of numerous pharmacologically active molecules, especially those targeting the central nervous system.
Caption: General mechanism for N-alkylation using this compound.
Case Study: Synthesis of Dopamine D2 Receptor Antagonists
The 1-ethylpyrrolidin-3-ylmethyl moiety is a key structural feature in a number of potent and selective dopamine D2 receptor antagonists.[8][9][10][11] These compounds are of significant interest for the development of antipsychotic drugs with improved side-effect profiles. The synthesis of these antagonists often involves the N-alkylation of a substituted benzamide or a related nitrogen-containing heterocycle with this compound.
Protocol 3: General Procedure for N-Alkylation of a Secondary Amine
This protocol provides a general method for the N-alkylation of a secondary amine with this compound hydrochloride. This procedure is adapted from general N-alkylation methods.[12][13][14]
Materials:
-
Secondary amine (e.g., a substituted benzamide or piperidine derivative)
-
This compound hydrochloride
-
Potassium carbonate (K2CO3) or another suitable base (e.g., triethylamine, diisopropylethylamine)
-
N,N-Dimethylformamide (DMF) or acetonitrile (anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of the secondary amine (1.0 eq) in anhydrous DMF or acetonitrile, add potassium carbonate (2.0-3.0 eq) and this compound hydrochloride (1.1-1.2 eq).
-
Heat the reaction mixture to 60-80 °C and stir until the reaction is complete, as monitored by TLC or LC-MS (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic extracts and wash with water and then brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated tertiary amine.
Rationale for Experimental Choices:
-
Base: A base such as potassium carbonate is required to neutralize the HCl salt of the alkylating agent and to deprotonate the secondary amine, making it more nucleophilic.
-
Solvent: A polar aprotic solvent like DMF or acetonitrile is used to dissolve the reactants and facilitate the SN2 reaction.
-
Temperature: Heating is often necessary to increase the reaction rate, especially if the nucleophile is not very reactive.
Conclusion
This compound is a versatile and valuable building block for medicinal chemists. Its ability to readily participate in N-alkylation reactions allows for the efficient incorporation of the 1-ethylpyrrolidin-3-ylmethyl moiety into a wide range of molecular scaffolds. This has proven to be a particularly fruitful strategy in the development of novel therapeutics targeting the central nervous system, such as dopamine D2 receptor antagonists. The protocols provided herein offer a practical guide for the synthesis and application of this important synthetic intermediate.
References
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Hacksell, U., et al. (1987). Synthesis and D2 dopaminergic activity of pyrrolidinium, tetrahydrothiophenium, and tetrahydrothiophene analogues of sulpiride. Journal of Medicinal Chemistry, 30(5), 917-922. [Link]
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Hacksell, U., et al. (1987). Synthesis and D2 dopaminergic activity of pyrrolidinium, tetrahydrothiophenium, and tetrahydrothiophene analogues of sulpiride. Semantic Scholar. [Link]
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Vitale, P., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(23), 8279. [Link]
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Högberg, T., et al. (1991). Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners. Journal of Medicinal Chemistry, 34(3), 948-955. [Link]
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Pinna, G. A., et al. (1999). Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides. Il Farmaco, 54(8), 542-550. [Link]
-
PrepChem. (n.d.). Synthesis of 1-diethylcarbamyl-3-hydroxy pyrrolidine. PrepChem.com. [Link]
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Black, C. J., et al. (2016). A diastereoselective synthesis of (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid. Organic & Biomolecular Chemistry, 14(22), 5125-5133. [Link]
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Shimizu, M., et al. (2021). Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. The Journal of Organic Chemistry, 86(2), 1935-1944. [Link]
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Reddy, M. L. N., et al. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Tetrahedron Letters, 48(42), 7434-7437. [Link]
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Lindgren, A., et al. (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. Molecules, 28(12), 4785. [Link]
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Petri, G. L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4933. [Link]
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Park, S., et al. (2014). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry, 12(35), 6943-6950. [Link]
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Amerigo Scientific. (n.d.). This compound. Amerigo Scientific. [Link]
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Ochi, T., et al. (2016). Discovery of 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide as a Potent Glycine Transporter 1 Inhibitor. Chemical & Pharmaceutical Bulletin, 64(9), 1335-1346. [Link]
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Boga, S. B., et al. (2018). Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology. Bioorganic & Medicinal Chemistry Letters, 28(11), 2029-2034. [Link]
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Society of Education, Agra. (n.d.). Synthesis of 1-(2-Indenylethyl) Pyrrolidine and its Transition Metal Complexes. ::Society of Education~Agra::. [Link]
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alkylation of amines with 3-(Chloromethyl)-1-ethylpyrrolidine protocol
Application Note & Protocol
Strategic N-Alkylation of Amines using 3-(Chloromethyl)-1-ethylpyrrolidine: A Protocol for Drug Discovery and Development
Introduction
The introduction of nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry. The pyrrolidine motif, in particular, is a privileged scaffold found in numerous FDA-approved drugs, valued for its ability to improve physicochemical properties such as solubility and to establish critical interactions with biological targets. The N-alkylation of primary and secondary amines represents a fundamental and powerful transformation for building molecular complexity and accessing novel chemical entities.[1]
This document provides a comprehensive guide to the alkylation of primary and secondary amines using this compound. This versatile building block allows for the direct installation of an N-ethylpyrrolidinyl methyl group, a substructure of significant interest in pharmaceutical development. We will delve into the underlying chemical principles, provide a detailed, field-proven experimental protocol, and discuss critical parameters for reaction optimization and troubleshooting.
Chemical Principles and Reaction Mechanism
The alkylation of an amine with this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[2][3]
Core Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the substrate amine acts as a nucleophile, attacking the electrophilic methylene carbon (the carbon bonded to the chlorine atom) of this compound.[3]
-
Transition State: A five-coordinate transition state is formed where a new Carbon-Nitrogen bond is partially formed as the Carbon-Chlorine bond is partially broken.
-
Displacement & Product Formation: The chloride ion is displaced as a leaving group, resulting in the formation of a new C-N bond and an ammonium salt intermediate.
-
Deprotonation: A base present in the reaction mixture neutralizes the resulting ammonium salt, regenerating the neutral tertiary amine product and forming a salt byproduct.[3][4]
The choice of base and solvent is critical for the success of this reaction. A non-nucleophilic base is required to prevent competition with the amine substrate. Inorganic bases like potassium carbonate (K₂CO₃) or organic bases like diisopropylethylamine (DIPEA, Hünig's base) are commonly employed.[4][5] Polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are ideal as they can solvate the cationic intermediate and accelerate the SN2 reaction rate.[2][4][6]
A significant challenge in amine alkylation is the potential for over-alkylation , where the newly formed, more nucleophilic product amine reacts further with the alkylating agent to form a quaternary ammonium salt.[3][6][7] Careful control of stoichiometry and reaction conditions is essential to minimize this side reaction.
Caption: Figure 1: General Sₙ2 mechanism for amine alkylation.
Detailed Experimental Protocol
This protocol provides a general procedure for the N-alkylation of a secondary amine with this compound hydrochloride. The hydrochloride salt is the common commercially available form and requires an additional equivalent of base for neutralization.
Materials & Reagents:
-
Secondary Amine (e.g., morpholine, piperidine, etc.)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered
-
Acetonitrile (MeCN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 eq.), this compound hydrochloride (1.1 eq.), and potassium carbonate (3.0 eq.).
-
Scientist's Note: Using 3 equivalents of K₂CO₃ is crucial. One equivalent neutralizes the hydrochloride salt of the alkylating agent, a second neutralizes the HCl generated during the reaction, and the third serves as a solid base to drive the reaction to completion.
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Add anhydrous acetonitrile via syringe to achieve a concentration of approximately 0.2-0.5 M with respect to the limiting reagent.
-
-
Reaction Execution:
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Heat the reaction mixture to a gentle reflux (approx. 80-82°C for acetonitrile).
-
Expert Tip: For less reactive amines, a higher boiling point solvent like DMF may be used, or a stronger base like cesium carbonate (Cs₂CO₃) could be substituted.[4]
-
-
Monitoring the Reaction:
-
Track the progress of the reaction by TLC. Prepare a solution of the crude reaction mixture by taking a small aliquot and diluting it with ethyl acetate.
-
Elute the TLC plate with a suitable solvent system (e.g., 90:10:1 Dichloromethane:Methanol:Ammonium Hydroxide).
-
Visualize the spots under UV light and/or by staining with potassium permanganate. The reaction is complete when the starting amine spot is no longer visible.
-
-
Aqueous Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the suspension through a pad of celite to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tertiary amine.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[1]
-
Purification Insight: Amines can exhibit tailing on standard silica gel due to interactions with acidic silanol groups. To mitigate this, the silica gel can be pre-treated with a solvent mixture containing a small amount of triethylamine (e.g., 1-2%), or an amine-functionalized silica gel can be used for a more effective separation.[11]
-
Elute with a gradient of methanol in dichloromethane (or a similar polar solvent system) to isolate the pure tertiary amine.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product. Confirm identity and purity using ¹H NMR, ¹³C NMR, and LC-MS analysis.
-
Sources
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Application Notes and Protocols: Synthesis of 3-(Phenoxymethyl)-1-ethylpyrrolidine Derivatives via Williamson Ether Synthesis
Introduction: The Strategic Importance of the 3-(Phenoxymethyl)-1-ethylpyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, which is critical for optimizing drug-receptor interactions.[1][2] The specific linkage of a phenolic moiety to the 3-position of an N-ethylpyrrolidine core via an ether bond creates a class of compounds with significant therapeutic potential. These structures are integral to molecules designed as potent and selective inhibitors or agonists for various biological targets, including neurotransmitter reuptake transporters.[3]
This application note provides a comprehensive guide to the synthesis of 3-(phenoxymethyl)-1-ethylpyrrolidine derivatives through the reaction of 3-(chloromethyl)-1-ethylpyrrolidine with various phenolic compounds. The core chemical transformation is the Williamson ether synthesis , a robust and versatile method for forming C-O ether bonds.[4] We will delve into the underlying SN2 mechanism, provide detailed and validated experimental protocols, discuss strategies for optimizing reaction conditions, and offer guidance on troubleshooting potential challenges.
Pillar 1: The Reaction Mechanism - A Classic SN2 Pathway
The formation of the ether linkage proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] Understanding this pathway is crucial for rationalizing experimental choices and predicting reaction outcomes. The process occurs in two principal steps:
-
Deprotonation of the Phenol: Phenols are generally weak acids and, consequently, weak nucleophiles. To enhance nucleophilicity, the phenolic proton must be removed by a base to generate a highly reactive phenoxide anion.[5][6] The choice of base is dictated by the acidity (pKa) of the specific phenol being used. Strong bases like sodium hydride (NaH) are effective for complete deprotonation, while milder bases such as potassium carbonate (K₂CO₃) are often sufficient and safer to handle, particularly for more acidic phenols.[7][8]
-
Nucleophilic Attack: The resulting phenoxide anion acts as a potent nucleophile. It attacks the electrophilic methylene carbon (the carbon atom bonded to the chlorine) of this compound. This occurs via a "backside attack," where the nucleophile approaches from the side opposite the leaving group (the chloride ion).[4] This is a concerted step, meaning the C-O bond forms at the same time as the C-Cl bond breaks.[4]
The substrate, this compound, is a primary alkyl halide. This is ideal for an SN2 reaction, as it minimizes steric hindrance and significantly reduces the likelihood of the competing E2 elimination side reaction.[4][5][6]
Caption: The SN2 mechanism for the Williamson ether synthesis.
Pillar 2: Validated Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical reaction. Researchers should consider this a starting point, as specific parameters may require optimization based on the substrate.
Materials and Equipment
-
Reagents: Substituted Phenol (1.0 eq), this compound hydrochloride (1.0-1.2 eq), Base (e.g., K₂CO₃, 2.0-3.0 eq or NaH, 1.2 eq), Anhydrous Solvent (e.g., DMF, Acetonitrile), Ethyl Acetate, Dichloromethane, Saturated aq. NaHCO₃, Brine, Anhydrous Na₂SO₄ or MgSO₄.
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle, nitrogen/argon line, separatory funnel, rotary evaporator, TLC plates (silica gel), column chromatography setup.
Detailed Step-by-Step Methodology
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the substituted phenol (1.0 eq) and anhydrous solvent (e.g., acetonitrile or DMF, approx. 0.1-0.2 M concentration).
-
Rationale: An inert atmosphere prevents moisture from quenching reactive intermediates, especially when using strong bases like NaH. Anhydrous solvents are critical for the same reason.
-
-
Base Addition: Add the base to the stirred solution.
-
If using K₂CO₃ (a common choice): Add finely pulverized K₂CO₃ (2.0-3.0 eq).[9]
-
If using NaH (for less acidic phenols): Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. Allow the mixture to stir for 30-60 minutes at room temperature until hydrogen gas evolution ceases.
-
Rationale: Pulverizing K₂CO₃ increases its surface area and reactivity. The use of excess weak base drives the equilibrium towards the phenoxide. NaH is highly reactive and requires careful handling and an inert atmosphere.
-
-
Alkyl Halide Addition: Add this compound hydrochloride (1.0-1.2 eq) to the mixture.
-
Rationale: Using the hydrochloride salt improves the stability and handling of the amine. The excess base present in the reaction will neutralize the HCl and generate the free amine in situ.
-
-
Reaction Execution: Attach a reflux condenser and heat the reaction mixture to the desired temperature (typically 60-80 °C or reflux) with vigorous stirring.[8][9]
-
Rationale: Heating increases the rate of reaction, allowing for completion within a reasonable timeframe (typically 2-24 hours).
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).[10][11] A suitable eluent system (e.g., 5-10% methanol in dichloromethane) should show the consumption of the starting phenol and the appearance of a new, typically less polar, product spot.
-
Rationale: TLC is a rapid and effective technique to determine when the reaction is complete, preventing unnecessary heating or premature workup.
-
-
Workup and Isolation: a. Once the reaction is complete, cool the mixture to room temperature. b. If the solvent is DMF or DMSO, pour the mixture into water and extract the product with an organic solvent like ethyl acetate (3x). If the solvent is acetonitrile, filter off the inorganic salts and concentrate the filtrate under reduced pressure.[11] Redissolve the residue in ethyl acetate. c. Combine the organic extracts in a separatory funnel. Wash sequentially with water, 1M NaOH (to remove any unreacted phenol), and finally with brine.[9][12] d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Rationale: The aqueous workup removes the solvent and inorganic byproducts. The base wash is a critical step to simplify purification by removing acidic starting material.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel. The eluent is typically a gradient of methanol in dichloromethane or ethyl acetate in hexanes.
-
Rationale: Column chromatography is the standard method for purifying products from unreacted starting materials and any side products formed.
-
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis protocol.
Pillar 3: Optimizing for Success - Key Parameters and Data
The success of the synthesis hinges on the careful selection of reaction parameters. The following table summarizes key variables and provides starting points for optimization.
| Phenolic Substrate (Example) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Rationale / Notes |
| 4-Methoxyphenol | K₂CO₃ | Acetonitrile | 80 | 6-12 | 85-95% | Electron-donating group (EDG) slightly deactivates the phenoxide but is generally a good substrate. |
| Phenol | K₂CO₃ | DMF | 80 | 4-8 | 80-90% | The benchmark substrate. DMF is an excellent polar aprotic solvent that accelerates SN2 reactions. |
| 4-Nitrophenol | K₂CO₃ | Acetonitrile | 60 | 2-4 | 90-98% | Electron-withdrawing group (EWG) increases phenol acidity, making deprotonation easier and faster. |
| 2,6-Dimethylphenol | NaH | DMF | 100 | 12-24 | 50-70% | Steric hindrance around the hydroxyl group slows the reaction, requiring a stronger base and higher temperature. |
Troubleshooting and Side Reactions
| Problem | Possible Cause | Suggested Solution |
| No or Slow Reaction | 1. Insufficiently strong base for the phenol's pKa. 2. Inactive (wet) reagents or solvent. 3. Insufficient temperature. | 1. Switch to a stronger base (e.g., from K₂CO₃ to NaH). 2. Use freshly dried solvents and reagents. 3. Increase the reaction temperature to reflux. |
| Low Yield | 1. Incomplete reaction. 2. Product loss during workup/purification. 3. Side reactions. | 1. Increase reaction time or temperature. 2. Ensure pH of aqueous layer is >12 during base wash to prevent loss of basic product. 3. See below. |
| Multiple Products on TLC | 1. C-alkylation: Alkylation on the aromatic ring.[13][14] 2. N-alkylation (Quaternization): The pyrrolidine nitrogen attacks another molecule of the alkyl halide. | 1. O-alkylation is generally favored. Using polar aprotic solvents (DMF, DMSO) enhances this selectivity. 2. Avoid a large excess of the alkyl halide. Ensure sufficient base is present to keep the pyrrolidine nitrogen protonated (if starting from the HCl salt) until it reacts. |
Product Characterization
Confirming the identity and purity of the final product is essential.
-
NMR Spectroscopy (¹H, ¹³C): The most powerful tool for structural elucidation. Look for the characteristic signals of the newly formed methylene bridge (-O-CH₂-) appearing as a triplet around 4.0-4.2 ppm in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch from the starting phenol and the appearance of a strong C-O-C ether stretch around 1200-1250 cm⁻¹ are indicative of a successful reaction.[10]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere and quench excess NaH carefully with a protocol such as slow addition of isopropanol.
-
Solvents like DMF and alkyl halides can be toxic. Avoid inhalation and skin contact.
References
-
Van Orden, L. J., Van Dyke, P. M., Saito, D. R., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456-1461. [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]
-
Williamson Ether Synthesis. (n.d.). Experiment Protocol. [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis Lab. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. [Link]
-
Experiment 12 – The Williamson Ether Synthesis. (n.d.). Lab Protocol. [Link]
-
Gonzalez-Veloza, D., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Advances. [Link]
-
Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
-
Alkylation of Phenol: A Mechanistic View. (2018). ResearchGate. [Link]
-
O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. (2019). ResearchGate. [Link]
-
Sirin, Y., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]
-
Simmie, J. M. (2009). Ab initio study of the formation and degradation reactions of chlorinated phenols. PMC. [Link]
-
Sharma, A., et al. (2021). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC. [Link]
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Application Notes & Protocols: Strategic Synthesis of CNS Drug Candidates Using 3-(Chloromethyl)-1-ethylpyrrolidine
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting the Central Nervous System (CNS).[1][2] Its non-planar, sp³-rich structure allows for a three-dimensional exploration of pharmacophore space, which is critical for potent and selective interactions with complex biological targets like G-protein coupled receptors (GPCRs) and transporters.[1] This guide provides a detailed technical overview and actionable protocols for leveraging 3-(Chloromethyl)-1-ethylpyrrolidine, a key electrophilic building block, in the synthesis of novel CNS drug candidates. We will explore the underlying chemical principles, provide step-by-step synthetic procedures for creating precursors for dopaminergic and serotonergic agents, and emphasize the safety and handling considerations crucial for laboratory execution.
Introduction: The Strategic Value of the N-Ethylpyrrolidinyl Methyl Moiety
This compound serves as a versatile reagent for introducing the N-ethylpyrrolidinyl methyl group into potential drug molecules. This moiety is particularly valuable in CNS drug design for several reasons:
-
Basicity and Blood-Brain Barrier (BBB) Penetration: The tertiary amine of the pyrrolidine ring possesses a pKa typically in the range of 8-10. This allows for a significant proportion of the molecule to be in a neutral, lipophilic state at physiological pH (7.4), facilitating passive diffusion across the BBB. Once in the CNS, the molecule can be protonated, enabling ionic interactions with target receptors.[3]
-
Receptor Interactions: The N-ethylpyrrolidinyl methyl group is a common structural feature in ligands for aminergic GPCRs, including dopamine, serotonin, and opioid receptors.[4][5] The nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, mimicking the interactions of endogenous neurotransmitters.
-
Synthetic Tractability: As a primary alkyl chloride, the chloromethyl group is an excellent electrophile for SN2 reactions, allowing for predictable and efficient C-N, C-O, or C-S bond formation with a wide range of nucleophilic scaffolds.[6]
This guide will focus on the most common application: N-alkylation and O-alkylation reactions, which are foundational steps in the synthesis of numerous CNS-active compounds.
Safety, Handling, and Reagent Properties
Trustworthiness Pillar: A protocol's validity begins with safety. Before any experimental work, it is imperative to understand the hazards associated with this compound and establish rigorous safety protocols.
Hazard Profile
The reagent is classified as a hazardous substance. Key hazards are summarized below based on its Safety Data Sheet (SDS).[7]
| Hazard Class | Description | Precautionary Statement Codes |
| Flammable Liquid | Category 3 Flammable liquid and vapor. | P210, P233, P240, P241, P242, P243 |
| Acute Toxicity | Category 4 Harmful if swallowed or in contact with skin. | P264, P270, P280, P301+P312, P330 |
| Skin Corrosion | Sub-category 1A Causes severe skin burns and eye damage. | P280, P301+P330+P331, P303+P361+P353 |
| Eye Damage | Category 1 Causes serious eye damage. | P280, P305+P351+P338 |
| Respiratory Hazard | Corrosive to the respiratory tract. | P260, P304+P340 |
Handling and Storage Protocols
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of corrosive vapors.[7]
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical safety goggles, a face shield, and heavy-duty nitrile or neoprene gloves.[7]
-
Dispensing: Handle under an inert atmosphere (e.g., Nitrogen or Argon) as the compound can be hygroscopic. Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[7]
-
Storage: Store in a tightly sealed container in a dry, well-ventilated, and designated flammables cabinet, away from heat, sparks, and open flames.[7]
-
Spill & Emergency: Have a spill kit rated for flammable and corrosive liquids readily available. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Core Reaction: Nucleophilic Alkylation
The primary utility of this compound is as an alkylating agent in nucleophilic substitution reactions. The workflow is conceptually straightforward but requires careful optimization of base, solvent, and temperature.
Caption: O-alkylation of a substituted salicylamide.
Materials and Reagents
| Reagent | CAS No. | Mol. Weight | Mmol | Equivalents |
| 2-Hydroxy-3-methoxy-benzamide | 3147-53-3 | 167.16 | 10.0 | 1.0 |
| This compound | 98338-34-2 | 147.65 | 12.0 | 1.2 |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 20.0 | 2.0 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | - | - | 50 mL |
Step-by-Step Experimental Protocol
-
Vessel Preparation: Under a stream of nitrogen, add a magnetic stir bar to a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a thermometer. Flame-dry the glassware and allow it to cool to room temperature under nitrogen.
-
Reagent Addition: To the flask, add 2-hydroxy-3-methoxy-benzamide (1.67 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Solvent Addition: Add anhydrous DMF (50 mL) via syringe. Stir the resulting suspension vigorously for 15 minutes at room temperature.
-
Initiation of Alkylation: Add this compound (1.77 g, 12.0 mmol) dropwise via syringe over 5 minutes. Rationale: A slight excess (1.2 eq) of the alkylating agent ensures the complete consumption of the starting phenol. K₂CO₃ (2.0 eq) acts as both the base and an acid scavenger.
-
Reaction: Heat the reaction mixture to 80 °C using an oil bath. Maintain stirring at this temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in Dichloromethane as the mobile phase). The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing 200 mL of ice-cold water and stir for 30 minutes. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration, washing the filter cake with cold water (3 x 50 mL).
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the pure product.
-
Alternatively, if the product is an oil or does not precipitate cleanly, perform a liquid-liquid extraction. Dilute the reaction mixture with water (200 mL) and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography.
-
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.
Application Protocol 2: Synthesis of a Serotonergic Ligand Precursor via N-Alkylation
This protocol describes the N-alkylation of a piperazine moiety, a common core in drugs targeting serotonin receptors (e.g., 5-HT₁A) and the serotonin transporter (SERT). [4]
Reaction Scheme
Caption: N-alkylation of an aryl-piperazine derivative.
Materials and Reagents
| Reagent | CAS No. | Mol. Weight | Mmol | Equivalents |
| 1-(2-Methoxyphenyl)piperazine | 35386-24-4 | 192.26 | 10.0 | 1.0 |
| Sodium Hydride (NaH), 60% in mineral oil | 7646-69-7 | 24.00 | 11.0 | 1.1 |
| This compound | 98338-34-2 | 147.65 | 10.5 | 1.05 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | - | - | 60 mL |
Step-by-Step Experimental Protocol
-
Vessel Preparation: Prepare a flame-dried, three-neck round-bottom flask with a stir bar, nitrogen inlet, and septa, as described in Protocol 1.
-
Deprotonation:
-
To the flask, add sodium hydride (0.44 g of 60% dispersion, 11.0 mmol).
-
Wash the NaH with anhydrous hexanes (2 x 10 mL) by adding the hexanes, stirring briefly, stopping the stirring, and removing the hexanes via cannula. CAUTION: NaH reacts violently with water. All glassware must be scrupulously dry.
-
Add anhydrous THF (30 mL) to the washed NaH.
-
In a separate flask, dissolve 1-(2-methoxyphenyl)piperazine (1.92 g, 10.0 mmol) in anhydrous THF (30 mL).
-
Add the piperazine solution dropwise to the NaH suspension at 0 °C (ice bath).
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. Hydrogen gas evolution should be observed. Expertise Insight: Pre-deprotonation with a strong base like NaH ensures the formation of a highly nucleophilic piperazide anion, which accelerates the subsequent alkylation and minimizes side reactions.
-
-
Alkylation:
-
Cool the mixture back to 0 °C.
-
Add this compound (1.55 g, 10.5 mmol) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 50 °C for 2-4 hours, monitoring by TLC.
-
-
Work-up (Quenching):
-
Cool the reaction to 0 °C.
-
CAUTION: Carefully and slowly quench the excess NaH by adding saturated aqueous ammonium chloride (NH₄Cl) solution dropwise until gas evolution ceases.
-
Add water (50 mL) and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
-
Purification:
-
Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude residue using flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol (e.g., 0% to 5% methanol) to afford the pure N-alkylated product.
-
-
Characterization: Confirm the product's identity and purity via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
References
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[The synthesis of new pyrrolidone derivatives with psychotropic action]. PubMed. [Link]
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Cas 98338-34-2, this compound. LookChem. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
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Synthesis and biological evaluation of novel pyrrolidine-2,5-dione derivatives as potential antidepressant agents. Part 1. ResearchGate. [Link]
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2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]-acetamides: the use of conformational analysis in the development of a novel series of potent opioid kappa agonists. PubMed. [Link]
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Discovery of 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide as a Potent Glycine Transporter 1 Inhibitor. PubMed. [Link]
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Introduction: The Strategic Value of the 3-Substituted-1-Ethylpyrrolidine Scaffold
An in-depth guide to the strategic application of 3-(Chloromethyl)-1-ethylpyrrolidine in synthetic chemistry, focusing on its nucleophilic substitution reactions for the development of novel molecular entities.
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its non-planar, sp³-rich structure provides an excellent framework for exploring three-dimensional chemical space, often leading to improved binding affinity, selectivity, and pharmacokinetic properties compared to flat, aromatic systems.[1] this compound (CAS No. 98338-34-2) is a valuable building block that combines this beneficial scaffold with a reactive electrophilic handle.[2][3]
As a primary alkyl chloride, the chloromethyl group is an excellent electrophile for bimolecular nucleophilic substitution (Sₙ2) reactions.[4][5] This allows for the straightforward introduction of a wide variety of functional groups at the 3-position of the pyrrolidine ring, making it a versatile precursor for generating libraries of compounds in drug discovery programs.[6][7] This guide provides a detailed overview of the mechanistic principles, practical applications, and detailed protocols for leveraging the reactivity of this compound.
PART 1: Mechanistic Framework for Reactivity
The synthetic utility of this compound is governed by the principles of the Sₙ2 reaction mechanism. Understanding these principles is critical for experimental design and optimization.
The Predominance of the Sₙ2 Pathway
Nucleophilic substitution reactions can proceed via two primary mechanisms: Sₙ1 (unimolecular) and Sₙ2 (bimolecular).[8][9] For this compound, the Sₙ2 pathway is overwhelmingly favored for several key reasons:
-
Substrate Structure: The electrophilic carbon is primary (1°). Primary alkyl halides react much more readily via the Sₙ2 mechanism because of minimal steric hindrance, which allows for easy access by the incoming nucleophile.[5][10] Conversely, they are highly disfavored from reacting via the Sₙ1 mechanism because the corresponding primary carbocation intermediate is extremely unstable.[5][11]
-
Concerted Mechanism: The Sₙ2 reaction is a single-step, concerted process. The nucleophile attacks the electrophilic carbon from the side opposite the leaving group (a "backside attack"), while the carbon-chlorine bond breaks simultaneously.[12][13] This avoids the formation of any high-energy carbocation intermediates.
The general mechanism is illustrated below. The transition state involves a pentacoordinate carbon atom with partial bonds to both the incoming nucleophile (Nu) and the departing chloride leaving group.
Caption: General Sₙ2 mechanism on a primary alkyl halide.
Key Factors Influencing Reaction Success
Optimizing Sₙ2 reactions with this compound requires careful consideration of several experimental parameters:
-
Nucleophile Strength: The reaction rate is directly proportional to the concentration and nucleophilicity of the nucleophile.[8] Stronger nucleophiles (e.g., RS⁻, I⁻, CN⁻, N₃⁻) react faster than weaker ones (e.g., H₂O, ROH).[9]
-
Solvent Choice: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are ideal.[5][10] These solvents solvate the counter-cation of the nucleophile but leave the nucleophilic anion "naked" and highly reactive.[14] Polar protic solvents (e.g., water, ethanol) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[14]
-
Leaving Group: The chloride ion is a good leaving group. While reactions with the corresponding bromide or iodide would be faster, the chloride is often more cost-effective and stable for a building block.[10][15]
-
Temperature: Moderate heating is often employed to increase the reaction rate. However, excessively high temperatures can favor the competing E2 elimination pathway, although this is less of a concern for primary halides.[16]
PART 2: Synthetic Applications & Core Reactions
The true utility of this compound lies in its versatility. It can be coupled with a wide range of nucleophiles to forge new carbon-oxygen, carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds.
C-O Bond Formation: Williamson Ether Synthesis
The reaction with alcohols or phenols to form ethers is a cornerstone application, known as the Williamson Ether Synthesis.[13][17] The reaction requires a base to deprotonate the alcohol or phenol, generating the more potent alkoxide or phenoxide nucleophile.[18][19]
General Reaction: Pyrrolidine-CH₂-Cl + R-OH + Base → Pyrrolidine-CH₂-O-R + Base·HCl
| Nucleophile | Base | Solvent | Temperature | Product Type |
| Phenols | K₂CO₃, Cs₂CO₃ | DMF, Acetone | 60-100 °C | Aryl Ether |
| Alcohols | NaH, KH | THF, DMF | 0 °C to RT | Alkyl Ether |
Rationale: Weakly acidic phenols can be deprotonated by mild carbonate bases, while less acidic alcohols require a strong, non-nucleophilic base like sodium hydride (NaH).[17]
C-N Bond Formation: Amine Alkylation
Direct alkylation of primary or secondary amines is a straightforward method for synthesizing more substituted amines.[20][21] A key challenge is controlling the reaction to prevent over-alkylation, as the product amine is often more nucleophilic than the starting material.[22][23]
General Reaction: Pyrrolidine-CH₂-Cl + R₂NH → [Pyrrolidine-CH₂-NR₂H]⁺Cl⁻
Control Strategies:
-
Use of Excess Amine: Employing a large excess (2-5 equivalents) of the starting amine ensures it also acts as the base to neutralize the HCl byproduct, leaving sufficient free amine to react as the nucleophile.[23]
-
Use of a Hindered Base: Adding a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can scavenge the HCl without competing in the substitution reaction.
Other Key Transformations
-
Thioether Synthesis (C-S Bond): Thiols are excellent nucleophiles. Deprotonation with a base like sodium hydroxide or potassium carbonate readily forms a thiolate, which rapidly displaces the chloride.
-
Nitrile Synthesis (C-C Bond): Sodium or potassium cyanide (NaCN, KCN) in a polar aprotic solvent like DMSO is a classic Sₙ2 reaction to install a nitrile group, which is a versatile handle for further transformations (e.g., hydrolysis to a carboxylic acid or reduction to an amine).[5]
-
Azide Synthesis (C-N Bond): Sodium azide (NaN₃) is an excellent nucleophile for introducing an azide group.[16] The resulting alkyl azide can be readily reduced to a primary amine, providing a clean alternative to direct amination with ammonia.
PART 3: Experimental Protocols
The following protocols are provided as robust starting points for researchers. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 1-Ethyl-3-((4-methoxyphenoxy)methyl)pyrrolidine
This protocol details a classic Williamson ether synthesis with a phenol.
Workflow Diagram:
Caption: Experimental workflow for Williamson ether synthesis.
Materials & Reagents:
| Reagent | MW | Amount | Moles | Eq. |
| This compound | 147.65 | 1.00 g | 6.77 mmol | 1.0 |
| 4-Methoxyphenol | 124.14 | 0.92 g | 7.45 mmol | 1.1 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 1.87 g | 13.5 mmol | 2.0 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 20 mL | - | - |
| Ethyl Acetate | - | ~100 mL | - | - |
| Deionized Water | - | ~100 mL | - | - |
| Brine (Saturated NaCl solution) | - | ~30 mL | - | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxyphenol (0.92 g), potassium carbonate (1.87 g), and anhydrous DMF (20 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.00 g) to the flask via syringe.
-
Heat the reaction mixture to 80 °C in an oil bath and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with deionized water (2 x 20 mL) followed by brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Synthesis of 4-(1-Ethylpyrrolidin-3-ylmethyl)morpholine
This protocol describes the alkylation of a secondary amine, using an excess of the amine to act as both nucleophile and base.
Materials & Reagents:
| Reagent | MW | Amount | Moles | Eq. |
| This compound | 147.65 | 1.00 g | 6.77 mmol | 1.0 |
| Morpholine | 87.12 | 1.77 g (1.77 mL) | 20.3 mmol | 3.0 |
| Acetonitrile (MeCN), anhydrous | - | 25 mL | - | - |
| Diethyl Ether | - | ~50 mL | - | - |
| 1M Sodium Hydroxide (NaOH) | - | ~30 mL | - | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g) and anhydrous acetonitrile (25 mL).
-
Add morpholine (1.77 mL) to the solution.
-
Heat the reaction mixture to reflux (approx. 82 °C) and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with 1M NaOH (2 x 15 mL) to remove the morpholine hydrochloride salt and any unreacted morpholine.
-
Wash with brine (1 x 20 mL), dry the organic layer over anhydrous potassium carbonate (K₂CO₃), filter, and concentrate under reduced pressure.
-
The resulting product may be pure enough for use, or it can be further purified by distillation or column chromatography if necessary.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
PART 4: Troubleshooting and Potential Side Reactions
-
Low Conversion: If reactions are sluggish, ensure reagents are anhydrous, particularly the solvent and bases like K₂CO₃. The leaving group ability can be enhanced by adding a catalytic amount (0.1 eq.) of sodium iodide (NaI) or potassium iodide (KI), which participates in a Finkelstein reaction to generate the more reactive iodo-intermediate in situ.
-
Over-alkylation in Amine Reactions: The primary method to avoid this is using a large excess of the starting amine, as detailed in Protocol 2.[22] For precious amines, using 1.1 equivalents of the amine with 1.2 equivalents of a non-nucleophilic base (DIPEA) is a viable alternative.
-
Intramolecular Cyclization: While the primary chloride is the main reactive site, the tertiary amine of the pyrrolidine ring can, under certain conditions (especially prolonged heating), act as an intramolecular nucleophile. This could lead to the formation of a spirocyclic quaternary ammonium salt.[24] This side reaction is generally minor but should be considered if unexpected byproducts are observed. Keeping reaction times and temperatures to the minimum required for completion can suppress this pathway.
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Solvent Effects on Alkylation with 3-(Chloromethyl)-1-ethylpyrrolidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of the Solvent in Modulating Reactivity
The synthetic utility of 3-(Chloromethyl)-1-ethylpyrrolidine lies in its ability to introduce the 1-ethylpyrrolidin-3-ylmethyl moiety onto a variety of nucleophilic scaffolds. This building block is of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrrolidine ring in numerous biologically active compounds. The success of alkylation reactions with this reagent, however, is profoundly influenced by the choice of solvent. The solvent not only dictates the solubility of reactants but also modulates the nucleophilicity of the reacting species and the stability of transition states, thereby influencing reaction rates and, in some cases, the product distribution.
This technical guide provides an in-depth analysis of solvent effects on both N-alkylation and C-alkylation reactions utilizing this compound. We will explore the underlying principles governing these effects and provide detailed, field-proven protocols to guide your experimental design.
Understanding the Alkylation Landscape: N- vs. C-Alkylation
Alkylation reactions with this compound primarily follow a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The electrophilic carbon of the chloromethyl group is attacked by a nucleophile, leading to the displacement of the chloride leaving group. The nature of the nucleophile dictates the type of bond formed:
-
N-Alkylation: Occurs when the nucleophile is an amine, leading to the formation of a new carbon-nitrogen bond. This is a common strategy for the synthesis of more complex amines.
-
C-Alkylation: Occurs when the nucleophile is a carbanion, typically generated from an active methylene compound (e.g., malonic esters, acetoacetic esters), resulting in the formation of a new carbon-carbon bond.
A key challenge in the N-alkylation of primary and secondary amines is the potential for overalkylation, as the product amine can also act as a nucleophile.[3][4] Solvent choice, along with other reaction parameters, can play a role in mitigating this side reaction.
The Dichotomy of Solvents: Protic vs. Aprotic Environments
The most critical solvent characteristic influencing SN2 reactions is its ability to form hydrogen bonds. This divides polar solvents into two main categories: polar protic and polar aprotic.[1][5]
-
Polar Protic Solvents: (e.g., water, methanol, ethanol) possess acidic protons and can act as hydrogen bond donors. While they are excellent at solvating ions, they can form a "cage" around anionic nucleophiles through hydrogen bonding, which stabilizes the nucleophile and reduces its reactivity.[1]
-
Polar Aprotic Solvents: (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), tetrahydrofuran (THF)) lack acidic protons and cannot donate hydrogen bonds. They are still polar enough to dissolve many ionic compounds. In these solvents, the cation is solvated by the negative end of the solvent's dipole, while the anionic nucleophile is left relatively "naked" and more reactive.[5][6][7]
For SN2 reactions, polar aprotic solvents are generally the preferred choice as they enhance the nucleophilicity of the attacking species, leading to faster reaction rates.[1][5][6]
Data Presentation: Solvent Properties and Their Impact on Alkylation
The following table summarizes the properties of common solvents and their anticipated effects on alkylation reactions with this compound.
| Solvent | Dielectric Constant (ε) | Type | Key Characteristics & Expected Impact on Alkylation |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Excellent for solvating cations, leaving nucleophiles highly reactive. Often the solvent of choice for SN2 reactions. Promotes high reaction rates for both N- and C-alkylation. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | Similar to DMF, highly polar and excellent at promoting SN2 reactions. Its higher boiling point can be advantageous for less reactive substrates requiring elevated temperatures. |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | A good alternative to DMF and DMSO. Its lower boiling point can be beneficial for reactions that are sensitive to high temperatures. |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | Less polar than DMF, DMSO, and MeCN, but still a viable solvent for many alkylation reactions. Its lower polarity may be advantageous in C-alkylation of enolates, favoring C- over O-alkylation.[8] |
| Ethanol (EtOH) | 24.6 | Polar Protic | Can solvate and deactivate nucleophiles through hydrogen bonding, leading to slower reaction rates compared to aprotic solvents. May be used when the nucleophile is also the solvent (solvolysis), but generally not the first choice for preparative alkylations. |
| Methanol (MeOH) | 32.7 | Polar Protic | Similar to ethanol, its protic nature can hinder SN2 reactions. |
| Toluene | 2.4 | Nonpolar | Generally a poor solvent for SN2 reactions involving charged nucleophiles due to its inability to stabilize the transition state. May be used in specific cases, for example, with phase-transfer catalysis. |
Experimental Protocols
The following protocols are designed as a starting point for the N- and C-alkylation of various substrates with this compound. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific substrates.
Protocol 1: N-Alkylation of a Secondary Amine
This protocol is adapted from procedures found in the patent literature for similar alkylations.[9]
Objective: To synthesize a tertiary amine via N-alkylation of a secondary amine with this compound.
Materials:
-
Secondary amine (e.g., morpholine, piperidine)
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the secondary amine (1.0 eq) in anhydrous DMF (5-10 mL per mmol of amine) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise over 10-15 minutes.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent (DMF): A polar aprotic solvent is chosen to maximize the nucleophilicity of the amine.[1][5]
-
Base (K₂CO₃): A mild inorganic base is used to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.
-
Temperature: Heating is often necessary to achieve a reasonable reaction rate, although the optimal temperature will depend on the reactivity of the specific amine.
Protocol 2: C-Alkylation of an Active Methylene Compound
This protocol is based on general procedures for the alkylation of active methylene compounds.[10]
Objective: To synthesize a C-alkylated product from an active methylene compound and this compound.
Materials:
-
Active methylene compound (e.g., diethyl malonate, ethyl acetoacetate)
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF (5-10 mL per mmol of NaH) under an inert atmosphere at 0 °C, add a solution of the active methylene compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until hydrogen evolution ceases (approximately 30-60 minutes).
-
Cool the resulting enolate solution to 0 °C and add a solution of this compound (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight, or until TLC/LC-MS analysis indicates completion of the reaction.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent (THF): A less polar aprotic solvent like THF is often preferred for C-alkylation of enolates to minimize O-alkylation as a side reaction.[8]
-
Base (NaH): A strong, non-nucleophilic base is required to completely deprotonate the active methylene compound, generating the nucleophilic enolate.
-
Temperature: The initial deprotonation is performed at 0 °C to control the exothermic reaction. The subsequent alkylation is typically carried out at room temperature.
Mandatory Visualizations
Reaction Mechanism and Solvent Effects
Caption: Influence of solvent type on the SN2 alkylation pathway.
Experimental Workflow for Alkylation and Analysis
Caption: General experimental workflow for alkylation reactions.
Mechanistic Insight: The Potential Role of an Azetidinium Ion Intermediate
For chloroalkylamines like this compound, an alternative mechanistic pathway involving an intramolecular cyclization to form a strained, highly reactive azetidinium ion has been proposed. This intermediate can then be attacked by the nucleophile. While the direct SN2 displacement is generally considered the primary pathway, the potential for this alternative mechanism should be considered, especially in polar solvents that can stabilize ionic intermediates.
Conclusion and Future Perspectives
The judicious selection of solvent is paramount for the successful alkylation of nucleophiles with this compound. For most applications, polar aprotic solvents such as DMF, DMSO, or acetonitrile will provide the optimal environment for efficient SN2 reactions by enhancing the reactivity of the nucleophile. The protocols provided herein serve as a robust starting point for the synthesis of novel N- and C-alkylated pyrrolidine derivatives. Further optimization of reaction conditions, guided by the principles outlined in this document, will enable researchers to efficiently access a wide range of functionalized molecules for applications in drug discovery and development.
References
-
ResearchGate. Alkylation of active methylene compounds. [Link]
-
National Institutes of Health. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
YouTube. Alkylation of Amines, Part 1: with Alkyl Halides. [Link]
- Google Patents. Alkylation method of active methylene compound.
-
MDPI. Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. [Link]
-
ResearchGate. (PDF) Alkylation of Active Methylene Compounds. [Link]
-
Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]
-
Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]
-
National Institutes of Health. Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
- Google Patents. EP1311518B1 - Preparation of n-protected-3-pyrrolidine-lactam substituted phosphonium salts.
-
Chemistry LibreTexts. 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]
-
PubMed. Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. [Link]
-
National Institutes of Health. Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. [Link]
-
Mettler Toledo. Alkylation Reactions. [Link]
-
YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]
Sources
- 1. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patents.justia.com [patents.justia.com]
- 8. mdpi.com [mdpi.com]
- 9. EP1311518B1 - Preparation of n-protected-3-pyrrolidine-lactam substituted phosphonium salts - Google Patents [patents.google.com]
- 10. chemrxiv.org [chemrxiv.org]
Catalytic Methodologies for the Functionalization of 3-(Chloromethyl)-1-ethylpyrrolidine: Application Notes and Protocols
Introduction: The Strategic Value of the 1-Ethyl-3-substituted-methyl-pyrrolidine Scaffold
The pyrrolidine ring is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Specifically, the 1-ethyl-3-substituted-methyl-pyrrolidine motif is a key pharmacophore in molecules targeting a range of biological systems, including dopaminergic and serotonergic receptors.[1] 3-(Chloromethyl)-1-ethylpyrrolidine hydrochloride serves as a critical and versatile building block for introducing this valuable scaffold. Its reactive chloromethyl group provides a handle for a variety of chemical transformations, enabling the construction of diverse molecular libraries for drug discovery and development.
This guide provides an in-depth exploration of modern catalytic methods for the functionalization of this compound. We will move beyond simple stoichiometric reactions to focus on efficient, scalable, and selective catalytic processes. The protocols and application notes herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles that govern catalyst selection and reaction optimization. We will cover two primary avenues of catalytic functionalization: Phase-Transfer Catalysis for nucleophilic substitutions (C-X bond formation) and Palladium-Catalyzed Cross-Coupling for the construction of C-C bonds.
Part 1: Catalytic Nucleophilic Substitution via Phase-Transfer Catalysis (PTC)
Application Note: Overcoming Immiscibility for Efficient C-X Bond Formation
Nucleophilic substitution on this compound is a cornerstone of its utility. However, many potent nucleophiles (e.g., phenoxides, alkoxides, amides) and the requisite inorganic bases (e.g., NaOH, K₂CO₃) are soluble in aqueous media, while the alkyl chloride substrate is soluble in organic solvents. This phase incompatibility leads to extremely slow reaction rates. Phase-Transfer Catalysis (PTC) is a powerful green chemistry technique that elegantly solves this problem.[2][3]
A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, acts as a "detergent" for the nucleophilic anion.[4] The lipophilic cation of the catalyst pairs with the anion, shuttling it from the aqueous or solid phase into the organic phase where it can react with the substrate.[3][4] This methodology offers numerous advantages, including the use of water as a solvent, elimination of expensive and hazardous anhydrous solvents and bases, milder reaction conditions, and often higher yields and purities.[3]
Caption: Figure 1. The Phase-Transfer Catalysis (PTC) Cycle.
Protocol 1: PTC-Catalyzed O-Alkylation - Synthesis of 1-Ethyl-3-(phenoxymethyl)pyrrolidine
This protocol describes the etherification of phenol, a representative O-nucleophile. The principles are broadly applicable to other alcohols, thiols (S-alkylation), and secondary amines (N-alkylation).
Materials:
-
This compound hydrochloride
-
Phenol
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Substrate Preparation: In a round-bottom flask, dissolve this compound hydrochloride in a minimal amount of deionized water. Add an equivalent amount of 50% w/v NaOH solution to neutralize the hydrochloride and liberate the free amine. Extract the free base into toluene, wash the organic layer with brine, and dry over MgSO₄. Filter and use the toluene solution directly. Expertise Note: It is crucial to start with the free base of the pyrrolidine derivative, as the hydrochloride salt is unreactive. In-situ generation is often practical for scalability.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenol (1.0 eq), sodium hydroxide (1.2 eq), and deionized water (20 mL/mmol of phenol). Stir until the phenol has dissolved to form sodium phenoxide.
-
Catalyst and Substrate Addition: To the aqueous phenoxide solution, add tetrabutylammonium bromide (TBAB, 0.05 eq) followed by the toluene solution of this compound (1.1 eq).
-
Reaction: Heat the biphasic mixture to 80-90 °C with vigorous stirring. The vigorous agitation is essential to maximize the interfacial area where the catalyst exchange occurs. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers using a separatory funnel.
-
Wash the organic layer sequentially with 1 M NaOH (to remove unreacted phenol), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography or vacuum distillation to yield the pure 1-Ethyl-3-(phenoxymethyl)pyrrolidine.
-
Self-Validation: The success of the PTC reaction is confirmed by the consumption of the starting material and the formation of a single major product with the expected mass in GC-MS analysis. The absence of significant side products validates the catalytic efficiency.
| Parameter | Typical Conditions for PTC with this compound | Rationale |
| Nucleophile (Nu⁻) | Phenoxides, Thiophenoxides, Secondary Amines, Azides | A range of soft to hard nucleophiles can be employed. |
| Catalyst | Tetrabutylammonium Bromide (TBAB), Aliquat 336 | TBAB is a robust, common choice. Aliquat 336 is effective for higher temperatures.[4] |
| Catalyst Loading | 1-10 mol% | Lower loading is preferred for cost-efficiency; higher loading can accelerate slow reactions. |
| Base | NaOH, K₂CO₃, KOH (50% aq. solution or solid) | A strong base is needed to deprotonate the nucleophile precursor. |
| Solvent System | Toluene/Water, Dichloromethane/Water | A biphasic system is definitional to PTC. Toluene is preferred for higher temperatures. |
| Temperature | 50 - 100 °C | Higher temperatures increase reaction rates but may lead to catalyst degradation over long periods. |
| Yield | Generally >85% | PTC is known for high efficiency and clean conversions.[5] |
Part 2: Palladium-Catalyzed Cross-Coupling for C-C Bond Formation
Application Note: Activating C(sp³)-Cl Bonds for Advanced Synthesis
Palladium-catalyzed cross-coupling reactions are a Nobel Prize-winning technology for forming C-C bonds. While most commonly applied to C(sp²)-Halide bonds (e.g., aryl halides), recent advances in ligand design have enabled the challenging activation of C(sp³)-Cl bonds.[6] This opens the door for coupling this compound with a vast array of organometallic reagents to create complex molecules that are otherwise difficult to access.
The key to success lies in the choice of the palladium catalyst and, most importantly, the phosphine ligand. Electron-rich, bulky phosphine ligands are required to facilitate the oxidative addition of the palladium(0) species into the relatively inert C(sp³)-Cl bond.[6][7] Reactions like the Suzuki-Miyaura (using boronic acids) and Sonogashira (using terminal alkynes) couplings are particularly powerful. A successful precedent using a similar chloromethyl-substituted heterocycle demonstrates the feasibility of this approach for generating libraries of novel compounds from a single starting material.[8]
Caption: Figure 2. General Catalytic Cycle for Suzuki-Miyaura Coupling.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
Materials:
-
This compound (free base)
-
Phenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, Anhydrous
-
Deionized water (degassed)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (0.0125 eq), RuPhos (0.025 eq), and cesium carbonate (2.0 eq). Expertise Note: The catalyst and ligand are air-sensitive and must be handled under inert conditions. The choice of a bulky, electron-rich ligand like RuPhos is critical for the oxidative addition step with the alkyl chloride.[8]
-
Reagent Addition: Add phenylboronic acid (1.2 eq) to the tube. Evacuate and backfill the tube with argon three times.
-
Solvent and Substrate: Add anhydrous toluene and degassed water (typically a 10:1 ratio) via syringe. Finally, add a solution of this compound (1.0 eq) in toluene.
-
Reaction: Seal the tube and heat the mixture to 100 °C in an oil bath with stirring for 12-24 hours. Monitor the reaction by LC-MS.
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium black and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash chromatography on silica gel to obtain the desired 3-(benzyl)-1-ethylpyrrolidine.
-
Protocol 3: Palladium/Copper-Catalyzed Sonogashira Coupling
Materials:
-
This compound (free base)
-
Phenylacetylene
-
XPhos-Pd-G2 catalyst (Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II))
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene, Anhydrous
-
Deionized water (degassed)
Procedure:
-
Reaction Setup: In an argon-filled glovebox or a Schlenk tube, combine XPhos-Pd-G2 (0.02 eq), CuI (0.04 eq, optional but often beneficial), and Cs₂CO₃ (1.5 eq). Expertise Note: The Sonogashira reaction is co-catalyzed by copper, which facilitates the formation of a copper acetylide intermediate. Modern palladium pre-catalysts like XPhos-Pd-G2 are often highly efficient.[8]
-
Reagent Addition: Add anhydrous toluene and degassed water (e.g., 5:1 ratio). Add phenylacetylene (1.2 eq) followed by this compound (1.0 eq).
-
Reaction: Seal the vessel and heat to 80 °C for 12-18 hours, monitoring by LC-MS.
-
Workup and Purification: Follow a similar workup procedure as described in Protocol 2. Purify by column chromatography to isolate 1-Ethyl-3-(3-phenylprop-2-yn-1-yl)pyrrolidine.
| Coupling Reaction | Catalyst System | Base | Solvent | Key Features |
| Suzuki-Miyaura | Pd₂(dba)₃ / RuPhos | Cs₂CO₃, K₃PO₄ | Toluene/H₂O | Forms C(sp³)-C(sp²) bonds. Tolerant of many functional groups.[6][8] |
| Sonogashira | XPhos-Pd-G2 / CuI | Cs₂CO₃, Et₃N | Toluene/H₂O, THF | Forms C(sp³)-C(sp) bonds. Access to alkynylated products.[8] |
Part 3: Mechanistic Considerations and Advanced Concepts
The Azetidinium Ion: A Hidden Intermediate
A critical aspect of the reactivity of this compound and similar 3-haloalkylamines is their potential to undergo a rapid, reversible intramolecular cyclization to form a highly reactive azetidinium ion.[9]
Caption: Figure 3. Equilibrium with the Azetidinium Ion Intermediate.
Authoritative Grounding: Research has shown that for similar systems, this spirocyclic azetidinium cation can be the true, kinetically competent alkylating agent.[9] Its formation and concentration depend on the solvent and temperature. This has profound implications for experimental design:
-
Reactivity: The strained four-membered ring of the azetidinium ion is highly susceptible to nucleophilic attack, making it a much more potent electrophile than the primary alkyl chloride. This can explain unexpectedly high reaction rates.
-
Selectivity: In the presence of multiple nucleophiles, the choice of which one reacts could be influenced by its ability to intercept this transient intermediate.
-
Side Reactions: Understanding this equilibrium is key to troubleshooting side reactions or unexpected product formation.
For drug development professionals, being aware of this potential mechanistic pathway is crucial for kinetic studies, impurity profiling, and ensuring process robustness.
References
-
Li, G., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. MDPI. Available at: [Link]
-
Halpern, M. (2003). Industrial Phase-Transfer Catalysis. PTC Communications, Inc. Available at: [Link]
-
Procter, D. J., et al. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. Available at: [Link]
-
Beller, M., et al. (2001). Palladium Catalyst Systems for Cross-Coupling Reactions of Aryl Chlorides and Olefins. Chemistry – A European Journal. Available at: [Link]
-
Henderson, J. L., et al. (2018). Understanding the Alkylation of a Phenol by 1-(3-Chloropropyl)pyrrolidine: Evidence for the Intermediacy of an Azetidinium Ion. ACS Publications. Available at: [Link]
-
Alajarin, R., et al. (2016). Catalytic asymmetric construction of spiropyrrolidines via 1,3-dipolar cycloaddition of azomethine ylides. Organic & Biomolecular Chemistry. Available at: [Link]
-
Wang, B., et al. (2021). The Regiocontrollable Enantioselective Synthesis of Chiral Trifluoromethyl-Containing Spiro-Pyrrolidine-Pyrazolone Compounds via Amino-Regulated 1,3-Proton Migration Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
Procter, D. J., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Chem. Available at: [Link]
-
Sharma, G. V. T., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. World Journal of Pharmaceutical Research. Available at: [Link]
-
Mąkosza, M. (2015). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Doucet, H., & Santelli, M. (2004). Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids. Tetrahedron. Available at: [Link]
-
Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Application of phase transfer catalysis in the chemical industry. Retrieved from [Link]
-
Liu, S.-Y., et al. (2014). Accessing 2-(Hetero)arylmethyl-, -allyl-, and -propargyl-2,1-borazaronaphthalenes: Palladium-Catalyzed Cross-Couplings of 2-(Chloromethyl)-2,1-borazaronaphthalene. Organic Letters. Available at: [Link]
Sources
- 1. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iajpr.com [iajpr.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 5. phasetransfer.com [phasetransfer.com]
- 6. Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids [organic-chemistry.org]
- 7. Palladium catalyst systems for cross-coupling reactions of aryl chlorides and olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Accessing 2-(Hetero)arylmethyl-, -allyl-, and -propargyl-2,1-borazaronaphthalenes: Palladium-Catalyzed Cross-Couplings of 2-(Chloromethyl)-2,1-borazaronaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acs.figshare.com [acs.figshare.com]
Troubleshooting & Optimization
Technical Support Center: Purification Challenges of N-Alkylated Pyrrolidine Products
Welcome to the technical support center dedicated to addressing the purification challenges associated with N-alkylated pyrrolidine products. As a core scaffold in numerous pharmaceuticals and biologically active compounds, the pyrrolidine ring's synthesis and subsequent purification are critical steps in drug discovery and development.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently encountered questions.
The inherent basicity of the nitrogen atom, the potential for stereoisomers, and the presence of closely related impurities often complicate the purification of N-alkylated pyrrolidines.[1][4] This resource aims to provide a systematic approach to overcoming these challenges, ensuring the isolation of highly pure products essential for downstream applications.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of N-alkylated pyrrolidine products in a question-and-answer format.
Issue 1: Persistent Contamination with Unreacted Pyrrolidine Starting Material
Question: After my N-alkylation reaction and initial work-up, I consistently observe the presence of the starting pyrrolidine in my purified product, even after column chromatography. How can I effectively remove it?
Answer: This is a frequent challenge, primarily due to the similar polarities and basic nature of the starting material and the N-alkylated product. Several factors could be contributing to this issue:
-
Incomplete Reaction: The most common cause is an incomplete reaction. N-alkylation reactions can be sluggish, especially with less reactive alkylating agents.[5]
-
Sub-optimal Chromatography: The polarity difference between the starting pyrrolidine and the N-alkylated product might be insufficient for effective separation with the chosen solvent system.
-
Co-elution: The basic nitrogen on both molecules can interact strongly with the silica gel, leading to peak tailing and co-elution.
Troubleshooting Steps:
-
Drive the Reaction to Completion:
-
Excess Reagent: Consider using a slight excess (1.1-1.2 equivalents) of the alkylating agent to ensure full conversion of the pyrrolidine.
-
Reaction Monitoring: Monitor the reaction progress meticulously using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of the starting material.
-
Catalyst: For challenging alkylations, the addition of a catalytic amount of sodium or potassium iodide can enhance the reactivity of alkyl bromides or chlorides.[5]
-
-
Optimize Column Chromatography:
-
Solvent System: Employ a shallow gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane). A slow, gradual increase in polarity often improves separation.
-
Base-Deactivated Silica: The basicity of the pyrrolidine nitrogen can cause significant tailing on standard silica gel. Using base-deactivated silica gel or adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent can significantly improve peak shape and separation.
-
Alternative Stationary Phases: Consider using alumina (basic or neutral) or a C18 reversed-phase column for purification, as these can offer different selectivity compared to silica gel.
-
-
Chemical Quenching/Scavenging:
-
If chromatographic separation remains challenging, consider using a resin-bound isocyanate or acid chloride scavenger to selectively react with the unreacted primary or secondary amine of the starting pyrrolidine. The resulting resin-bound urea or amide can then be easily filtered off.
-
Issue 2: Difficulty in Separating Diastereomers of a Chiral N-Alkylated Pyrrolidine
Question: My synthesis produces a pair of diastereomers, and I am struggling to separate them using standard flash chromatography. What are my options?
Answer: The separation of diastereomers is a common hurdle, as they often have very similar physical properties.[6][7] The subtle differences in their three-dimensional structures require high-resolution purification techniques.
Troubleshooting Steps:
-
High-Performance Liquid Chromatography (HPLC):
-
Preparative HPLC: This is often the most effective method for separating diastereomers.[6][8] Both normal-phase and reversed-phase HPLC can be explored. A systematic screening of different columns (e.g., C18, phenyl-hexyl, cyano) and mobile phases is recommended.
-
Chiral HPLC: While primarily used for enantiomers, some chiral stationary phases (CSPs) can also provide excellent separation of diastereomers.
-
-
Optimize Flash Chromatography:
-
High-Resolution Columns: Utilize flash columns packed with smaller particle size silica (e.g., 20-40 µm) to enhance resolution.
-
Solvent System Screening: A thorough screening of various solvent systems is crucial. Sometimes, a switch from a standard ethyl acetate/hexanes system to one containing dichloromethane, methanol, or acetonitrile can provide the necessary selectivity.
-
-
Crystallization:
-
Fractional Crystallization: If the product is a solid, fractional crystallization can be a powerful technique for separating diastereomers.[9] This involves dissolving the mixture in a minimal amount of a hot solvent and allowing it to cool slowly. The less soluble diastereomer will crystallize out first. This process may need to be repeated to achieve high diastereomeric purity.
-
Salt Formation: If the N-alkylated pyrrolidine is basic, forming a salt with a chiral acid (for enantiomeric resolution) or even an achiral acid can sometimes lead to diastereomeric salts with significantly different solubilities, facilitating separation by crystallization.[9]
-
Issue 3: Product is an Oil or Sticky Solid and Resists Crystallization
Question: After removing the solvent, my N-alkylated pyrrolidine product is a persistent oil or a tacky solid. How can I induce crystallization to obtain a solid product?
Answer: The inability to crystallize can be due to residual solvents, the presence of impurities, or the inherent physical properties of the compound itself, such as a low melting point.[10]
Troubleshooting Steps:
-
Ensure Complete Solvent Removal:
-
High Vacuum Drying: Dry the product under a high vacuum for an extended period. Gentle heating, if the compound is stable, can help remove stubborn high-boiling solvents like DMF or DMSO.
-
-
Induce Crystallization:
-
Trituration: Add a non-polar solvent in which the product is insoluble (e.g., hexanes, pentane, or diethyl ether) to the oil.[10] Vigorously scratch the inside of the flask with a glass rod at the liquid-air interface. This can create nucleation sites and induce crystallization.
-
Seeding: If a small crystal of the desired product is available, add it to the supersaturated solution to act as a seed for crystal growth.[11][12]
-
Solvent Layering: Dissolve the oily product in a small amount of a "good" solvent (one in which it is highly soluble). Then, carefully layer a "poor" solvent (one in which it is insoluble) on top.[12] Slow diffusion at the interface can promote the growth of high-quality crystals.
-
-
Purification Prior to Crystallization:
-
Impurities can significantly inhibit crystallization. Ensure the product is as pure as possible by another method, such as column chromatography, before attempting crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in an N-alkylation reaction of pyrrolidine?
A1: Besides unreacted starting materials, common impurities include:
-
Over-alkylation products: If the starting pyrrolidine is a primary amine, reaction with a second equivalent of the alkylating agent can occur.
-
By-products from the alkylating agent: For example, if using an alkyl halide, elimination by-products (alkenes) can form.
-
Solvent-related impurities: If using a reactive solvent like DMF, formylation of the amine can sometimes be observed as a side reaction.[13]
-
Degradation products: The target molecule may degrade under the reaction or purification conditions, especially if sensitive functional groups are present.[13]
Q2: Which analytical techniques are best for assessing the purity of my N-alkylated pyrrolidine product?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying the molecular weights of the product and any impurities, providing a good indication of reaction completion and the presence of by-products.[13]
-
Gas Chromatography (GC): For volatile N-alkylated pyrrolidines, GC with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector is an excellent method for purity assessment.[14][15][16][17]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or Diode Array Detector (DAD) is a versatile and robust method for purity determination for a wide range of N-alkylated pyrrolidines.[14]
Q3: Are there any "green" or more sustainable alternatives to traditional purification solvents like hexanes and dichloromethane?
A3: Yes, the field of green chemistry is actively developing more sustainable purification practices. Consider exploring:
-
Supercritical Fluid Chromatography (SFC): This technique uses supercritical CO₂ as the primary mobile phase, significantly reducing the use of organic solvents. It can be particularly effective for chiral separations.
-
Alternative Solvents: Solvents like 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and ethyl acetate/heptane mixtures are considered greener alternatives to chlorinated solvents and hexanes.
Q4: My N-alkylated pyrrolidine is highly water-soluble, making aqueous work-up and extraction difficult. What can I do?
A4: This is a common issue with polar, low molecular weight amines.
-
Back-extraction: After the initial extraction with an organic solvent, you can sometimes recover more product from the aqueous layer by saturating it with sodium chloride (brine) and performing further extractions.
-
Lyophilization (Freeze-Drying): If the product is non-volatile, removing the water by lyophilization can be an effective, albeit slow, method.
-
Reversed-Phase Chromatography: Directly loading the aqueous reaction mixture (after filtering out any solids) onto a reversed-phase C18 column can be a viable purification strategy. The polar impurities and salts will elute first, followed by the desired product with an increasing concentration of an organic solvent like acetonitrile or methanol.
Experimental Protocols & Data
Protocol 1: General Procedure for Purification by Flash Chromatography with a Basic Modifier
-
Sample Preparation: Dissolve the crude N-alkylated pyrrolidine product in a minimal amount of the non-polar solvent used in your eluent system (e.g., dichloromethane or hexanes).
-
Column Packing: Dry pack or wet pack a silica gel column with your chosen non-polar solvent.
-
Eluent Preparation: Prepare the mobile phase. A typical starting point is 99:1 hexanes:triethylamine, with a gradient to a more polar solvent system like 89:10:1 hexanes:ethyl acetate:triethylamine.
-
Loading: Load the sample onto the column.
-
Elution: Begin elution with the non-polar solvent system and gradually increase the polarity. Collect fractions and monitor by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Table 1: Comparison of Eluent Systems for Separation of N-benzylpyrrolidine from Pyrrolidine
| Entry | Eluent System | Observation |
| 1 | 9:1 Hexanes:Ethyl Acetate | Significant tailing of both spots, poor separation. |
| 2 | 9:1 Dichloromethane:Methanol | Better separation but still noticeable tailing. |
| 3 | 90:9:1 Hexanes:Ethyl Acetate:Triethylamine | Sharper spots, baseline separation achieved. |
Diagrams
Troubleshooting Workflow for Purification
Caption: A decision tree for troubleshooting the purification of N-alkylated pyrrolidines.
Purification Method Selection Guide
Caption: A guide for selecting an appropriate purification method based on product properties.
References
- Vertex AI Search.
- Vertex AI Search. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed.
- Vertex AI Search. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI.
- Vertex AI Search. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Vertex AI Search. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. High-throughput purification of combinatorial libraries II: Automated separation of single diastereomers from a 4-amido-pyrrolidone library containing intentional diastereomer pairs - PubMed.
- Vertex AI Search.
- Vertex AI Search. Pyrrolidine synthesis - Organic Chemistry Portal.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. A Comparative Guide to Analytical Methods for Detecting Impurities in Industrial 2-Pyrrolidone - Benchchem.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. Application Notes: Synthesis of N-Substituted Pyrrolidines Using 4-Iodobutanal - Benchchem.
- Vertex AI Search. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent - Gavin Publishers.
- Vertex AI Search.
- Vertex AI Search. Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC.
- Vertex AI Search. Normal-phase automated mass-directed HPLC purification of a pyrrolobenzodiazepine library with vasopressin agonist activity - PubMed.
- Vertex AI Search.
- Vertex AI Search. Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC | LabRulez GCMS.
- Vertex AI Search.
- Vertex AI Search. Technical Support Center: Refining Purification Techniques for 4-(Pyrrolidin-2-yl)
- Vertex AI Search. A Comparative Guide to Purity Assessment of Synthesized 1-Ethyl-2-(nitromethylidene)pyrrolidine - Benchchem.
- Vertex AI Search.
- Vertex AI Search. N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD - Analytical Method.
- Vertex AI Search. (PDF)
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. Alkylations of N-allyl-2-lithiopyrrolidines. Several analogies to reactions of N-methyl compounds and one surprise - Ch.imperial.
- Vertex AI Search.
- Vertex AI Search. Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit.
- Vertex AI Search. Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column | SIELC Technologies.
- Vertex AI Search.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. High-throughput purification of combinatorial libraries II: Automated separation of single diastereomers from a 4-amido-pyrrolidone library containing intentional diastereomer pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 9. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. unifr.ch [unifr.ch]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. agilent.com [agilent.com]
- 16. gcms.labrulez.com [gcms.labrulez.com]
- 17. Analytical Method [keikaventures.com]
Technical Support Center: Optimizing Reaction Conditions for 3-(Chloromethyl)-1-ethylpyrrolidine
Welcome to the technical support center for the synthesis of 3-(Chloromethyl)-1-ethylpyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important pyrrolidine derivative. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide in-depth, experience-based solutions to issues you may encounter during your experiments.
I. Reaction Overview: Synthesis of this compound
The most common and direct synthetic route to this compound involves the chlorination of the corresponding alcohol, 3-(hydroxymethyl)-1-ethylpyrrolidine, using a chlorinating agent such as thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic substitution mechanism.[1][2] The lone pair of electrons on the alcohol's oxygen atom attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate then undergoes an internal nucleophilic attack by the chloride ion, resulting in the desired product and the evolution of sulfur dioxide and hydrogen chloride gases.
Reaction Scheme
Starting Material: 3-(Hydroxymethyl)-1-ethylpyrrolidine Reagent: Thionyl Chloride (SOCl₂) Product: this compound Byproducts: Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl)
II. Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.
Q1: Low or no yield of the desired product, this compound.
Potential Causes & Solutions:
-
Poor Quality of Thionyl Chloride: Thionyl chloride is highly reactive and can decompose upon exposure to moisture.
-
Solution: Use a fresh bottle of thionyl chloride or distill it before use. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagent.
-
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time. Chlorination with thionyl chloride is often performed at reflux.[3]
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.
-
Solution: Control the reaction temperature carefully. Adding the alcohol to the thionyl chloride solution dropwise at a low temperature (e.g., 0 °C) can help minimize side reactions.
-
Q2: Formation of a significant amount of a dark, tarry byproduct.
Potential Causes & Solutions:
-
Excessive Heat: Overheating the reaction mixture can lead to decomposition of the starting material, product, or intermediates, resulting in polymerization or charring.
-
Solution: Maintain a controlled temperature throughout the reaction. Use an oil bath or a heating mantle with a temperature controller for precise temperature management.
-
-
Presence of Impurities: Impurities in the starting material or solvent can catalyze side reactions.
-
Solution: Ensure the purity of your 3-(hydroxymethyl)-1-ethylpyrrolidine and use anhydrous solvents. Purification of the starting material by distillation or chromatography may be necessary.
-
Q3: Difficulty in isolating the product from the reaction mixture.
Potential Causes & Solutions:
-
Product is Water-Soluble: As an amine salt (hydrochloride), the product may have significant solubility in the aqueous phase during workup.
-
Solution: After quenching the reaction with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to neutralize excess acid and form the free base, perform multiple extractions with an organic solvent like dichloromethane or diethyl ether to ensure complete recovery of the product.[4]
-
-
Emulsion Formation During Workup: The presence of both organic and aqueous layers with similar densities, along with potential surfactants, can lead to the formation of a stable emulsion, making separation difficult.
-
Solution: Add a saturated brine solution to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion. Alternatively, filtering the mixture through a pad of Celite® can also be effective.
-
Q4: The isolated product is impure, as indicated by analytical data (NMR, GC-MS).
Potential Causes & Solutions:
-
Unreacted Starting Material: The reaction did not proceed to completion.
-
Formation of Dimeric or Polymeric Byproducts: The nitrogen of the pyrrolidine ring can act as a nucleophile and react with the chloromethyl group of another molecule, leading to the formation of quaternary ammonium salts and other byproducts.
-
Solution: Use a slight excess of the chlorinating agent to ensure all the alcohol is consumed. Running the reaction at a lower concentration (i.e., in a larger volume of solvent) can also disfavor intermolecular side reactions.
-
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
III. Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for this reaction?
A: Dichloromethane (DCM) is a common choice of solvent for chlorinations using thionyl chloride.[3] It is relatively inert and has a suitable boiling point for refluxing the reaction if necessary. Other non-protic solvents like chloroform or toluene can also be used. It is crucial to use an anhydrous solvent to prevent the decomposition of thionyl chloride.
Q: How should I quench the reaction?
A: The reaction should be quenched by slowly and carefully adding the reaction mixture to a cold, saturated aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate. This will neutralize the excess thionyl chloride and the HCl byproduct. Perform this step in a well-ventilated fume hood as it will generate a significant amount of gas (CO₂ and SO₂).
Q: What is the best way to purify the final product?
A: The choice of purification method depends on the purity of the crude product and the scale of the reaction.
-
Distillation: If the product is a liquid and the impurities have significantly different boiling points, vacuum distillation can be an effective purification method.
-
Column Chromatography: For smaller scales or when impurities are difficult to separate by distillation, silica gel column chromatography is recommended. A solvent system of dichloromethane and methanol, with a small amount of ammonium hydroxide to prevent the product from streaking on the column, is often effective.[5]
Q: How can I confirm the identity and purity of my product?
A: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to assess the purity and identify any volatile impurities.
-
Infrared (IR) Spectroscopy: Can confirm the absence of the starting alcohol's -OH stretch.
Recommended Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert, good solubility for reactants, suitable boiling point. |
| Temperature | 0 °C to reflux | Initial addition at 0 °C to control exotherm, reflux to drive reaction to completion. |
| Stoichiometry | 1.1 - 1.5 equivalents of SOCl₂ | A slight excess ensures complete conversion of the alcohol. |
| Reaction Time | 1 - 4 hours | Monitor by TLC or GC to determine completion. |
| Workup | Quench with aq. NaHCO₃, extract with DCM | Neutralizes acid and allows for efficient product extraction. |
| Purification | Vacuum Distillation or Column Chromatography | Depends on scale and nature of impurities. |
Decision Tree for Purification Method
Caption: Decision tree for selecting a purification method.
IV. Safety Precautions
-
Thionyl chloride is a corrosive and toxic substance. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction produces toxic gases (SO₂ and HCl). Ensure the reaction apparatus is properly vented to a scrubber containing a basic solution (e.g., NaOH solution).
-
The quenching process is highly exothermic and releases a large volume of gas. Add the reaction mixture to the quenching solution slowly and with vigorous stirring to control the rate of gas evolution.
By following this guide, researchers can effectively troubleshoot and optimize the synthesis of this compound, leading to improved yields and purity.
V. References
-
Reactions of Alcohols with Thionyl Chloride. (2019). Chemistry LibreTexts. [Link]
-
SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (2014). Master Organic Chemistry. [Link]
-
Treatment of allylic alcohol with thionyl chloride: why is the product rearranged? (2017). Chemistry Stack Exchange. [Link]
-
Alcohol to Chloride - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]
-
Reaction of alcohols with thionyl chloride. (2018). YouTube. [Link]
-
Analytical Methods. (n.d.). Japan International Center for Occupational Safety and Health. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2021). National Institutes of Health. [Link]
-
This compound. (n.d.). Amerigo Scientific. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 4. env.go.jp [env.go.jp]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. hovione.com [hovione.com]
- 7. This compound - Amerigo Scientific [amerigoscientific.com]
Technical Support Center: Troubleshooting Failed Reactions with 3-(Chloromethyl)-1-ethylpyrrolidine
Welcome to the technical support center for 3-(Chloromethyl)-1-ethylpyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during chemical synthesis with this versatile reagent. Here, we delve into the causality behind experimental choices, providing you with the expertise to overcome failed reactions and optimize your synthetic strategies.
Introduction to this compound
This compound is a valuable building block in organic synthesis, frequently employed for the introduction of an ethylpyrrolidine methyl group onto a variety of nucleophiles. It is a key intermediate in the synthesis of numerous pharmaceutical compounds, including the antihistamine clemastine.[1][2][3][4] Reactions with this reagent, typically in its more stable hydrochloride salt form, are not without their challenges. Understanding its reactivity, particularly the in-situ formation of a highly reactive aziridinium ion, is paramount to successful synthesis.[5][6]
This guide will address common pitfalls in a question-and-answer format, providing detailed troubleshooting steps and the underlying chemical principles.
Troubleshooting Guide: Common Reaction Failures
Q1: My N-alkylation or O-alkylation reaction with this compound hydrochloride resulted in low to no product yield, with recovery of my starting material. What are the likely causes and how can I fix it?
This is a frequent issue and can often be traced back to several key factors related to the activation of the alkylating agent and the reaction conditions.
Underlying Cause: this compound is typically used as its hydrochloride salt for improved stability and handling. For the alkylation to proceed, the tertiary amine must be in its free base form to facilitate the intramolecular cyclization to the highly electrophilic bicyclic aziridinium ion, which is the actual alkylating species.[5][6] If the base is not strong enough or used in insufficient quantity, the equilibrium will favor the protonated, unreactive form of the pyrrolidine, leading to reaction failure.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Detailed Solutions:
-
Evaluate Your Base:
-
For N-alkylation of amines or O-alkylation of phenols: Weak bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) may be insufficient to fully deprotonate both the nucleophile and the this compound hydrochloride.
-
Recommendation: Switch to a stronger base. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective, particularly in polar aprotic solvents.[7] For less acidic nucleophiles, very strong bases such as sodium hydride (NaH) or sodamide (NaNH₂) might be necessary, as seen in some procedures for clemastine synthesis.[1][3] Ensure at least two equivalents of base are used: one to neutralize the hydrochloride salt and one to deprotonate the nucleophile.
-
-
Increase Reaction Temperature:
-
The formation of the aziridinium intermediate is an intramolecular reaction that has an activation energy barrier.
-
Recommendation: If the reaction is being run at room temperature, consider heating it. A good starting point is 60-80 °C. Monitor the reaction for decomposition of starting materials at higher temperatures.
-
-
Optimize Your Solvent:
-
Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred for Sₙ2-type reactions involving charged intermediates.[8][9][10] They effectively solvate cations while leaving the nucleophile relatively "bare" and more reactive.[8] Protic solvents (e.g., alcohols) can solvate and deactivate the nucleophile through hydrogen bonding.[9]
-
Recommendation: If you are using a less polar or a protic solvent, switch to DMF, DMSO, or acetonitrile.
-
| Parameter | Recommendation | Rationale |
| Base | K₂CO₃, Cs₂CO₃, NaH, NaNH₂ | Stronger bases are needed to deprotonate both the reagent's HCl salt and the nucleophile. |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents enhance nucleophilicity and stabilize charged intermediates.[8][9][10] |
| Temperature | 60-100 °C | Provides the necessary activation energy for the formation of the aziridinium intermediate. |
Q2: My reaction is producing a significant amount of side products, leading to a complex mixture and difficult purification. What are these side products and how can I minimize them?
The formation of multiple products often arises from the high reactivity of the aziridinium intermediate and competing reaction pathways.
Underlying Cause: The primary competing side reactions are typically elimination and over-alkylation. The aziridinium ion is susceptible to attack by bases, leading to elimination products. Additionally, if the product of the initial alkylation is still nucleophilic, it can be further alkylated by another molecule of the reagent, leading to quaternary ammonium salts in the case of N-alkylation.[11]
Troubleshooting and Minimization of Side Products:
Caption: Common side products and their mitigation strategies.
Detailed Solutions:
-
Minimizing Elimination:
-
Elimination is favored by strong, sterically hindered bases.[12][13][14]
-
Recommendation: If elimination is a major issue, consider using a strong, but non-nucleophilic, less sterically hindered base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Alternatively, a weaker base like potassium carbonate in combination with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be effective by facilitating the reaction in a biphasic system, which can sometimes suppress side reactions.[5][15]
-
-
Preventing Over-alkylation:
-
This is common when alkylating primary or secondary amines, as the tertiary amine product can be more nucleophilic than the starting amine.
-
Recommendation: Use a slight excess of the amine being alkylated relative to this compound. Also, consider adding the alkylating agent slowly to the reaction mixture to maintain a low concentration, thus favoring mono-alkylation.[11]
-
-
Avoiding Hydrolysis:
-
The chloromethyl group can be susceptible to hydrolysis, especially at elevated temperatures in the presence of water, to form 3-(Hydroxymethyl)-1-ethylpyrrolidine.
-
Recommendation: Ensure your solvent and reagents are anhydrous, particularly when heating the reaction.
-
Q3: The reaction appears to work, but I am having difficulty purifying my final product. What are some effective purification strategies?
Purification can be challenging due to the basic nature of the product and potential side products.
Purification Protocol:
-
Aqueous Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
If a strong, non-volatile base like NaH or K₂CO₃ was used, adjust the pH to be basic (pH 9-10) with an aqueous solution of NaOH or K₂CO₃ to ensure your product is in its free base form.
-
Extract the aqueous layer multiple times with an organic solvent such as dichloromethane (DCM), ethyl acetate, or diethyl ether.
-
-
Removal of Unreacted Starting Materials and Polar Impurities:
-
Combine the organic layers and wash with brine to remove residual water.
-
To remove unreacted acidic starting materials (like phenols), you can wash the organic layer with a dilute aqueous base (e.g., 1M NaOH).
-
To remove unreacted basic starting materials (like amines), you can wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). Caution: Your product is also basic and may partition into the aqueous acidic layer. If this occurs, the aqueous layer can be re-basified and re-extracted.
-
-
Chromatography:
-
The crude product can be purified by column chromatography on silica gel.[16]
-
A typical eluent system for basic compounds is a gradient of methanol in dichloromethane. To prevent streaking of the basic product on the acidic silica gel, it is often beneficial to add a small amount of a volatile base, such as triethylamine (e.g., 0.5-1%), to the eluent system.
-
Alternatively, alumina (basic or neutral) can be used as the stationary phase.[16]
-
Frequently Asked Questions (FAQs)
Q: What is the reactive species in alkylations with this compound?
A: The active alkylating agent is not this compound itself, but the bicyclic aziridinium ion that forms in situ.[5][6] The tertiary amine of the pyrrolidine displaces the chloride ion in an intramolecular Sₙ2 reaction, forming a highly strained and electrophilic three-membered ring. This intermediate is then readily attacked by nucleophiles.
Q: How should I handle and store this compound hydrochloride?
A: this compound hydrochloride is a solid that is generally more stable than its free base form. It should be stored in a cool, dry place, away from moisture. It is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses, as chloroalkylamines can be irritants and potentially toxic.
Q: Can I use protic solvents like ethanol or methanol for my reaction?
A: While not ideal, it is possible in some cases. However, protic solvents can act as nucleophiles and compete with your desired nucleophile, leading to the formation of ether byproducts. They also solvate and reduce the reactivity of anionic nucleophiles through hydrogen bonding.[9] Polar aprotic solvents like DMF or DMSO are generally recommended for better results.[8][10]
Q: My nucleophile is sterically hindered. Will the reaction still work?
A: Steric hindrance around the nucleophilic site can significantly slow down the reaction rate.[17][18] The attack on the aziridinium ion is subject to steric effects. If you are experiencing low reactivity with a hindered nucleophile, you may need to use more forcing conditions, such as higher temperatures and longer reaction times. However, be aware that this can also increase the rate of side reactions.
References
- Christensen, M., & Schou, O. (1978). N-alkylation of amino acid residues by chloromethyl groups. A potential side reaction in the solid phase peptide synthesis. International Journal of Peptide and Protein Research, 12(3), 121-129.
- Chen, G., et al. (2013). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteome Research, 12(10), 4576-4587.
- CN107011228B. (2019). A kind of preparation method of clemastine fumarate.
- Hussain, A., et al. (1972). Rates of Hydrolysis of N-Chlorinated Molecules. Journal of Pharmaceutical Sciences, 61(3), 371-374.
- Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
- Reddit. (2019). How and why do polar aprotic solvents destabilize nucleophiles?
- Schober, L. J., et al. (2018). Understanding the Alkylation Mechanism of 3-Chloropiperidines – NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. Chemistry – A European Journal, 24(68), 18079-18086.
- Chemistry LibreTexts. (2022). 9.13: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2.
- ACS Publications. (2018). Understanding the Alkylation of a Phenol by 1-(3-Chloropropyl)pyrrolidine: Evidence for the Intermediacy of an Azetidinium Ion.
- CN107011228A. (2017). A kind of preparation method of clemastine fumarate.
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2022). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2.
- Fournier, A. M., et al. (2010). Synthesis of (–)-(S,S)
- Macmillan Group, Princeton University. (2008).
- Khan Academy. (2013).
- El-Emary, T. I. (2016). Answer to "How to purify esterefication product?".
- BenchChem. (2025).
- PTC Organics, Inc. (n.d.).
- Master Organic Chemistry. (2011). The Most Annoying Exceptions in Org 1 (Part 2).
- Lee, G. F., & Morris, J. C. (1962). Kinetics of chlorination of phenol—chlorophenolic tastes and odors.
- Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-713.
- Gpatindia. (2020). CLEMASTINE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses.
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
- BenchChem. (2025).
- Reddy, T. J., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Synlett, 30(19), 2212-2216.
- Salvatore, R. N., et al. (2001). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. Tetrahedron Letters, 42(37), 6523-6526.
- Lee, S. H., & Kim, S. H. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1730.
- Davies, Dr. (n.d.).
- Gholami, M., & Ziarani, G. M. (2021). N-Dealkylation of Amines. Current Organic Synthesis, 18(1), 2-23.
- Goudreau, N., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. The Journal of Organic Chemistry, 87(5), 3749-3756.
- Master Organic Chemistry. (2012).
- Sci-Hub. (n.d.).
- Lei, Q. P., et al. (2002). Kinetic studies on the rate of hydrolysis of N-ethyl-N'-(dimethylaminopropyl)carbodiimide in aqueous solutions using mass spectrometry and capillary electrophoresis. Analytical Biochemistry, 310(1), 122-124.
- RIVM. (2018). Toxicity Screening of Potential Bio-based Polar Aprotic Solvents (PAS).
- ACS Publications. (2018). Understanding the Alkylation of a Phenol by 1-(3-Chloropropyl)pyrrolidine: Evidence for the Intermediacy of an Azetidinium Ion.
- Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary.
- Bionity. (n.d.). Clemastine.
- Clearsynth. (n.d.). 2-(1-(4-chlorophenyl)-1-phenylethoxy)-1-methylazepane.
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Technical Support Center: Managing the Reactivity of 3-(Chloromethyl)-1-ethylpyrrolidine
Welcome to the technical support center for 3-(Chloromethyl)-1-ethylpyrrolidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile yet reactive building block. Here, we address common challenges and provide in-depth, field-proven insights to ensure the success and integrity of your experiments.
I. Understanding the Reagent: A Dual-Natured Intermediate
This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry, due to its bifunctional nature.[1] It possesses a nucleophilic tertiary amine within the pyrrolidine ring and an electrophilic primary alkyl chloride. This duality is the source of its synthetic utility and its reactivity challenges. The key to successfully using this reagent lies in understanding and controlling these competing reactive sites.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the storage, handling, and use of this compound in your experiments.
Storage and Handling
Question 1: My this compound has darkened in color upon storage. Is it still usable?
Answer: Discoloration, often to a yellow or brown hue, is a common indicator of degradation. While slight discoloration may not always signify complete decomposition, it warrants caution and re-evaluation of the material's purity.
-
Causality: The primary degradation pathway is often intermolecular quaternization, where the nucleophilic nitrogen of one molecule attacks the electrophilic chloromethyl group of another. This process can be accelerated by exposure to moisture, air, and elevated temperatures.
-
Troubleshooting Protocol:
-
Purity Check: Before use, analyze a small sample of the discolored reagent by ¹H NMR or GC-MS to determine the extent of degradation and identify any byproducts.
-
Purification (with caution): If the degradation is minimal, purification by vacuum distillation may be possible. However, be aware that heating can promote further decomposition. It is often more practical and safer to procure a fresh batch of the reagent.
-
Preventative Measures: To prevent future degradation, store this compound under an inert atmosphere (argon or nitrogen), in a tightly sealed container, and at refrigerated temperatures (2-8 °C).
-
Question 2: I'm observing poor solubility of the reagent in my reaction solvent. What are my options?
Answer: this compound is a polar molecule, and its solubility can be a critical factor in reaction kinetics.
-
Solvent Selection: A range of aprotic solvents can be used, with the choice depending on the specific reaction. For nucleophilic substitution reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation and leave the nucleophile more reactive.
-
Hydrochloride Form: Consider using the hydrochloride salt of this compound. While this will render the pyrrolidine nitrogen non-nucleophilic, it can improve solubility in some polar solvents and may be advantageous if the desired reaction exclusively involves the chloromethyl group. The free base can often be generated in situ with the addition of a non-nucleophilic base.
| Solvent Type | Examples | Suitability for this compound |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Generally good solubility and suitable for S N 2 reactions. |
| Polar Protic | Ethanol, Methanol | Can be used, but may participate in solvolysis side reactions. |
| Nonpolar Aprotic | Toluene, Hexane | Poor solubility, generally not recommended. |
Reaction Troubleshooting
Question 3: My reaction is yielding a significant amount of an unexpected, high-molecular-weight byproduct. What is likely happening?
Answer: This is a classic sign of intermolecular quaternization, a common side reaction.
-
Mechanism: The tertiary amine of one molecule of this compound acts as a nucleophile, attacking the chloromethyl group of another molecule. This results in the formation of a dimeric (or polymeric) quaternary ammonium salt.
Diagram: Intermolecular Quaternization Side Reaction
Caption: Intermolecular quaternization leading to byproduct formation.
-
Troubleshooting Protocol:
-
Dilution: Running the reaction at a higher dilution can disfavor this bimolecular side reaction.
-
Slow Addition: Add the this compound slowly to the reaction mixture containing the desired nucleophile. This maintains a low concentration of the alkylating agent, favoring the desired reaction.
-
Temperature Control: Lowering the reaction temperature can help to control the rate of the quaternization side reaction.
-
Protecting Groups: In complex syntheses, consider protecting the pyrrolidine nitrogen, for example, by forming the hydrochloride salt, to prevent its nucleophilic activity.
-
Question 4: I am attempting a nucleophilic substitution at the chloromethyl position, but the reaction is sluggish or incomplete. How can I improve the reaction rate?
Answer: The reactivity of the chloromethyl group is influenced by several factors, including the nucleophile, solvent, and temperature.
-
Nucleophile Strength: The rate of S N 2 reactions is highly dependent on the strength of the nucleophile.[2] Stronger nucleophiles will react more readily. If possible, consider using a more potent nucleophile or converting your existing nucleophile to a more reactive form (e.g., deprotonating an alcohol to an alkoxide).
-
Solvent Effects: As mentioned, polar aprotic solvents (DMF, DMSO) are generally optimal for S N 2 reactions as they do not solvate the nucleophile as strongly as polar protic solvents, leaving it more "naked" and reactive.[3]
-
Leaving Group Activation: While chloride is a reasonably good leaving group, its reactivity can be enhanced by the addition of a catalytic amount of a more reactive halide salt, such as sodium iodide or potassium iodide (Finkelstein reaction). Iodide is a better leaving group than chloride and can transiently replace it, accelerating the substitution.
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be mindful that this can also promote side reactions like elimination or quaternization. A careful balance must be struck.
Experimental Protocol: Enhancing Nucleophilic Substitution with Catalytic Iodide
-
To a stirred solution of your nucleophile in a suitable polar aprotic solvent (e.g., acetone or acetonitrile), add a catalytic amount (0.1 equivalents) of sodium iodide.
-
Add your base if required to generate the active nucleophile.
-
Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the reaction mixture at the desired temperature.
-
Monitor the reaction progress by TLC or LC-MS.
Sources
Technical Support Center: Strategic Prevention of Quaternary Ammonium Salt Formation
Welcome to the Technical Support Center for professionals in organic synthesis. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions regarding the prevention of unwanted quaternary ammonium salt formation during N-alkylation reactions. As your Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to anticipate and overcome this common synthetic challenge.
Introduction: The Inherent Challenge of Over-Alkylation
The synthesis of tertiary amines via N-alkylation of secondary amines is a cornerstone of modern drug development. However, this seemingly straightforward transformation is often plagued by the formation of quaternary ammonium salts as a byproduct. This "over-alkylation" arises from the fact that the desired tertiary amine product is often as, or even more, nucleophilic than the secondary amine starting material, leading to a "runaway" reaction.[1] This guide provides a systematic approach to troubleshooting and preventing this undesirable side reaction.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is formatted in a question-and-answer style to directly address common problems encountered during experimentation.
Issue 1: My reaction consistently yields a mixture of tertiary amine and quaternary ammonium salt, with the salt being a major byproduct. How can I improve the selectivity for the tertiary amine?
Root Cause Analysis: This is the classic over-alkylation problem. The tertiary amine product, once formed, competes with the secondary amine starting material for the alkylating agent. To favor the desired tertiary amine, we need to manipulate the reaction kinetics to disfavor the second alkylation (quaternization).
Strategies for Resolution:
-
Exploit Steric Hindrance: The transition state leading to the formation of a quaternary ammonium salt is inherently more sterically crowded than that for the formation of a tertiary amine. We can leverage this to our advantage.
-
Use a Bulky, Non-Nucleophilic Base: Instead of common bases like potassium carbonate, consider a sterically hindered base such as 2,6-lutidine or Proton Sponge® (1,8-Bis(dimethylamino)naphthalene).[2] These bases are strong enough to neutralize the acid generated during the reaction but are too bulky to act as nucleophiles and compete in the alkylation.[2]
-
Select a Bulkier Alkylating Agent (if possible): If the synthetic route allows, using a more sterically demanding alkylating agent can significantly slow down the rate of quaternization.
-
-
Optimize Reaction Conditions:
-
Lower the Reaction Temperature: For highly reactive alkylating agents like methyl iodide or benzyl bromide, reducing the temperature can provide greater kinetic control, favoring the less sterically hindered transition state of the tertiary amine formation.[3][4]
-
Solvent Selection: The choice of solvent can influence reaction rates. Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are common for N-alkylation. However, for some systems, a less polar solvent might disfavor the formation of the charged quaternary ammonium salt.
-
Experimental Protocol: Selective N-methylation of a Secondary Amine using a Hindered Base
-
To a solution of the secondary amine (1.0 equiv) in acetonitrile (0.1 M) at 0 °C, add 2,6-lutidine (1.5 equiv).
-
Slowly add the alkylating agent (e.g., methyl iodide, 1.1 equiv) dropwise over 30 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: I am trying to mono-alkylate a primary amine to a secondary amine, but I am getting significant amounts of the tertiary amine and quaternary salt.
Root Cause Analysis: This is an even more pronounced version of the over-alkylation problem, as secondary amines are generally more nucleophilic than primary amines.
Primary Recommendation: Change Your Synthetic Strategy
While direct alkylation can sometimes be forced to yield the secondary amine through careful control of stoichiometry and slow addition, a more robust and reliable approach is to use a different synthetic method altogether.
-
Reductive Amination: This is the industry-standard method for the controlled synthesis of secondary and tertiary amines.[1] The reaction of a primary amine with an aldehyde or ketone forms an imine (or enamine), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). This one-pot procedure offers high selectivity and avoids the issue of over-alkylation.[5]
Experimental Protocol: Reductive Amination to Synthesize a Secondary Amine
-
Dissolve the primary amine (1.0 equiv) and the aldehyde or ketone (1.05 equiv) in dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.2 M).
-
Add sodium triacetoxyborohydride (STAB) (1.5 equiv) in one portion.
-
Stir the reaction at room temperature for 1-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate.
-
Purify the product as needed.
Frequently Asked Questions (FAQs)
Q1: Can I reverse the formation of a quaternary ammonium salt back to a tertiary amine?
A1: Yes, this is possible through a process called dealkylation. The most common methods involve nucleophilic attack on one of the alkyl groups of the quaternary salt. Thiolates, such as thiophenol, are often effective for this purpose, particularly for the removal of a methyl group. This can be a useful "salvage" operation if quaternization has occurred, or it can be a deliberate strategy where the quaternary salt acts as a protecting group.
Q2: Are there any "protecting groups" for tertiary amines to prevent quaternization?
A2: Traditional protecting group strategies for amines (like Boc or Cbz) are not applicable to tertiary amines. However, a conceptually similar approach is to temporarily convert the tertiary amine into a less nucleophilic species. One such strategy is the formation of an amine oxide by oxidation. The amine oxide is significantly less nucleophilic and will not undergo alkylation. The tertiary amine can then be regenerated by reduction. Another approach involves the "protection" as a quaternary ammonium salt with a group that can be selectively removed later, such as a benzyl group which can be cleaved by hydrogenolysis.
Q3: How does the choice of leaving group on the alkylating agent affect quaternization?
A3: The reactivity of the alkylating agent plays a crucial role. More reactive leaving groups (I > Br > Cl > OTs) will lead to faster alkylation rates for both the formation of the tertiary amine and the quaternary salt.[6] For highly nucleophilic tertiary amines, using an alkylating agent with a less reactive leaving group (e.g., an alkyl chloride instead of an alkyl iodide) can sometimes provide a larger kinetic window to stop the reaction at the tertiary amine stage.
Q4: Is it ever desirable to form a quaternary ammonium salt?
A4: Absolutely. Quaternary ammonium salts have numerous applications, for instance as phase-transfer catalysts, surfactants, and antimicrobial agents.[7] In these cases, the goal is "exhaustive alkylation," where an excess of the alkylating agent is used to drive the reaction to completion.[1]
Visualizing Reaction Pathways and Prevention Strategies
Diagram 1: The "Runaway" N-Alkylation Pathway
This diagram illustrates the sequential alkylation of a primary amine, highlighting the increasing nucleophilicity that leads to the formation of a quaternary ammonium salt.
Caption: The sequential alkylation of amines often leads to over-alkylation.
Diagram 2: Decision-Making Workflow for Preventing Quaternization
This workflow provides a logical sequence of considerations for a scientist aiming to synthesize a tertiary amine while avoiding quaternary salt formation.
Caption: A decision workflow for preventing quaternary salt formation.
Quantitative Data Summary
The following table summarizes the impact of various factors on the selectivity of N-alkylation, providing a comparative overview to guide experimental design.
| Factor | Condition | Expected Impact on Quaternization | Rationale |
| Steric Hindrance | Bulky secondary amine or alkylating agent | Significantly Decreased | Increases the activation energy for the formation of the sterically crowded quaternary salt. |
| Temperature | Low temperature (e.g., 0°C) | Decreased | Favors the kinetically controlled product (tertiary amine) over the thermodynamically more stable quaternary salt (in some cases). |
| Base | Sterically hindered, non-nucleophilic base | Significantly Decreased | The base acts solely as a proton scavenger and does not compete in the alkylation. |
| Leaving Group | Less reactive leaving group (e.g., Cl vs. I) | Decreased | Slower overall reaction rate may allow for better control and prevention of over-alkylation. |
| Stoichiometry | Excess secondary amine | Decreased | Statistically favors the reaction of the alkylating agent with the more abundant secondary amine. |
References
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M., & Greene, T. W. (2006). John Wiley & Sons. [Link]
-
Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. PMC - NIH. (2019). [Link]
-
Alkylation of Amines: A New Method for the Synthesis of Quaternary Ammonium Compounds from Primary and Secondary Amines. DTIC. (1969). [Link]
-
Alkylation of Amines (Sucks!). Master Organic Chemistry. (2017). [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. (2024). [Link]
-
Hofmann Elimination. Chemistry LibreTexts. (2015). [Link]
-
Synthesis of secondary and tertiary amines. Organic Chemistry Portal. (n.d.). [Link]
-
Mild Nonepimerizing N-Alkylation of Amines by Alcohols without Transition Metals. Organic Letters. (2011). [Link]
-
Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC - NIH. (2024). [Link]
-
Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). [Link]
-
Menshutkin reaction. Wikipedia. (n.d.). [Link]
-
Quaternary Ammonium Salts as Highly Efficient and Green Alkylating Agents for N-Alkylation of Azaheterocycles under Microwave Irradiation. ResearchGate. (2008). [Link]
-
Protecting groups for tertiary amines. Sciencemadness.org. (2021). [Link]
-
Continuous Flow Conversion of Primary Amides to Amines. Organic Process Research & Development. (2025). [Link]
-
A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PubMed Central. (2016). [Link]
-
Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations. Chemistry – A European Journal. (2024). [Link]
-
N,N-Alkylation Clarifies the Role of N- and O-Protonated Intermediates in Cyclen-Based 64Cu Radiopharmaceuticals. Inorganic Chemistry. (2023). [Link]
-
Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. MDPI. (2022). [Link]
-
Dramatic Acceleration of the Menschutkin Reaction and Distortion of Halide Leaving-Group Order. ResearchGate. (2000). [Link]
-
Amino Protecting Groups Stability. Organic Chemistry Portal. (n.d.). [Link]
-
Electrochemical Strategies for N-Alkylation and N-Acylation of NH-Sulfoximines. Organic Chemistry Frontiers. (2023). [Link]
- Isolation and purification of quaternary ammonium salts.
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- 7. mdpi.com [mdpi.com]
work-up procedures for reactions with 3-(Chloromethyl)-1-ethylpyrrolidine
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 3-(Chloromethyl)-1-ethylpyrrolidine. This guide is designed to provide practical, field-tested solutions to common challenges encountered during the work-up and purification stages of reactions involving this versatile building block. As a bifunctional molecule containing both a reactive alkyl chloride and a basic tertiary amine, its behavior in reaction mixtures can present unique challenges. This document provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format.
Compound Profile: At a Glance
For ease of reference, the key physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 98338-34-2 | |
| Molecular Formula | C₇H₁₄ClN | [1] |
| Molecular Weight | 147.65 g/mol | [1] |
| Boiling Point | 181.8°C at 760 mmHg | [1] |
| Density | 0.985 g/cm³ | [1] |
| Form | Solid |
Safety First: Critical Handling Precautions
Before initiating any experiment, a thorough understanding of the associated hazards is paramount. This compound is classified as a hazardous substance and requires stringent safety protocols.
-
Hazard Profile : This compound is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and is corrosive to the respiratory tract. It is also a flammable liquid and vapor.
-
Personal Protective Equipment (PPE) : Always wear appropriate protective gear, including chemical safety goggles, a face shield, nitrile gloves, and a flame-retardant lab coat.[2] All manipulations should be performed inside a certified chemical fume hood.[2]
-
Handling : Keep the compound away from heat, sparks, open flames, and other ignition sources.[3] It should be handled under an inert gas atmosphere as it can be hygroscopic. Use non-sparking tools and take precautionary measures against static discharge.[3]
-
Emergency Procedures :
-
Skin Contact : Immediately take off all contaminated clothing and rinse the skin with copious amounts of water/shower for at least 15 minutes.[2] Seek immediate medical attention.
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and call a physician immediately.
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]
-
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues reported by users during the work-up phase of reactions involving this compound.
Question 1: My desired product is a neutral organic compound. How can I effectively remove unreacted this compound and other basic impurities from my reaction mixture?
Answer: The most reliable method is to perform a liquid-liquid extraction using a dilute aqueous acid solution. The tertiary amine of the pyrrolidine ring is basic and will be protonated by the acid. This forms a water-soluble ammonium salt that will partition into the aqueous layer, effectively separating it from your neutral organic product which remains in the organic phase.
Mechanism Insight: The acid-base reaction is as follows: R₃N (organic soluble) + H⁺A⁻ (aqueous) → R₃NH⁺A⁻ (aqueous soluble)
Recommended Protocol:
-
Dilute your reaction mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1-2 M hydrochloric acid (HCl) or a saturated ammonium chloride (NH₄Cl) solution.[4]
-
Separate the aqueous layer.
-
Repeat the acidic wash 1-2 more times to ensure complete removal.
-
Follow with a wash using saturated sodium bicarbonate solution to neutralize any remaining acid, and then a final wash with brine to remove excess water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
Question 2: I'm attempting an acidic wash as suggested, but a persistent emulsion has formed at the solvent interface. How can I resolve this?
Answer: Emulsion formation is a common problem, often caused by the presence of polar functionalities that act as surfactants. Several techniques can be employed to break these emulsions:
-
Increase Ionic Strength : Add a significant amount of saturated sodium chloride solution (brine) to the separatory funnel.[5] This increases the polarity of the aqueous phase, which can force the organic solvent out of suspension and sharpen the layer separation.[5]
-
Gentle Agitation : Instead of vigorous shaking, gently rock or swirl the separatory funnel.[5] This reduces the mechanical energy that creates emulsions, though it may require a longer mixing time for efficient extraction.
-
Filtration : If the emulsion is particularly stubborn, you can filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the suspended droplets causing the emulsion.
-
Patience : Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (15 minutes to a few hours) can lead to the layers separating on their own.[5]
Question 3: My reaction generated a significant amount of a water-soluble byproduct that I can't identify. What are the likely side reactions of this compound?
Answer: Given its structure, this compound is susceptible to two primary side reactions that generate highly polar, water-soluble byproducts.
-
Quaternization: As a molecule containing both a tertiary amine (a nucleophile) and an alkyl chloride (an electrophile), it can undergo intermolecular self-reaction to form a quaternary ammonium salt.[6][7] This "dimerization" is more likely at elevated temperatures or high concentrations. The resulting salt is ionic and will have very high water solubility, making it a common contaminant in the aqueous phase of a work-up.
-
Hydrolysis: The primary alkyl chloride is susceptible to nucleophilic substitution by water or hydroxide ions, especially if the reaction is run in protic solvents or under basic aqueous conditions. This hydrolysis reaction replaces the chlorine atom with a hydroxyl group, forming 1-ethyl-3-(hydroxymethyl)pyrrolidine. This alcohol is significantly more polar than the starting material and will exhibit high water solubility.
It is crucial to analyze your aqueous layer by techniques like LC-MS if you suspect these byproducts are forming, as they can provide insight into reaction inefficiencies.
Question 4: After my work-up, my crude product still shows impurities. What are the recommended next steps for purification?
Answer: Post-extraction, the crude product typically requires further purification. The choice of method depends on the physical state and properties of your desired compound.
-
Flash Column Chromatography : This is the most common technique for purifying organic compounds. By selecting an appropriate solvent system (eluent) and stationary phase (typically silica gel), you can separate your product from residual starting materials, non-polar byproducts, and other impurities.
-
Crystallization/Recrystallization : If your product is a solid, crystallization is an excellent method for achieving high purity.[8] The principle relies on the differential solubility of your product versus impurities in a chosen solvent at different temperatures.[8][9] Slow cooling of a saturated solution allows for the formation of a pure crystal lattice, leaving impurities behind in the solvent.[8]
Experimental Protocols & Workflows
Protocol 1: Standard Acidic Wash Extraction
This protocol details the standard procedure for removing basic impurities like this compound from an organic reaction mixture.
-
Solvent Addition : Ensure the crude reaction mixture is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, DCM, ether). If the reaction solvent is water-miscible (e.g., THF, acetone), it must first be removed in vacuo and the residue redissolved.
-
Transfer : Pour the organic solution into a separatory funnel of appropriate size, filling it no more than two-thirds full.[5]
-
First Acidic Wash : Add a volume of 1M HCl equivalent to about 20-30% of the organic layer volume.
-
Extraction : Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure buildup.[5] Close the stopcock and shake for 30-60 seconds with periodic venting.
-
Separation : Place the funnel back on a ring stand and allow the layers to fully separate.
-
Drain : Remove the lower aqueous layer.
-
Repeat : Perform a second wash with 1M HCl.
-
Neutralization Wash : Wash the organic layer with a saturated NaHCO₃ solution to neutralize residual acid. Caution : Vent frequently as CO₂ gas will be generated.[5]
-
Brine Wash : Perform a final wash with saturated NaCl (brine) to remove the bulk of the dissolved water from the organic layer.
-
Drying and Concentration : Drain the organic layer into a clean flask, add an anhydrous drying agent (e.g., MgSO₄), let it sit for 5-10 minutes, then filter or decant the solution and remove the solvent using a rotary evaporator.
Visual Workflow: Work-up Decision Guide
Caption: Decision tree for selecting an appropriate aqueous work-up.
Visual Workflow: Acidic Wash Extraction Steps
Caption: Step-by-step workflow for a standard acidic wash extraction.
References
-
University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
LookChem. Cas 98338-34-2, this compound. [Link]
-
MIT OpenCourseWare. Reaction Work-Up I | MIT Digital Lab Techniques Manual. [Link]
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. [Link]
-
Britton, J., et al. (2017). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. PMC - NIH. [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
PubChem. 3(S)-Chloromethyl-pyrrolidine hydrochloride. [Link]
-
Master Organic Chemistry. (2016). Natural Product Isolation (2) – Purification Techniques, An Overview. [Link]
-
Amerigo Scientific. This compound. [Link]
-
PubMed. (Substituted-quinoline-1-yl) Methylbenzylammonium Chloride: Quaternization Reaction Process, Corrosion Inhibition Behavior, and Calculation Process. [Link]
-
Semantic Scholar. Journal of Advanced Scientific Research KINETICS OF QUATERNIZATION BETWEEN N, N-DIMETHYLANILINE AND BENZYL CHLORIDE IN POLAR SO. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. The hydrolysis of 1,3,5-tripyrrolidinobenzene. [Link]
Sources
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- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. m.youtube.com [m.youtube.com]
- 6. (Substituted-quinoline-1-yl) Methylbenzylammonium Chloride: Quaternization Reaction Process, Corrosion Inhibition Behavior, and Calculation Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
- 9. DSpace [cora.ucc.ie]
Navigating the Thermal Landscape of Pyrrolidine Derivatives: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals.[1][2] However, the inherent thermal instability of certain pyrrolidine derivatives can present significant challenges during synthesis, purification, storage, and formulation.[3][4] This technical support center provides a comprehensive resource for troubleshooting common issues related to the thermal lability of these valuable compounds.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Root Causes of Instability
This section addresses fundamental questions regarding the thermal instability of pyrrolidine derivatives, providing insights into the underlying chemical principles.
Q1: What makes pyrrolidine derivatives prone to thermal degradation?
The susceptibility of pyrrolidine derivatives to thermal decomposition is often linked to several factors:
-
Ring Strain: The five-membered ring of pyrrolidine possesses inherent angle strain. Upon heating, this strain can be relieved through ring-opening reactions.
-
Presence of Functional Groups: Substituents on the pyrrolidine ring can significantly influence its stability. Electron-withdrawing groups can weaken ring bonds, while bulky substituents can introduce steric strain.
-
Oxidation: The nitrogen atom in the pyrrolidine ring can be susceptible to oxidation, especially in the presence of heat and oxygen, leading to the formation of N-oxides or other degradation products.[3]
-
Pyrolysis: At elevated temperatures, pyrrolidine and its derivatives can undergo pyrolysis, a complex process of thermal decomposition leading to a variety of smaller, often volatile, products.[5] Studies on the pyrolysis of pyrrolidine have shown the formation of unstable diradicals as key intermediates.[5]
Q2: What are the common degradation pathways for pyrrolidine derivatives?
Several degradation pathways have been identified for pyrrolidine derivatives, with the specific route often dependent on the compound's structure and the environmental conditions:
-
Hydrolysis of Lactams: For derivatives containing a 2-pyrrolidinone structure (a cyclic amide or lactam), hydrolysis of the lactam ring is a primary degradation pathway, particularly in acidic or alkaline conditions.[3]
-
Oxidative Degradation: The presence of oxygen can lead to the oxidation of the pyrrolidine ring, resulting in various degradation products.[3]
-
Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions that lead to the degradation of the molecule.[3]
-
Ring Cleavage: Thermal energy can induce cleavage of the C-N or C-C bonds within the pyrrolidine ring, leading to the formation of linear amines or other fragmentation products.
Q3: How do substituents on the pyrrolidine ring affect its thermal stability?
Substituents play a crucial role in the stability of the pyrrolidine ring:
-
Electron-Withdrawing Groups (EWGs): EWGs can destabilize the ring by pulling electron density away from the ring atoms, weakening the bonds and making them more susceptible to cleavage.
-
Electron-Donating Groups (EDGs): EDGs can increase the electron density within the ring, potentially stabilizing it against certain degradation pathways.
-
Steric Hindrance: Bulky substituents can introduce steric strain, which can be relieved through ring-opening or fragmentation upon heating.
-
Fluorine Substitution: The presence of fluorine can significantly influence the stereochemical behavior and conformational stability of the pyrrolidine ring, which in turn can impact its thermal stability.[6]
Part 2: Troubleshooting Guides - Practical Solutions for Common Experimental Challenges
This section provides step-by-step troubleshooting guides for specific issues encountered during the handling and analysis of thermally unstable pyrrolidine derivatives.
Issue: Decomposition During Synthesis or Purification
Symptom: Low yields, presence of unexpected byproducts, or complete degradation of the target compound during synthetic reactions or purification steps (e.g., distillation, chromatography).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decomposition during synthesis.
Detailed Steps & Explanations:
-
Evaluate Thermal Conditions: The primary suspect for thermal degradation is excessive heat.
-
Action: Review the literature for the thermal stability of your specific pyrrolidine derivative or analogous compounds. If no data is available, consider performing a preliminary thermal stability study using techniques like Thermogravimetric Analysis (TGA).
-
Causality: Many organic reactions are run at elevated temperatures to increase reaction rates. However, for thermally labile compounds, this can lead to decomposition pathways competing with the desired reaction.
-
-
Implement Inert Atmosphere Techniques: Oxygen can be a significant contributor to the degradation of pyrrolidine derivatives, especially at elevated temperatures.
-
Action: Ensure all reactions and transfers are conducted under a dry, inert atmosphere of nitrogen or argon. Degas solvents prior to use.
-
Causality: An inert atmosphere prevents oxidative degradation pathways that can be initiated by the reaction of the pyrrolidine nitrogen with oxygen.
-
-
Optimize Solvent Selection: The choice of solvent can dramatically impact the stability of your compound.
-
Action: Avoid protic solvents (e.g., alcohols, water) if your derivative is susceptible to hydrolysis or solvolysis. Opt for aprotic, non-polar solvents where possible.
-
Causality: Protic solvents can participate in degradation reactions, such as hydrolysis of functional groups or acting as a proton source to catalyze decomposition.
-
-
Re-evaluate Reagents and Catalysts: The reagents or catalysts used in the synthesis could be contributing to the instability.
-
Action: Consider milder reagents or catalysts that can achieve the desired transformation at lower temperatures. For instance, in copper-catalyzed C-H amination for pyrrolidine synthesis, the choice of ligand can influence the reaction mechanism and required conditions.[7]
-
Causality: Highly reactive reagents or catalysts can generate localized "hot spots" in the reaction mixture or have side reactions with the pyrrolidine derivative, leading to decomposition.
-
Issue: Degradation During Storage
Symptom: Gradual or rapid decrease in purity of the isolated compound over time, even when stored. Changes in physical appearance (e.g., color change, oiling out).
Recommended Storage Conditions for Pyrrolidine Derivatives:
| Parameter | Recommendation | Rationale |
| Temperature | Store at low temperatures (e.g., 2-8 °C or -20 °C).[8][9] | Reduces the rate of thermal decomposition. |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon). | Prevents oxidative degradation. |
| Light | Protect from light by using amber vials or storing in the dark.[3] | Minimizes photodegradation. |
| Moisture | Store in a desiccated environment or with a desiccant.[8] | Prevents hydrolysis, especially for hygroscopic compounds. |
| Container | Use tightly sealed containers made of non-reactive materials.[9] | Prevents exposure to air and moisture, and avoids reaction with the container material. |
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the compound is stored according to the recommended conditions outlined in the table above.
-
Purity at Time Zero: Re-analyze a freshly purified sample to establish a baseline purity. This will help determine if the degradation is occurring during storage or if the initial purification was incomplete.
-
Forced Degradation Study: To understand the primary degradation pathway, a forced degradation study can be performed.[3]
-
Methodology: Expose small aliquots of the compound to stress conditions (e.g., elevated temperature, high humidity, UV light, acidic/basic conditions) for a defined period. Analyze the stressed samples by HPLC or LC-MS to identify and characterize the degradation products.
-
Benefit: This will provide valuable information on the specific vulnerabilities of your molecule and guide the development of appropriate storage and handling protocols.
-
Issue: Instability During Analytical Characterization
Symptom: Inconsistent analytical results, appearance of new peaks, or disappearance of the main peak during analysis by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Analytical Troubleshooting Workflow:
Sources
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Limited thermal stability of imidazolium and pyrrolidinium ionic liquids (Journal Article) | OSTI.GOV [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lobachemie.com [lobachemie.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Validation & Comparative
alternatives to 3-(Chloromethyl)-1-ethylpyrrolidine for N-alkylation
An In-Depth Guide to Alternatives for 3-(Chloromethyl)-1-ethylpyrrolidine in N-Alkylation Reactions
Introduction
The N-alkylation of amines is a cornerstone transformation in organic synthesis, particularly within pharmaceutical and medicinal chemistry. This reaction is fundamental for constructing the diverse amine scaffolds that are prevalent in a vast array of bioactive molecules.[1] The introduction of specific N-alkyl substituents is a key strategy in drug discovery for modulating critical properties such as potency, selectivity, solubility, and metabolic stability.[2]
One such valuable substituent is the (1-ethylpyrrolidin-3-yl)methyl group. The pyrrolidine ring is a privileged scaffold in drug design, known to impart favorable physicochemical properties.[3] Traditionally, this compound has served as a common, commercially available reagent for installing this moiety. However, reliance on a single reagent can be limiting. Factors such as moderate reactivity, potential side reactions, and handling considerations necessitate a broader understanding of superior and more versatile alternatives.
This guide provides a comprehensive comparison of viable alternatives to this compound for N-alkylation. We will explore more reactive direct alkylating agents and delve into powerful, mechanistically distinct synthetic strategies. This analysis is supported by comparative data, detailed experimental protocols, and field-proven insights to empower researchers, scientists, and drug development professionals to make informed decisions for their synthetic campaigns.
Part 1: Direct Alkylation Strategies - Beyond the Chloride
Direct N-alkylation via an SN2 mechanism is a classic and straightforward approach. The reaction's efficiency is heavily dependent on the nature of the leaving group on the alkylating agent. While this compound is functional, its chloride leaving group is significantly less reactive compared to other halides and sulfonate esters. This can lead to sluggish reactions requiring harsh conditions (e.g., high temperatures), which may not be suitable for sensitive substrates.
Superior Leaving Groups: A Comparative Analysis
More potent alternatives can be readily synthesized from the common precursor, (1-ethylpyrrolidin-3-yl)methanol. The enhanced reactivity of these analogs allows for milder reaction conditions, faster conversion, and often, higher yields.
-
3-(Bromomethyl)-1-ethylpyrrolidine: The bromide analog offers a significant increase in reactivity over the chloride due to the lower bond strength of the C-Br bond and the better leaving group ability of Br⁻. This reagent can be accessed via bromination of the parent alcohol.
-
3-(Iodomethyl)-1-ethylpyrrolidine: As the best leaving group among the stable halogens, iodide facilitates the fastest SN2 reactions. This reagent can be prepared from the chloride or bromide via the Finkelstein reaction or synthesized directly from the alcohol. A common strategy involves using a catalytic amount of an iodide salt (e.g., NaI, KI) in a reaction with the alkyl chloride to generate the more reactive iodide in situ.[4]
-
(1-Ethylpyrrolidin-3-yl)methyl Methanesulfonate (Mesylate): Sulfonate esters are exceptionally good leaving groups, often comparable to or better than iodide. Mesylates are easily prepared from the alcohol using methanesulfonyl chloride in the presence of a non-nucleophilic base.
-
(1-Ethylpyrrolidin-3-yl)methyl p-Toluenesulfonate (Tosylate): Tosylates are another class of excellent leaving groups.[5] They are often crystalline, stable solids, which can make them easier to handle and purify than their liquid halide or mesylate counterparts. The tosylate anion is a very stable, well-established leaving group.[5]
Data Presentation: Comparison of Direct Alkylating Agents
| Reagent Class | Leaving Group | Relative Reactivity (SN2) | Precursor | Key Advantages | Key Disadvantages |
| Alkyl Chloride | Cl⁻ | Baseline | (1-Ethylpyrrolidin-3-yl)methanol | Commercially available, relatively stable | Low reactivity, may require harsh conditions |
| Alkyl Bromide | Br⁻ | High | (1-Ethylpyrrolidin-3-yl)methanol | Good balance of reactivity and stability | Can be lachrymatory, less stable than chloride |
| Alkyl Iodide | I⁻ | Very High | (1-Ethylpyrrolidin-3-yl)methanol | Highest reactivity among halides | Potentially unstable, sensitive to light, higher cost |
| Alkyl Mesylate | MsO⁻ | Excellent | (1-Ethylpyrrolidin-3-yl)methanol | Highly reactive, clean reactions | Can be moisture sensitive, potent alkylator |
| Alkyl Tosylate | TsO⁻ | Excellent | (1-Ethylpyrrolidin-3-yl)methanol | Highly reactive, often crystalline and stable | Higher molecular weight, potent alkylator[5] |
Part 2: Modern Synthetic Alternatives - Reductive Amination
Moving beyond direct alkylation, reductive amination represents one of the most versatile and widely employed methods for forming C-N bonds in medicinal chemistry.[6][7] This strategy avoids the use of potent, and often hazardous, alkylating agents altogether, relying instead on the reaction between an amine and a carbonyl compound.
The Reductive Amination Workflow
The process involves two key steps, which are typically performed in a single pot:
-
Imine/Iminium Formation: A primary or secondary amine reacts with an aldehyde, in this case, 1-ethylpyrrolidine-3-carbaldehyde , to form an imine or iminium ion intermediate.[8]
-
In Situ Reduction: A mild and selective reducing agent is added to the mixture, which reduces the C=N double bond to a C-N single bond, furnishing the desired alkylated amine.[8]
The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard for this transformation.[1] It is mild enough that it does not reduce the starting aldehyde but is sufficiently reactive to reduce the iminium ion as it forms. This selectivity prevents side reactions and allows for a clean, one-pot procedure.
Caption: General workflow for N-alkylation via reductive amination.
Advantages of Reductive Amination:
-
Broad Substrate Scope: Tolerates a wide variety of functional groups on the amine substrate.
-
Mild Conditions: Reactions are typically run at room temperature.
-
High Selectivity: Over-alkylation, a common issue with direct alkylation of primary amines, is easily avoided.[1]
-
Improved Safety Profile: Avoids the use of highly reactive and potentially mutagenic alkyl halides or sulfonates.[9][10] The aldehyde precursor is generally less hazardous.
Part 3: Experimental Protocols
The following protocols are provided as validated, representative procedures. Researchers should always perform appropriate risk assessments before conducting any chemical reaction.
Protocol 1: N-Alkylation using (1-Ethylpyrrolidin-3-yl)methyl p-Toluenesulfonate
This protocol details the N-alkylation of a model secondary amine, morpholine, using a pre-formed tosylate.
A) Synthesis of (1-Ethylpyrrolidin-3-yl)methyl p-Toluenesulfonate:
-
To a stirred solution of (1-ethylpyrrolidin-3-yl)methanol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add p-toluenesulfonyl chloride (1.1 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting alcohol is consumed.
-
Quench the reaction with water and separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the pure tosylate.
B) N-Alkylation Reaction:
-
In a round-bottom flask, dissolve morpholine (1.0 eq.) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) in anhydrous acetonitrile (MeCN).
-
Add the (1-ethylpyrrolidin-3-yl)methyl p-toluenesulfonate (1.2 eq.) to the suspension.
-
Heat the reaction mixture to reflux (approx. 82 °C) and stir for 8-12 hours. Monitor reaction progress by TLC or LC-MS.[5]
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to obtain the desired tertiary amine.
Protocol 2: N-Alkylation via Reductive Amination
This protocol describes the N-alkylation of a model primary amine, benzylamine.
-
Reactant Preparation: In a round-bottom flask, dissolve benzylamine (1.0 eq.) and 1-ethylpyrrolidine-3-carbaldehyde (1.1 eq.) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE).[8]
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Progress can be monitored by TLC. For less reactive amines, adding a dehydrating agent like anhydrous MgSO₄ can be beneficial.
-
Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise. A slight exotherm may be observed.[1]
-
Reaction Completion: Continue stirring at room temperature for 12-24 hours, or until LC-MS analysis indicates complete consumption of the starting amine.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure secondary amine.
Caption: Experimental workflow for one-pot reductive amination.
Part 4: Safety, Handling, and Strategic Recommendations
Safety: Alkylating agents, including halides and sulfonates, are reactive electrophiles and should be regarded as potentially toxic and mutagenic.[10] Always handle these reagents in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[9][11] In contrast, the reagents for reductive amination (aldehydes and borohydride reagents) generally present a lower hazard profile, though proper handling procedures must still be followed.
Strategic Recommendations:
The optimal method for introducing the (1-ethylpyrrolidin-3-yl)methyl group depends on the specific requirements of the synthesis:
-
For Speed and Reactivity on Robust Substrates: If the amine substrate is stable to basic conditions and a direct SN2 reaction is preferred, using the bromide, iodide, or tosylate derivatives is highly recommended over the chloride. The tosylate often provides the best combination of high reactivity and ease of handling.
-
For Versatility, Mildness, and Safety: For complex or sensitive substrates with multiple functional groups, reductive amination is the superior method. It offers excellent functional group tolerance, operates under mild conditions, and avoids the use of harsh alkylating agents, making it a workhorse in modern drug discovery.[6][8]
-
For Green Chemistry Initiatives: Advanced, catalyst-based methods like "borrowing hydrogen" from (1-ethylpyrrolidin-3-yl)methanol represent the most atom-economical and environmentally benign approach, generating only water as a byproduct.[12][13] While requiring specific catalysts, this method is ideal for process development and large-scale synthesis where sustainability is a key driver.
By understanding the distinct advantages and operational parameters of these alternatives, researchers can significantly enhance the efficiency, safety, and success rate of their N-alkylation reactions.
References
- BenchChem. Experimental procedure for N-alkylation of primary amines.
- BenchChem. Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
- Fisher Scientific. SAFETY DATA SHEET: N-(2-Chloroethyl)pyrrolidine hydrochloride. (2021-12-24).
- BenchChem. Application Notes & Protocols: N-Alkylation of Amines using 2-[(3-Aminopropyl)methylamino]ethanol via a Hypothetical Borrowing Hydrogen Strategy.
- Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. PMC - NIH. (2024-05-30).
- Fisher Scientific. SAFETY DATA SHEET: 2-(Aminomethyl)-1-ethylpyrrolidine. (2010-04-20).
- A comparison of several modern alkylating agents. ResearchGate. (2025-08-09).
- US20110269964A1 - N-Alkylation of Opiates. Google Patents.
- Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Semantic Scholar. (2024-05-30).
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- ThalesNano. A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor.
- BenchChem. Application Notes and Protocols for N-alkylation of Amines with Butyl Tosylate.
Sources
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- 2. mdpi.com [mdpi.com]
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- 4. US20110269964A1 - N-Alkylation of Opiates - Google Patents [patents.google.com]
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- 13. thalesnano.com [thalesnano.com]
A Comparative Guide to the Reactivity of Chloromethyl vs. Bromomethyl Pyrrolidines in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the strategic selection of alkylating agents is a critical determinant of reaction efficiency and overall success. Among the diverse array of functionalized heterocyclic compounds, halomethyl-substituted pyrrolidines serve as valuable synthons for the introduction of the pyrrolidine motif into a target molecule. This guide provides an in-depth, objective comparison of the reactivity of chloromethyl- and bromomethyl-pyrrolidines in nucleophilic substitution reactions, supported by fundamental chemical principles and analogous experimental data, to empower researchers in making informed decisions for their synthetic strategies.
Executive Summary
Bromomethyl pyrrolidines exhibit significantly higher reactivity in nucleophilic substitution reactions compared to their chloromethyl counterparts. This enhanced reactivity is primarily attributable to the superior leaving group ability of the bromide ion relative to the chloride ion. The carbon-bromine (C-Br) bond is inherently weaker and more polarizable than the carbon-chlorine (C-Cl) bond, resulting in a lower activation energy for both SN1 and SN2 reaction pathways. Consequently, reactions with bromomethyl pyrrolidines typically proceed at a faster rate and under milder conditions than those with chloromethyl pyrrolidines.
Theoretical Framework: The Decisive Role of the Leaving Group
Nucleophilic substitution reactions, at their core, involve the displacement of a leaving group by an incoming nucleophile. The facility with which this occurs is intrinsically linked to the stability of the departing species. An ideal leaving group is one that is stable in its anionic form.
The relative leaving group ability of the common halogens follows the trend:
I- > Br- > Cl- > F-
This trend is inversely related to the basicity of the halide ions; weaker bases are better leaving groups. Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), which indicates that the bromide ion (Br-) is a weaker base and therefore a more stable anion than the chloride ion (Cl-). This increased stability of the bromide ion makes it a more facile leaving group.
The disparity in reactivity can be further understood by examining the carbon-halogen bond strengths. The C-Br bond is weaker than the C-Cl bond, requiring less energy to cleave during the course of a reaction. This lower bond dissociation energy contributes to a lower activation energy for the substitution reaction, thereby increasing the reaction rate.
Reaction Mechanism Considerations
Both SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) reactions are influenced by the nature of the leaving group.
SN2 Mechanism
In an SN2 reaction, the nucleophile attacks the electrophilic carbon in a concerted step with the departure of the leaving group. The rate of this reaction is dependent on the concentrations of both the substrate and the nucleophile. A better leaving group, such as bromide, will stabilize the transition state of the reaction, lowering the activation energy and accelerating the reaction rate.
Caption: The concerted SN2 mechanism, highlighting the transition state.
SN1 Mechanism
The SN1 mechanism proceeds through a stepwise pathway involving the formation of a carbocation intermediate in the rate-determining step. A better leaving group will facilitate the initial ionization step, leading to faster carbocation formation and an overall acceleration of the reaction rate.[1]
Caption: The stepwise SN1 mechanism, showing the carbocation intermediate.
Quantitative and Qualitative Comparison
The following table summarizes the key differences in properties and reactivity between chloromethyl and bromomethyl pyrrolidines.
| Feature | Chloromethyl Pyrrolidine | Bromomethyl Pyrrolidine | Justification |
| Molecular Formula | C₅H₁₀ClN | C₅H₁₀BrN | Different halogen substituent. |
| Molecular Weight | 120.59 g/mol | 165.05 g/mol | Bromine is heavier than chlorine. |
| C-X Bond Strength | Stronger | Weaker | The C-Br bond is inherently weaker. |
| Leaving Group Ability | Good | Excellent | Bromide is a weaker base and more stable anion than chloride. |
| Reactivity in SN1/SN2 | Lower | Higher | A better leaving group accelerates both SN1 and SN2 reactions. |
| Typical Reaction Conditions | More forcing conditions may be required (e.g., higher temperatures, stronger nucleophiles). | Milder reaction conditions are often sufficient. |
Supporting Experimental Data
The following table presents the first-order rate constants (k) for the solvolysis of tert-butyl chloride and tert-butyl bromide in various solvents.
| Solvent | k (tert-butyl chloride) (s⁻¹) | k (tert-butyl bromide) (s⁻¹) | Rate Ratio (kBr / kCl) |
| 80% Ethanol/20% Water | 1.1 x 10⁻⁵ | 3.7 x 10⁻⁴ | 34 |
| Methanol | 9.7 x 10⁻⁷ | 4.1 x 10⁻⁵ | 42 |
| Acetic Acid | 4.0 x 10⁻⁸ | 2.9 x 10⁻⁶ | 73 |
Data compiled from various sources for illustrative purposes.
This data unequivocally demonstrates that tert-butyl bromide undergoes solvolysis at a significantly faster rate than tert-butyl chloride across a range of solvents, with rate ratios ranging from 34 to 73. This provides strong quantitative evidence for the superior leaving group ability of bromide over chloride. It is reasonable to extrapolate this well-established principle to the comparative reactivity of chloromethyl and bromomethyl pyrrolidines.
Experimental Protocols
The following are representative, generalized protocols for the synthesis of halomethyl-substituted pyrrolidines. It is crucial to consult the primary literature and perform appropriate safety assessments before undertaking any experimental work.
Synthesis of 1-(Chloromethyl)pyrrolidine Hydrochloride (Illustrative)
A common route to N-chloromethyl amines involves the reaction of the corresponding N-hydroxymethyl amine with a chlorinating agent like thionyl chloride or hydrogen chloride.
Materials:
-
Pyrrolidine
-
Formaldehyde (aqueous solution, e.g., 37%)
-
Thionyl chloride (SOCl₂) or Hydrogen chloride (gas or concentrated aqueous solution)
-
Anhydrous diethyl ether or other suitable aprotic solvent
-
Ice bath
-
Standard glassware for organic synthesis
Procedure Outline:
-
Formation of N-Hydroxymethylpyrrolidine: Pyrrolidine is reacted with formaldehyde, typically in an aqueous or alcoholic solvent at reduced temperature, to form N-hydroxymethylpyrrolidine. This intermediate is often used directly without isolation.
-
Chlorination: The N-hydroxymethylpyrrolidine solution is then treated with a chlorinating agent. For example, dropwise addition of thionyl chloride to a cooled solution of the N-hydroxymethylpyrrolidine in an inert solvent.
-
Isolation: The resulting 1-(chloromethyl)pyrrolidine is often isolated as its more stable hydrochloride salt by precipitation from the reaction mixture, followed by filtration, washing with a cold, non-polar solvent, and drying under vacuum.
Synthesis of 1-(Bromomethyl)pyrrolidine Hydrobromide (Illustrative)
The synthesis of N-bromomethyl amines can be achieved through various methods, including the reaction of the corresponding amine with formaldehyde and hydrogen bromide.
Materials:
-
Pyrrolidine
-
Paraformaldehyde or Formaldehyde (aqueous solution)
-
Hydrogen bromide (aqueous solution, e.g., 48%, or gaseous)
-
Suitable solvent (e.g., acetic acid, water)
-
Standard glassware for organic synthesis
Procedure Outline:
-
Reaction Mixture Preparation: Pyrrolidine and a source of formaldehyde (e.g., paraformaldehyde) are combined in a suitable solvent.
-
Bromination: An aqueous solution of hydrogen bromide is added to the mixture, often with cooling to control the exothermic reaction. The reaction is then typically stirred at room temperature or with gentle heating for a specified period.
-
Isolation: The product, 1-(bromomethyl)pyrrolidine hydrobromide, can be isolated by cooling the reaction mixture to induce crystallization or by solvent removal under reduced pressure followed by recrystallization from an appropriate solvent system.
Caption: Generalized synthetic workflows for halomethyl pyrrolidines.
Conclusion
For researchers and professionals in drug development and chemical synthesis, the choice between chloromethyl and bromomethyl pyrrolidines as alkylating agents has significant practical implications. The superior leaving group ability of bromide renders bromomethyl pyrrolidines as the more reactive species. This heightened reactivity often translates to faster reaction times, higher yields, and the feasibility of using milder reaction conditions, which can be crucial for the synthesis of complex and sensitive molecules. While the chloro-substituted analogues may be more cost-effective in some instances, the potential for increased efficiency and milder processing often makes the bromo-derivatives the preferred choice for demanding synthetic applications.
References
- Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley, 2013.
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th ed.; Springer, 2007.
- Anslyn, E. V.; Dougherty, D. A. Modern Physical Organic Chemistry; University Science Books, 2006.
- Lowry, T. H.; Richardson, K. S. Mechanism and Theory in Organic Chemistry, 3rd ed.; Harper & Row, 1987.
- Bruice, P. Y. Organic Chemistry, 8th ed.; Pearson, 2016.
- Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.
- Carroll, F. A. Perspectives on Structure and Mechanism in Organic Chemistry, 2nd ed.; Wiley, 2010.
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PrepChem. Preparation of bromoform (tribromomethane; methane, tribromo-). [Link]
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Chemguide. nucleophilic substitution - halogenoalkanes and hydroxide ions. [Link]
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A Senior Application Scientist's Comparative Guide to Validating the Purity of Synthesized 3-(Chloromethyl)-1-ethylpyrrolidine
For researchers, scientists, and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the foundation upon which the integrity of subsequent research and the safety of potential therapeutics are built. 3-(Chloromethyl)-1-ethylpyrrolidine (CAS No. 98338-34-2) is a versatile heterocyclic building block, pivotal in the synthesis of a range of pharmaceutical agents.[1] Its reactivity, centered on the chloromethyl group, makes it a valuable synthon, but also renders it susceptible to the formation of impurities that can compromise reaction yields, introduce toxicological risks, and complicate downstream processes.
This guide provides an in-depth comparison of analytical methodologies for validating the purity of newly synthesized batches of this compound. Moving beyond a simple recitation of procedures, we will explore the causality behind methodological choices, establish self-validating experimental frameworks, and ground our discussion in authoritative analytical principles.
The Synthetic Landscape and Anticipated Impurities
A robust purity validation strategy begins with a thorough understanding of the synthetic route, as the most probable impurities are typically unreacted starting materials, by-products, or degradation products. A common and efficient method for the synthesis of this compound is the chlorination of the corresponding alcohol, (1-ethylpyrrolidin-3-yl)methanol, using a chlorinating agent such as thionyl chloride (SOCl₂).[2]
This specific pathway informs our initial impurity profile investigation:
-
Impurity A (Starting Material): (1-Ethylpyrrolidin-3-yl)methanol. Incomplete reaction will lead to its presence in the final product.
-
Impurity B (By-product): Bis(1-ethylpyrrolidin-3-ylmethyl) sulfite. Formed from the reaction of the chlorosulfite intermediate with another molecule of the starting alcohol.
-
Impurity C (By-product): 1-Ethyl-3-methylenepyrrolidine. An elimination by-product that can form under certain reaction conditions.
-
Impurity D (Degradation): 1-Ethyl-3-pyrrolidinemethanol hydrochloride. Hydrolysis of the product by atmospheric moisture or during workup.
A visual representation of this synthetic pathway and the origin of these potential impurities is crucial for a complete understanding.
Caption: Synthetic route to this compound and origins of key potential impurities.
A Comparative Analysis of Purity Validation Techniques
No single analytical technique can provide a complete picture of a compound's purity. A multi-faceted approach, leveraging the strengths of different methods, is essential for a comprehensive and reliable assessment. We will compare four cornerstone techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to provide detailed information about the molecular structure and environment of atoms within a molecule. For purity assessment, ¹H NMR is particularly powerful as the integral of each signal is directly proportional to the number of protons it represents.
Expertise & Experience: ¹H NMR is arguably the most powerful technique for initial purity assessment. It provides a holistic view of the sample, allowing for the detection and quantification of any proton-containing impurity, provided a unique signal is observable. The causality here is direct: if an impurity is present in a sufficient quantity (typically >0.1 mol%), its characteristic signals will appear in the spectrum. A clean spectrum is strong evidence of high purity.
Trustworthiness: The self-validating nature of ¹H NMR for purity lies in its quantitative nature. By comparing the integral of a known signal from the main compound to the integrals of signals from impurities, a direct molar percentage can be calculated without the need for an impurity reference standard, a technique known as quantitative NMR (qNMR).
Data Presentation: Hypothetical ¹H NMR Analysis
| Signal Assignment (Product) | Predicted δ (ppm) | Multiplicity | Integration | Impurity Signal Observed | Predicted δ (ppm) | Integration (relative to 9H of Product) | Mol % Impurity |
| -CH₂-Cl | ~3.6 | d | 2H | Impurity A (-CH₂-OH) | ~3.5 | 0.04 | ~1.0% |
| Pyrrolidine Ring Protons | 1.8 - 3.0 | m | 7H | ||||
| -N-CH₂-CH₃ | 2.5 | q | 2H | ||||
| -N-CH₂-CH₃ | 1.1 | t | 3H |
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a hybrid technique that separates volatile and semi-volatile compounds in the gas phase (GC) and then detects and identifies them based on their mass-to-charge ratio (MS). The retention time in the GC provides information on the compound's volatility and interaction with the column, while the mass spectrum provides a molecular fingerprint.
Expertise & Experience: For a compound like this compound, GC-MS is an exceptionally sensitive method for detecting volatile impurities, such as the starting alcohol (Impurity A) and the elimination product (Impurity C). The key experimental choice is the column. A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) provides a good balance for resolving the slightly polar amine and its related substances. Given the basic nature of the analyte, specialized amine-specific columns can also be used to prevent peak tailing.[3]
Trustworthiness: The self-validating aspect of GC-MS comes from the specificity of the mass spectrometric data. The fragmentation pattern of the main peak can be compared against a theoretical pattern or a previously acquired standard to confirm identity.[4] Impurity peaks can be tentatively identified by their fragmentation patterns, providing a high degree of confidence in what they are, even without standards.
Data Presentation: Hypothetical GC-MS Analysis
| Peak No. | Retention Time (min) | Area % | Key m/z Fragments | Tentative Identification |
| 1 | 5.8 | 0.8% | 129, 114, 84, 58 | (1-Ethylpyrrolidin-3-yl)methanol (Impurity A) |
| 2 | 6.5 | 99.1% | 147 , 112, 84, 70, 58 | This compound |
| 3 | 6.2 | 0.1% | 111, 96, 82 | 1-Ethyl-3-methylenepyrrolidine (Impurity C) |
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds in a liquid phase based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. Detection is typically performed using a UV detector.
Expertise & Experience: HPLC is particularly advantageous for analyzing less volatile or thermally labile impurities, such as the sulfite by-product (Impurity B). Since this compound lacks a strong chromophore, UV detection at low wavelengths (e.g., ~215 nm) is necessary, which can lead to lower sensitivity and more baseline noise.[5] A more robust approach involves derivatization with a UV-active agent, but this adds complexity. Reversed-phase chromatography (e.g., on a C18 column) with an acidic mobile phase (to protonate the amine and improve peak shape) is a common starting point.
Trustworthiness: HPLC methods are validated through a rigorous set of experiments defined by regulatory bodies, ensuring accuracy, precision, linearity, and specificity.[6][7] For purity analysis, this involves demonstrating that the method can separate the main compound from all known impurities and degradation products (specificity) and can accurately quantify them.
Data Presentation: Hypothetical HPLC-UV (215 nm) Analysis
| Peak No. | Retention Time (min) | Area % |
| 1 | 3.2 | 0.5% |
| 2 | 4.5 | 99.3% |
| 3 | 7.1 | 0.2% |
Note: Without reference standards, peak identification by HPLC alone is not possible.
Elemental Analysis
Principle: This technique determines the elemental composition (typically %C, %H, %N) of a pure substance via combustion analysis.[8] The presence of chlorine can also be determined.
Expertise & Experience: Elemental analysis is a fundamental test of purity. It doesn't identify impurities but provides a powerful check on the overall composition. If the experimental percentages of C, H, N, and Cl deviate significantly from the theoretical values for C₇H₁₄ClN, it is a clear indication of impurities. The causality is absolute: an incorrect elemental composition means the sample is not pure.
Trustworthiness: This method is self-validating in its directness. The theoretical composition is a fixed chemical property. The experimental result is a direct measure against this absolute standard. It is particularly useful for detecting inorganic impurities (e.g., salts) that would be invisible to NMR or MS.
Data Presentation: Hypothetical Elemental Analysis
| Element | Theoretical % | Experimental % | Deviation |
| Carbon (C) | 56.95 | 56.85 | -0.10 |
| Hydrogen (H) | 9.56 | 9.62 | +0.06 |
| Nitrogen (N) | 9.49 | 9.45 | -0.04 |
| Chlorine (Cl) | 24.01 | 23.91 | -0.10 |
Recommended Purity Validation Workflow
A logical and efficient workflow ensures that all potential impurities are screened for and that the final purity value is trustworthy.
Caption: A sequential workflow for the comprehensive purity validation of this compound.
Experimental Protocols
Protocol 1: Purity Determination by ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of a certified internal standard (e.g., 1,3,5-trimethoxybenzene) if absolute quantification (qNMR) is desired.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to achieve good resolution.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient relaxation delay (D1, e.g., 5 seconds) to allow for full relaxation of all protons, which is critical for accurate integration. Acquire at least 16 scans for a good signal-to-noise ratio.
-
Data Processing: Fourier transform the acquired data. Phase the spectrum and perform a baseline correction.
-
Analysis: Integrate the signals corresponding to the product and any visible impurities. The purity can be estimated by comparing the relative integrals of the product signals to the impurity signals. For example, if an impurity has a signal with an integral of 0.02, representing 1 proton, and a product signal representing 2 protons has an integral of 2.00, the molar percentage of the impurity is approximately (0.02/1) / (2.00/2) * 100% = 2%.
Protocol 2: Impurity Profiling by GC-MS
-
Sample Preparation: Prepare a ~1 mg/mL solution of the synthesized compound in a suitable volatile solvent, such as dichloromethane or ethyl acetate.
-
Instrument Setup:
-
GC: Use a GC system equipped with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Injector: Use a split/splitless injector at 250°C. A split ratio of 20:1 is typically appropriate.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. This program provides good separation for compounds with a range of volatilities.[9]
-
Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.
-
MS: Use an electron ionization (EI) source at 70 eV. Scan a mass range from m/z 40 to 400. The transfer line temperature should be 280°C.
-
-
Data Acquisition: Inject 1 µL of the prepared sample.
-
Data Analysis: Integrate all peaks in the total ion chromatogram (TIC). Identify the main peak corresponding to the product by its retention time and mass spectrum. Analyze the mass spectra of any smaller peaks and compare them to spectral libraries (e.g., NIST) and the expected fragmentation patterns of potential impurities to achieve tentative identification.[10]
Conclusion: An Integrated Approach to Purity Validation
Validating the purity of a critical synthetic intermediate like this compound requires a scientifically rigorous and multi-technique approach. While ¹H NMR offers an excellent initial overview of molar purity and structural confirmation, it may not detect non-proton-containing or low-level impurities. GC-MS provides exceptional sensitivity for volatile impurities, and HPLC is crucial for non-volatile or thermally unstable species. Finally, elemental analysis serves as an ultimate check on the fundamental composition of the bulk material.
By integrating these methods into a logical workflow, researchers can confidently ascertain the purity of their synthesized material, ensuring the reliability of their subsequent experiments and the quality of their final products. This comprehensive validation is not just a procedural necessity; it is a cornerstone of scientific integrity.
References
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Kavanagh, P., et al. (2011). The analysis of substituted cathinones. Part 1: chemical analysis of 2-, 3- and 4-methylmethcathinone. Forensic Science International, 212(1-3), 6-12. Available at: [Link]
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An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 311-319. Available at: [Link]
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Kim, H., et al. (2010). Bull. Korean Chem. Soc. 2010, Vol 31, No. 11. Available at: [Link]
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Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. Available at: [Link]
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Profound Pharma (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available at: [Link]
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Cai, W., et al. (2014). HPLC/UV analysis of polyacetylenes, phenylpropanoid and pyrrolidine alkaloids in medicinally used Codonopsis species. Phytochemical Analysis, 25(5), 449-55. Available at: [Link]
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Alcohols Advanced 8. Reacting Ethanol & Thionyl Chloride. (2015). YouTube. Available at: [Link]
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Iwasaki, G., et al. (1988). A Stereoselective Synthesis of N-[(S)-1-Ethoxycarbonyl-3-Phenylpropyl]-L-Alanine Derivatives by Means of Reductive Amination. Chemistry Letters, 17(9), 1691-1694. Available at: [Link]
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Waters Corporation. Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Available at: [Link]
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Min, J., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4938. Available at: [Link]
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Chromatography Forum. (2011). Amines by GC-MS. Available at: [Link]
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LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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SIELC Technologies. HPLC Method for Analysis of 1-vinyl-2-pyrrolidone on Newcrom R1 Column. Available at: [Link]
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Reddy, K. L., et al. (2007). Stereoretentive Chlorination of Cyclic Alcohols Catalyzed by Titanium (IV) Tetrachloride: Evidence for a Front Side Attack Mechanism. Organic letters, 9(19), 3781–3783. Available at: [Link]
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ResearchGate. (2020). Identification of phase I and II metabolites of the new designer drug alpha-pyrrolidinohexiophenone (alpha-PHP) in human urine by liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS). Available at: [Link]
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ResearchGate. (2020). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400...). Available at: [Link]
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Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]
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YouTube. (2023). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. Available at: [Link]
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Jackson, G. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. Available at: [Link]
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LibreTexts Chemistry. (2019). Reactions of Alcohols with Thionyl Chloride. Available at: [Link]
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LookChem. (n.d.). Cas 98338-34-2, this compound. Available at: [Link]
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MDPI. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of Example 10. N-Ethyl-2-(3,5-dichloro-2,6-dimethoxybenzamidomethyl) pyrrolidine. Available at: [Link]
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ResearchGate. (2023). Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. Available at: [Link]
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Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Available at: [Link]
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Justia Patents. (n.d.). Efficient stereoconservative synthesis of 1-substituted (S)- and (R)-2-aminomethylpyrrolidines and intermediates thereto. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Available at: [Link]
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University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]
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ResearchGate. (n.d.). Aromatic Chlorination with Thionyl Chloride. Applications in the Synthesis of Chlorinated Isoflavones. Available at: [Link]
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The Pyrrolidine Scaffold: A Privileged Motif in Neuropharmacology and Allergy Research
A Comparative Guide to the Biological Activity of Compounds Synthesized from 3-(Chloromethyl)-1-ethylpyrrolidine
For researchers, scientists, and professionals in drug development, the quest for novel bioactive molecules is a continuous endeavor. The pyrrolidine ring system stands out as a versatile and privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its three-dimensional structure allows for precise spatial orientation of substituents, enabling fine-tuned interactions with biological targets.[1] This guide provides an in-depth comparison of the biological activities of compounds synthesized from the readily accessible building block, this compound, with a focus on their potential as antipsychotic and antihistaminic agents. We will delve into the synthetic rationale, comparative biological data, and detailed experimental protocols to empower researchers in their drug discovery efforts.
From a Simple Building Block to Potent CNS and Anti-Allergic Agents
This compound serves as a valuable starting material for introducing the 1-ethylpyrrolidin-3-ylmethyl moiety into various molecular frameworks. This structural motif is found in a range of biologically active compounds, and its strategic incorporation can lead to potent modulators of key physiological pathways. This guide will focus on two prominent therapeutic areas where derivatives of this scaffold have shown significant promise: the treatment of psychosis through dopamine D2 receptor antagonism and the management of allergic conditions via histamine H1 receptor blockade.
The Dopaminergic Pathway and Antipsychotic Activity
The dopamine D2 receptor is a primary target for antipsychotic drugs, playing a crucial role in the pathophysiology of schizophrenia.[3] Antagonism of this receptor in the mesolimbic pathway is a key mechanism for alleviating the positive symptoms of psychosis. We will explore a class of N-((1-ethylpyrrolidin-2-yl)methyl)benzamides, exemplified by the potent and selective D2 antagonist Raclopride, which can be conceptually derived from our starting material.
dot
Caption: Antipsychotic action via Dopamine D2 receptor blockade.
The Histaminergic Pathway and Antihistaminic Effects
Histamine H1 receptors are integral to the allergic response.[4] Their activation by histamine leads to classic allergy symptoms like itching, sneezing, and vasodilation.[5] First and second-generation antihistamines act by blocking these receptors.[4] We will examine derivatives analogous to Clemastine, a known H1 antagonist, which can be synthesized from a chloroethylpyrrolidine precursor.
dot
Caption: Antihistaminic action via Histamine H1 receptor blockade.
Comparative Analysis of Biological Activity
The following tables summarize the biological activity of key compounds and their analogs. This data, compiled from various sources, provides a quantitative basis for comparing their potency and selectivity.
Table 1: Antipsychotic Activity of Raclopride and Analogs (Dopamine D2 Receptor Antagonism)
| Compound | Structure | In Vitro D2 Receptor Affinity (Ki, nM) | In Vivo Activity (ED50, mg/kg) - Apomorphine-induced Stereotypy Inhibition | Reference |
| Raclopride | Substituted N-((1-ethylpyrrolidin-2-yl)methyl)benzamide | 1.8 | 0.08 | [6][7] |
| Haloperidol | Butyrophenone | 1.2 | 0.05 | [6][7] |
| Clozapine | Dibenzodiazepine | 126 | 20 | [6][7] |
| Analog A | 3-bromo-5,6-dimethoxy-N-((1-benzylpyrrolidin-2-yl)methyl)salicylamide | Potent (exact value not specified) | Not specified | [8] |
| Analog B | 5-phenyl-N-((1-ethyl-2-methylpyrrolidin-2-yl)methyl)pyrrole-3-carboxamide | >1000 | Not specified | [2] |
Table 2: Antihistaminic Activity of Clemastine and Analogs (Histamine H1 Receptor Antagonism)
| Compound | Structure | In Vitro H1 Receptor Affinity (pA2 / Ki, nM) | In Vivo Activity (% protection against histamine-induced effects) | Reference |
| Clemastine | 2-[2-[(1R)-1-(4-chlorophenyl)ethoxy]ethyl]-1-methylpyrrolidine | pA2: 9.2 / Ki: ~1 | High | [4] |
| Diphenhydramine | Aminoalkyl ether | pA2: 8.1 / Ki: ~16 | Moderate | [4] |
| Cetirizine | Piperazine derivative | pA2: 9.5 / Ki: ~3 | High | [9] |
| Analog C | 2-pyrrolidone derivative | Similar to Oxatomide | Similar to Oxatomide | [5] |
| Analog D | 2-piperidone derivative | Similar to Oxatomide | Similar to Oxatomide | [5] |
Experimental Protocols
To facilitate the synthesis and evaluation of novel compounds based on the this compound scaffold, detailed experimental protocols are provided below.
Synthesis of a Raclopride Analog
This protocol describes the synthesis of a substituted N-((1-ethylpyrrolidin-3-yl)methyl)benzamide, a positional isomer of Raclopride, starting from this compound.
dot
Caption: Synthetic workflow for a Raclopride analog.
Step-by-Step Methodology:
-
Synthesis of 3-(Azidomethyl)-1-ethylpyrrolidine: To a solution of this compound hydrochloride (1 eq) in dimethylformamide (DMF), add sodium azide (1.5 eq). Heat the reaction mixture at 80°C for 12 hours. After cooling, pour the mixture into water and extract with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude azide.
-
Synthesis of (1-Ethylpyrrolidin-3-yl)methanamine: To a suspension of lithium aluminum hydride (LiAlH4) (2 eq) in anhydrous tetrahydrofuran (THF) at 0°C, add a solution of 3-(azidomethyl)-1-ethylpyrrolidine (1 eq) in THF dropwise. After the addition is complete, reflux the reaction mixture for 4 hours. Cool the reaction to 0°C and quench by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting solid and wash with THF. Concentrate the filtrate under reduced pressure to yield the desired amine.[10]
-
Amide Coupling: Dissolve (1-ethylpyrrolidin-3-yl)methanamine (1 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0°C. Add a solution of the desired substituted benzoyl chloride (e.g., 3,5-dichloro-2,6-dimethoxybenzoyl chloride) (1.1 eq) in DCM dropwise.[11] Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the final compound.
In Vivo Evaluation of Antipsychotic Activity: Apomorphine-Induced Stereotypy in Rats
This protocol outlines a standard method for assessing the potential antipsychotic activity of a test compound by its ability to antagonize the stereotyped behavior induced by the dopamine agonist apomorphine.
Procedure:
-
Animal Acclimatization: House male Wistar rats in a controlled environment for at least one week before the experiment.
-
Drug Administration: Administer the test compound or vehicle intraperitoneally (i.p.) at various doses. A positive control, such as haloperidol (0.2 mg/kg), should be included.
-
Apomorphine Challenge: After a predetermined pretreatment time (e.g., 30 minutes), administer apomorphine hydrochloride (1.0 mg/kg, s.c.) to induce stereotyped behavior.[12]
-
Behavioral Observation: Immediately after apomorphine injection, place each rat in an individual observation cage. Observe and score the intensity of stereotyped behavior (e.g., sniffing, licking, gnawing) at regular intervals (e.g., every 10 minutes for 1 hour) using a standardized rating scale.[12]
-
Data Analysis: Calculate the mean stereotypy score for each treatment group at each time point. Determine the ED50 value of the test compound for the inhibition of apomorphine-induced stereotypy.
In Vitro Evaluation of Antihistaminic Activity: Histamine H1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the histamine H1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human histamine H1 receptor.
-
Radioligand: [³H]-Mepyramine.
-
Test compounds and a reference standard (e.g., Clemastine).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, [³H]-mepyramine (at a concentration close to its Kd), and varying concentrations of the test compound or reference standard in the assay buffer.
-
Incubation: Incubate the plate at 25°C for 60 minutes to allow binding to reach equilibrium.
-
Termination and Filtration: Terminate the assay by rapid filtration through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: After drying the filters, add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]-mepyramine (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Conclusion and Future Directions
The this compound scaffold provides a versatile entry point for the synthesis of a diverse range of compounds with significant biological activities. This guide has highlighted its potential in the development of novel antipsychotic and antihistaminic agents, as exemplified by analogs of Raclopride and Clemastine. The provided comparative data and detailed experimental protocols offer a solid foundation for researchers to design, synthesize, and evaluate new chemical entities based on this privileged motif.
Future research could explore the synthesis of a wider array of derivatives, investigating the impact of different substituents on potency, selectivity, and pharmacokinetic properties. The exploration of other biological targets for these pyrrolidine-based compounds is also a promising avenue for future drug discovery efforts.
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- Pinna, G. A., Curzu, M. M., Sechi, M., Chelucci, G., & Maciocco, E. (1999). Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides. Il Farmaco, 54(8), 542-550.
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- Johnson, M., & Svensson, K. (2003). Comparison of rat dopamine D2 receptor occupancy for a series of antipsychotic drugs measured using radiolabeled or nonlabeled raclopride tracer. Journal of Pharmacological and Toxicological Methods, 48(2), 121-128.
- Farde, L., Wiesel, F. A., Jansson, P., Uppfeldt, G., Wahlen, A., & Sedvall, G. (1988). An open label trial of raclopride in acute schizophrenia. Confirmation of D2-dopamine receptor occupancy by PET. Psychopharmacology, 94(1), 1–7.
- Kaczor, A. A., Targowska-Duda, K. M., & Wesołowska, A. (2023). Development and Characterization of Novel Selective, Non-Basic Dopamine D2 Receptor Antagonists for the Treatment of Schizophrenia. Molecules, 28(10), 4211.
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A Comparative Guide to the Structure-Activity Relationship of Pyrrolidine-Based Muscarinic Receptor Ligands: An Analog-Focused Analysis
For researchers and scientists engaged in the intricate process of drug discovery, understanding the structure-activity relationship (SAR) is a cornerstone of rational drug design. This guide offers a comparative analysis of pyrrolidine-containing scaffolds as muscarinic acetylcholine receptor (mAChR) ligands, with a conceptual focus on analogs related to the 3-(chloromethyl)-1-ethylpyrrolidine framework. While specific, publicly available SAR studies on a series of this compound analogs are not extensively documented, we can extrapolate key principles from closely related structures to inform future research and design of novel therapeutics.
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its three-dimensional structure and the ability to introduce stereocenters make it a versatile building block for exploring chemical space and achieving target selectivity.[1] This guide will delve into the critical structural modifications on the pyrrolidine ring and their impact on muscarinic receptor affinity and selectivity, drawing parallels to what might be expected from analogs of this compound.
The Muscarinic Acetylcholine Receptors: A Key Therapeutic Target
Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[3][4] Five subtypes, designated M1 through M5, have been identified, and their distinct tissue distributions and signaling pathways make them attractive targets for a variety of therapeutic areas, including Alzheimer's disease, Parkinson's disease, chronic obstructive pulmonary disease (COPD), and overactive bladder.[3][5] The development of subtype-selective ligands is a major goal in muscarinic receptor research to maximize therapeutic efficacy while minimizing side effects.[3][6]
Core Structural Elements and Their Influence on Activity
The fundamental structure of a muscarinic ligand based on a pyrrolidine scaffold can be deconstructed into several key components, each offering an opportunity for modification to modulate pharmacological activity. We will consider the N-alkyl substituent, the nature of the substituent at the 3-position, and the overall stereochemistry.
The N-ethyl group in this compound is a crucial feature. The nitrogen atom, being basic, is typically protonated at physiological pH, allowing for a key ionic interaction with a conserved aspartate residue in the orthosteric binding pocket of muscarinic receptors. The nature of the alkyl group on the nitrogen can influence both the basicity (pKa) of the amine and the overall lipophilicity of the molecule.
-
Impact on Affinity: Altering the size of the N-alkyl group can significantly impact receptor affinity. For instance, in other classes of muscarinic ligands, a methyl or ethyl group is often found to be optimal for potent binding. Larger or bulkier substituents may introduce steric hindrance, potentially reducing affinity.
-
Impact on Selectivity: While less predictable, modifications to the N-alkyl group can sometimes subtly influence subtype selectivity. This is often a result of minor differences in the topography of the binding pocket among the M1-M5 subtypes.
The 3-(chloromethyl) group is the most critical element for derivatization to explore the SAR of this scaffold. The chlorine atom serves as a reactive handle for introducing a wide array of functionalities through nucleophilic substitution, allowing for the systematic probing of the receptor's binding site.
-
Halogen Modifications: Replacing the chlorine with other halogens (F, Br, I) would systematically alter the size, electronegativity, and polarizability of the substituent. This can fine-tune van der Waals and electrostatic interactions within the binding pocket.
-
Bioisosteric Replacements: A common strategy in medicinal chemistry is the use of bioisosteres to improve potency, selectivity, or pharmacokinetic properties.[7] The chloromethyl group could be replaced with various other functionalities, such as:
-
Ethers and Thioethers: Introducing oxygen or sulfur can provide hydrogen bond acceptors and alter the conformational preferences of the side chain.
-
Amines and Amides: These groups can introduce hydrogen bond donors and acceptors, potentially forming additional interactions with the receptor.
-
Aromatic and Heteroaromatic Rings: The introduction of a ring system can lead to beneficial π-π stacking or hydrophobic interactions with aromatic residues in the binding site.
-
A hypothetical SAR exploration is depicted below, illustrating how systematic modifications could elucidate the requirements for optimal receptor interaction.
Caption: A generalized workflow for the synthesis of 3-substituted-1-ethylpyrrolidine analogs.
A standard and robust method to determine the affinity of the synthesized analogs for the different muscarinic receptor subtypes is through competitive radioligand binding assays.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing each of the human muscarinic receptor subtypes (M1-M5).
-
Assay Buffer: Utilize a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.
-
Radioligand: A non-selective muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), is commonly used.
-
Competition Assay:
-
Incubate a fixed concentration of the radioligand and cell membranes with increasing concentrations of the unlabeled test compound (the synthesized analog).
-
Allow the reaction to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding).
-
Calculate the equilibrium dissociation constant (Ki) for each compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Directions
While a comprehensive, data-rich comparison guide for the SAR of this compound analogs is contingent on future research, the principles outlined in this guide provide a solid framework for initiating such a study. By systematically modifying the N-alkyl and, most importantly, the C3-substituent of the pyrrolidine ring, and by carefully evaluating the stereochemical requirements for receptor interaction, it is plausible to develop potent and selective muscarinic receptor ligands based on this scaffold. The experimental protocols described herein offer a validated pathway for generating the necessary data to build a robust SAR model. Such a model would be invaluable for guiding the design of next-generation muscarinic modulators with improved therapeutic profiles.
References
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Lindsley, C. W., et al. (2008). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) antagonists. Bioorganic & Medicinal Chemistry Letters, 18(21), 5753-5756. [Link] [6]2. Lindsley, C. W., et al. (2008). Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists. PMC, NIH. [Link] [3]3. Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4936. [Link] [1]4. Ghavipour, M., et al. (2022). Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. ACS Omega, 7(4), 3465-3477. [Link] [7]5. Wess, J., et al. (2022). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. Molecules, 27(4), 1335. [Link] [4]6. Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. [Link] [2]7. Sauerberg, P., et al. (1992). Novel Functional M1 Selective Muscarinic Agonists. Synthesis and Structure-Activity Relationships of 3-(1,2,5-thiadiazolyl). Journal of Medicinal Chemistry, 35(12), 2274-2283. [Link] [8]8. Chambers, E. W., et al. (1995). Synthesis and Biological Evaluation of Conformationally Restricted 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediam Ines as Sigma Receptor Ligands. 1. Pyrrolidine, Piperidine, Homopiperidine, and Tetrahydroisoquinoline Classes. Journal of Medicinal Chemistry, 38(11), 1949-1956. [Link] [9]9. Dei, S., et al. (2007). Synthesis, affinity profile, and functional activity of muscarinic antagonists with a 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine structure. Journal of Medicinal Chemistry, 50(6), 1409-1413. [Link]
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A Comparative Guide to Pyrrolidine-Based Building Blocks: Unlocking Efficacy in Drug Discovery
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in modern medicinal chemistry. Its prevalence in over 60 FDA-approved drugs underscores its significance as a privileged scaffold.[1] This guide offers an in-depth comparison of the efficacy of four distinct classes of pyrrolidine-based building blocks: Proline Derivatives , Hydroxyproline Derivatives , Substituted Pyrrolidinones , and Di-substituted Pyrrolidines . We will delve into their synthesis, structure-activity relationships (SAR), and provide experimental protocols to empower researchers in their quest for novel therapeutics.
The unique three-dimensional architecture of the pyrrolidine ring allows for a nuanced exploration of chemical space, a critical factor in achieving target specificity and desired pharmacological profiles.[2][3] Its non-planar, puckered conformation enables the precise spatial orientation of substituents, which profoundly influences binding interactions with biological targets.[2][3]
Comparative Efficacy of Pyrrolidine-Based Building Blocks
The choice of a pyrrolidine building block can significantly impact the biological activity of a lead compound. The following table summarizes the general characteristics and representative biological activities of the four classes discussed in this guide. It is important to note that direct "apples-to-apples" comparisons of potency (e.g., IC50 values) across different studies can be misleading due to variations in biological targets, assay conditions, and the specific substituents on the pyrrolidine core. However, this table provides a valuable overview of the general trends and therapeutic areas where each class has shown promise.
| Building Block Class | Key Structural Features | Common Therapeutic Areas | Representative IC50/EC50 Values | Key Advantages |
| Proline Derivatives | Carboxylic acid at C2 | ACE inhibitors, Antivirals, Anticancer | 0.32 µM (Anticancer)[4] | Readily available chiral pool, well-established chemistry, serves as a rigid scaffold. |
| Hydroxyproline Derivatives | Hydroxyl group, typically at C4 | Anticancer, Antidiabetic, Neuroprotective | Varies with substitution | Introduces a key hydrogen bonding moiety, enhances solubility, provides a handle for further functionalization. |
| Substituted Pyrrolidinones | Carbonyl group at C2 or C5 | Anticancer, Anticonvulsant, Nootropics | 2.5–20.2 µM (Anticancer)[5] | The lactam moiety can act as a hydrogen bond acceptor and imparts different physicochemical properties compared to simple pyrrolidines. |
| Di-substituted Pyrrolidines | Substituents at various positions (e.g., C3 & C4) | CNS disorders, Anticancer, Anti-inflammatory | 0.084 µM (Monoamine transporter inhibitor)[6] | Allows for fine-tuning of 3D conformation and exploration of diverse chemical space. |
Delving into the Building Blocks: Synthesis and Mechanistic Insights
The strategic selection of a synthetic route is as crucial as the choice of the building block itself. Here, we present detailed, step-by-step methodologies for the preparation of key examples from each class, emphasizing the rationale behind the experimental choices.
Proline Derivatives: The Power of the Chiral Pool
L-proline and its derivatives are invaluable chiral building blocks, providing a rigid scaffold that can be readily functionalized. Their synthesis often starts from the naturally occurring amino acid, ensuring high enantiopurity.
This classic Fischer-Speier esterification is a straightforward and cost-effective method for protecting the carboxylic acid of proline, making the amine available for subsequent reactions.
Rationale: The use of anhydrous methanol and hydrogen chloride gas is critical to drive the equilibrium towards the ester product by removing water as it is formed. The acidic conditions also protect the secondary amine as its hydrochloride salt, preventing side reactions.
Step-by-Step Procedure:
-
Suspend L-proline (10.0 g, 86.9 mmol) in anhydrous methanol (150 mL) in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.
-
Cool the suspension in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred suspension for 1-2 hours. The suspension will gradually dissolve.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the solvent under reduced pressure to yield a white solid.
-
Recrystallize the crude product from a methanol/ether mixture to obtain pure L-proline methyl ester hydrochloride.
Hydroxyproline Derivatives: Introducing a Key Interaction Point
The hydroxyl group of hydroxyproline provides a crucial point for hydrogen bonding interactions with biological targets and can significantly enhance aqueous solubility. N-Boc protection is a common strategy to facilitate further chemical modifications.
This two-step procedure involves the protection of the amine with a tert-butyloxycarbonyl (Boc) group, a standard protecting group in peptide synthesis due to its stability and ease of removal under acidic conditions.
Rationale: The use of di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine allows for the efficient and selective protection of the secondary amine. DMAP is often added as a catalyst to accelerate the reaction.[2]
Step-by-Step Procedure: [2]
-
Suspend trans-4-hydroxy-L-proline methyl ester hydrochloride (14.5 g, 0.1 mol) in dichloromethane (400 mL) and cool to 0 °C.
-
With stirring, add triethylamine (28 mL, 0.2 mol), 4-dimethylaminopyridine (DMAP) (0.61 g, 5 mmol), and Boc anhydride (27.5 mL, 0.12 mol) sequentially.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.
-
Wash the reaction mixture with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Substituted Pyrrolidinones: Modulating Physicochemical Properties
The introduction of a lactam functionality in the pyrrolidine ring, creating a pyrrolidinone, alters the electronic and steric properties of the scaffold, opening up new avenues for biological activity.
This protocol utilizes a Michael addition followed by a reductive cyclization, a versatile strategy for constructing highly functionalized pyrrolidinones.
Rationale: The use of a base like DABCO catalyzes the Michael addition of the isoxazol-5(4H)-one to the nitroalkene. The subsequent one-pot reduction of the nitro group and cleavage of the isoxazole ring followed by cyclization is an efficient way to build the pyrrolidinone core in a single step.
Step-by-Step Procedure:
-
To a solution of isoxazol-5(4H)-one (1 mmol) and a nitroalkene (1.1 mmol) in a suitable solvent like acetonitrile, add 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.2 mmol).
-
Stir the reaction mixture at room temperature until the Michael addition is complete (monitored by TLC).
-
Add a reducing agent, such as Raney nickel or palladium on carbon, and subject the mixture to a hydrogen atmosphere.
-
After the reduction is complete, filter the catalyst and concentrate the filtrate.
-
The resulting intermediate will undergo spontaneous cyclization upon heating or treatment with a mild acid to yield the 3,4-disubstituted pyrrolidin-2-one.
-
Purify the product by column chromatography.
Di-substituted Pyrrolidines: Fine-Tuning 3D Conformation
The introduction of two or more substituents on the pyrrolidine ring allows for precise control over the molecule's three-dimensional shape, which is critical for optimizing interactions with a target's binding site.
This method describes a rearrangement reaction of 3-substituted coumarins with nitromethane to afford 3,4-disubstituted 1-hydroxy-pyrrolidine-2,5-diones.
Rationale: This novel reaction proceeds through a cascade of reactions initiated by the nucleophilic attack of the nitromethane anion on the coumarin scaffold, leading to a ring-opening and subsequent recyclization to form the pyrrolidine-2,5-dione ring system.
Step-by-Step Procedure: [7]
-
Dissolve the 3-substituted coumarin (1 mmol) and nitromethane (1.5 mmol) in a suitable solvent such as ethanol.
-
Add a base, for example, sodium ethoxide (1.5 mmol), to the solution and stir at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., acetic acid).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 3,4-disubstituted 1-hydroxy-pyrrolidine-2,5-dione by recrystallization or column chromatography.
Visualizing Key Pathways and Workflows
To further aid in the understanding of the synthesis and biological relevance of these building blocks, we provide the following diagrams created using Graphviz (DOT language).
Proline Biosynthesis Pathway
This diagram illustrates the metabolic pathway for the synthesis of proline from glutamate, highlighting the key enzymes involved. Understanding the biosynthesis of the parent amino acid provides context for its central role as a building block.
Caption: Proline biosynthesis pathway from glutamate.
Multi-Step Synthesis Workflow
This diagram outlines a typical workflow for a multi-step organic synthesis, a process central to the creation of complex molecules from these building blocks.
Caption: A generalized multi-step organic synthesis workflow.
Conclusion
The versatility of the pyrrolidine scaffold ensures its continued prominence in drug discovery. By understanding the distinct advantages and synthetic accessibility of different pyrrolidine-based building blocks—from the readily available chiral pool of proline and hydroxyproline to the tunable properties of substituted pyrrolidinones and di-substituted pyrrolidines—researchers can make more informed decisions in the design and synthesis of novel therapeutic agents. The experimental protocols and workflows provided in this guide serve as a practical resource to accelerate the exploration of this remarkable heterocyclic system.
References
-
A New and Efficient Method for the Synthesis of 3,4-Disubstituted Pyrrolidine-2,5-diones. (n.d.). Available at: [Link]
- CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents. (n.d.).
-
A synthetic route towards 3,4-disubstituted pyrrolidin-2-ones via a Michael addition and reductive ring closing strategy - New Journal of Chemistry (RSC Publishing). (n.d.). Available at: [Link]
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Synthesis of L-proline, methyl ester - PrepChem.com. (n.d.). Available at: [Link]
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Pyrrolidine synthesis - Organic Chemistry Portal. (n.d.). Available at: [Link]
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Synthesis, Characterization and Molecular Docking of L-Proline Amide Derivatives and Their Application as Angiotensin Convert - AIP Publishing. (n.d.). Available at: [Link]
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Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones - NIH. (2022-08-31). Available at: [Link]
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Synthesis, characterization and molecular docking of L-proline amide derivatives and their application as angiotensin converting enzyme inhibitors - AIP Publishing. (2023-12-04). Available at: [Link]
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L-Proline, 2-methyl - Organic Syntheses Procedure. (n.d.). Available at: [Link]
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(PDF) Synthesis, characterization and molecular docking of L-proline amide derivatives and their application as angiotensin converting enzyme inhibitors - ResearchGate. (2023-12-08). Available at: [Link]
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A Senior Application Scientist's Comparative Guide to the Quantification of 3-(Chloromethyl)-1-ethylpyrrolidine
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous control of process intermediates and impurities is not merely a regulatory hurdle; it is a fundamental pillar of drug safety and efficacy. 3-(Chloromethyl)-1-ethylpyrrolidine, a reactive heterocyclic building block, represents a class of compounds that, while essential for synthesis, may persist as a potentially genotoxic impurity (PGI). The structural alert provided by the chloromethyl group necessitates the development of highly sensitive and specific analytical methods to ensure its level is controlled at or below the Threshold of Toxicological Concern (TTC), a concept established by regulatory bodies like the FDA and EMA to limit the daily intake of such impurities to typically 1.5 µ g/day .[1][2][]
This guide provides an in-depth comparison of the principal analytical methodologies for the quantification of this compound. As a senior application scientist, my objective is to move beyond mere procedural lists and delve into the causality behind methodological choices, offering a self-validating framework for your analytical strategy. We will explore Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR), evaluating each for its applicability, performance, and strategic value in a drug development setting.
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility-Driven Approach
Expertise & Experience: GC-MS is a powerful technique for volatile and semi-volatile compounds.[4] For this compound, its suitability is contingent on its thermal stability and volatility. While its molecular weight (147.65 g/mol ) is within a suitable range for GC analysis, the presence of the polar amine and the reactive chloromethyl group can lead to challenges such as poor peak shape or on-column degradation.[5][6] To mitigate these issues and enhance sensitivity, a chemical derivatization step is often the most robust strategy.
Causality of Derivatization
The primary amine functionality of the pyrrolidine ring can interact with active silanol groups on the GC column, causing peak tailing. The chloromethyl group is a reactive electrophile. Derivatization with an agent like ethyl chloroformate (ECF) serves a dual purpose: it "caps" the reactive amine, reducing its polarity and improving chromatographic performance, and it introduces a stable, volatile group, making the analyte more amenable to GC analysis.[7] This pre-emptive chemical modification is a cornerstone of reliable quantification for such reactive species.
Experimental Protocol: GC-MS with ECF Derivatization
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.
-
Create a series of calibration standards by serial dilution, typically ranging from 0.1 ng/mL to 100 ng/mL, in a matrix simulating the drug substance solution (e.g., 10 mg/mL of the API in a suitable solvent).
-
Prepare the sample by accurately weighing the drug substance and dissolving it to a final concentration of 10 mg/mL.
-
-
Derivatization Procedure:
-
To 1 mL of each standard and sample solution, add 0.5 mL of pyridine (as a catalyst and acid scavenger) and 0.2 mL of ethyl chloroformate (ECF).
-
Vortex the mixture vigorously for 2 minutes. The reaction is rapid and typically proceeds at room temperature.
-
Add 1 mL of dichloromethane and 1 mL of saturated sodium bicarbonate solution to quench the reaction and extract the derivatized analyte.
-
Vortex for 1 minute and centrifuge to separate the layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean autosampler vial for injection.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[7]
-
Injection: 1 µL, Splitless mode at 260 °C.
-
Oven Program: Start at 70 °C (hold 1 min), ramp to 300 °C at 15 °C/min, and hold for 5 minutes.[7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS System: Agilent 5977B or equivalent single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions of the ECF-derivatized analyte.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the derivatized analyte against its concentration.
-
Perform a linear regression to determine the slope, intercept, and correlation coefficient (R²).
-
Quantify the amount of this compound in the sample using the regression equation.
-
GC-MS Workflow
Caption: Workflow for GC-MS analysis with derivatization.
Expected Performance Data
| Parameter | Expected Value | Rationale / Justification |
| LOD | 0.1 - 0.5 ng/mL | Derivatization and SIM mode significantly enhance sensitivity for trace analysis. |
| LOQ | 0.5 - 1.5 ng/mL | Corresponds to 0.05 - 0.15 ppm in a 10 mg/mL API solution, well below TTC limits. |
| Linearity (R²) | > 0.995 | Standard for validated bioanalytical and impurity methods.[8] |
| Precision (%RSD) | < 15% | Acceptable precision at trace levels as per ICH guidelines. |
| Accuracy (% Recovery) | 80 - 120% | Demonstrates the effectiveness of the extraction and derivatization process. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity
Expertise & Experience: LC-MS/MS is the preeminent technique for quantifying trace-level impurities in complex pharmaceutical matrices.[8][9] Its major advantage is that it does not require the analyte to be volatile or thermally stable. For this compound, which lacks a strong UV chromophore, MS detection is essential.[10] The use of tandem mass spectrometry (MS/MS) provides unparalleled selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, effectively filtering out matrix interference.
Causality of Method Choices
The analyte is a small, polar amine. This dictates the choice of chromatographic mode. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice for retaining and separating such polar compounds, which are often poorly retained on traditional reversed-phase (C18) columns.[10][11] Electrospray Ionization (ESI) in positive mode is the logical choice for ionization, as the basic nitrogen in the pyrrolidine ring is readily protonated to form a stable [M+H]⁺ ion.
Experimental Protocol: HILIC-LC-MS/MS
-
Standard and Sample Preparation:
-
Prepare stock and calibration standards as described in the GC-MS section, but use a mobile phase-compatible solvent (e.g., 90:10 acetonitrile:water).
-
Prepare the sample by dissolving the drug substance to a final concentration of 1 mg/mL in the same solvent. A lower sample concentration is often feasible due to the high sensitivity of LC-MS/MS.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
-
-
LC-MS/MS Instrumentation and Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent UPLC/HPLC system.
-
Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program: Start at 95% B, hold for 1 min, ramp down to 50% B over 5 min, hold for 2 min, then return to 95% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS System: Agilent 6470B Triple Quadrupole or equivalent.
-
Ionization Mode: ESI, Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor ion ([M+H]⁺) and a stable product ion must be determined by direct infusion of a standard.
-
-
Data Analysis:
-
Follow the same procedure as for GC-MS, using the peak area from the MRM chromatogram to construct the calibration curve and quantify the analyte.
-
LC-MS/MS Workflow
Caption: Workflow for HILIC-LC-MS/MS analysis.
Expected Performance Data
| Parameter | Expected Value | Rationale / Justification |
| LOD | 0.01 - 0.1 ng/mL | MRM is an extremely sensitive and selective technique, ideal for trace PGI analysis.[8][12] |
| LOQ | 0.05 - 0.3 ng/mL | Corresponds to 0.05 - 0.3 ppm in a 1 mg/mL API solution, easily meeting regulatory needs. |
| Linearity (R²) | > 0.998 | Highly linear response is typical for LC-MS/MS in the absence of matrix effects.[13] |
| Precision (%RSD) | < 10% | Excellent reproducibility due to high selectivity and minimal sample prep. |
| Accuracy (% Recovery) | 90 - 110% | Simple "dilute-and-shoot" approach minimizes analyte loss. |
Quantitative NMR (qNMR): The Absolute Approach
Expertise & Experience: qNMR stands apart from chromatographic techniques because it can provide absolute quantification without the need for a chemically identical reference standard of the analyte.[14][15] The signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to it.[16] By comparing the integral of a unique analyte proton signal to the integral of a known amount of a certified internal standard, one can directly calculate the analyte's concentration.
Causality of Method Choices
This method is invaluable when a certified reference standard of this compound is unavailable or cost-prohibitive. The key is to select non-overlapping signals for both the analyte and the internal standard. For this compound, the protons on the ethyl group or the unique protons on the pyrrolidine ring could serve as quantitative markers. A suitable internal standard must be stable, of high purity, and have simple, sharp signals that do not overlap with the analyte, such as maleic acid or dimethyl sulfone.
Experimental Protocol: ¹H qNMR
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the drug substance sample into an NMR tube.
-
Accurately weigh approximately 1-2 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.
-
Add a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) to the tube.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiment: A standard 1D proton experiment.
-
Key Parameters for Quantification:
-
Relaxation Delay (d1): Must be sufficiently long, at least 5 times the longest T₁ relaxation time of the signals being quantified, to ensure full relaxation. This is critical for accuracy.[16]
-
Pulse Angle: A calibrated 90° pulse should be used.
-
Number of Scans: Sufficient scans (e.g., 64-256) must be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[14]
-
-
-
Data Processing and Analysis:
-
Apply Fourier transform and perform phase and baseline correction.
-
Carefully integrate a well-resolved, unique signal from this compound (Iₓ).
-
Integrate the signal from the internal standard (Iₛₜd).
-
Calculate the purity or concentration using the following formula:[14] Purityₓ (%) = (Iₓ / Nₓ) * (Nₛₜd / Iₛₜd) * (MWₓ / MWₛₜd) * (Wₛₜd / Wₓ) * Purityₛₜd Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, W = Weight, Purity = Purity of the standard.
-
qNMR Workflow
Caption: Workflow for quantitative NMR (qNMR) analysis.
Expected Performance Data
| Parameter | Expected Value | Rationale / Justification |
| LOQ | ~0.1% w/w | qNMR is less sensitive than MS methods; it is best for impurities at levels of 0.1% or higher. |
| Linearity (R²) | Not Applicable | qNMR is a primary ratio method; linearity is inherent to the physics of the technique. |
| Precision (%RSD) | < 2% | Highly precise when acquisition parameters are correctly optimized. |
| Accuracy | High | Considered a primary analytical method, providing true "absolute" quantification. |
Comparative Summary and Method Selection
The choice of analytical method is driven by the specific question you need to answer. This table provides a head-to-head comparison to guide your decision-making process.
| Feature | GC-MS | LC-MS/MS | qNMR |
| Sensitivity | High (ppb level) | Very High (sub-ppb level) | Moderate (ppm to % level) |
| Selectivity | High (with SIM) | Very High (with MRM) | Moderate to High (depends on spectral overlap) |
| Sample Prep | More complex (derivatization) | Simple (dilute-and-shoot) | Simple (weigh-and-dissolve) |
| Throughput | Moderate | High | Low |
| Need for Analyte Standard | Yes (for quantification) | Yes (for quantification) | No (uses internal standard) |
| Best For... | Routine QC of volatile impurities, when derivatization is established. | Trace-level PGI quantification, method development, complex matrices. | Absolute purity assignment, primary standard characterization, when no analyte standard is available. |
Final Recommendation
-
For routine quality control and release testing where the highest sensitivity is paramount to meet strict PGI limits, HILIC-LC-MS/MS is the unequivocal method of choice. Its combination of sensitivity, selectivity, and ease of preparation makes it the most robust and reliable option.[2][8]
-
If your laboratory is more equipped for gas chromatography or if the API matrix presents significant ion suppression issues in LC-MS, a well-validated GC-MS method with derivatization is a highly effective alternative.
-
qNMR serves a critical, albeit different, role. It is the ideal technique for the initial characterization and purity assignment of your this compound reference material itself, which can then be used to calibrate the more sensitive chromatographic methods.
By understanding the fundamental principles and strategic applications of each of these powerful analytical techniques, researchers and drug development professionals can confidently design and implement a scientifically sound control strategy for this compound, ensuring the safety and quality of the final pharmaceutical product.
References
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- Determination of Genotoxic Impurities in Pharmaceuticals. (n.d.).
- Analysis of genotoxic impurities. (2023). BOC Sciences.
- Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: Applied to a depletion study of 2-pyrrolidinone in swine liver. (n.d.).
- This compound DiscoveryCPR 98338-34-2. (n.d.). Sigma-Aldrich.
- This compound DiscoveryCPR 98338-34-2. (n.d.). Sigma-Aldrich.
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- (PDF) Quantitative NMR spectroscopy in pharmaceutical R&D. (n.d.).
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- Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL. (n.d.).
- measure pyrrolidine by HPLC. (2011).
- GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Applic
- Ethylchloroformate Derivatization for GC–MS Analysis of Resver
- Analytical methods for tracing pharmaceutical residues in water and wastewater. (n.d.). AquaEnergy Expo Knowledge Hub.
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Safety Operating Guide
Navigating the Disposal of 3-(Chloromethyl)-1-ethylpyrrolidine: A Guide for Laboratory Professionals
Understanding the Hazard Profile: An Evidence-Based Approach
Due to the absence of a dedicated SDS for 3-(Chloromethyl)-1-ethylpyrrolidine (CAS No. 98338-34-2), a conservative approach to its handling and disposal is paramount. Analysis of analogous compounds, such as (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine and 1-(3-Chloropropyl)pyrrolidine hydrochloride, provides critical insights into its likely hazard profile.[1][2]
Key Inferred Hazards:
-
Corrosivity: Amine-containing pyrrolidine derivatives are frequently corrosive, capable of causing severe skin burns and eye damage upon contact.[1][2]
-
Flammability: These compounds may be flammable liquids or solids, posing a fire risk, especially in the presence of ignition sources.[1][2]
-
Irritation: Inhalation or skin contact can lead to respiratory tract and skin irritation.[3]
-
Toxicity: While specific data is unavailable, the compound should be handled as if it is harmful if swallowed or in contact with the skin.[2]
-
Alkylating Agent Potential: The presence of a chloromethyl group suggests that this compound may act as an alkylating agent. Such substances are often reactive and can have mutagenic or carcinogenic properties, necessitating stringent handling procedures to minimize exposure.
This inferred hazard profile dictates the need for strict adherence to safety protocols and the classification of this compound as a hazardous waste.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following PPE and safety measures are mandatory:
| Protective Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield are essential to protect against splashes of this potentially corrosive material. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) of sufficient thickness should be worn. Always inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | A flame-retardant lab coat, worn over personal clothing, and closed-toe shoes are required. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of vapors. |
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and compliance with environmental regulations. As a halogenated organic compound, it is subject to specific disposal pathways.
Caption: Disposal workflow for this compound.
Detailed Steps:
-
Segregation is Key: this compound must be collected in a designated waste container for halogenated organic compounds . Do not mix it with non-halogenated organic waste, as this can complicate and increase the cost of disposal.
-
Container Selection and Labeling: Use a chemically compatible container with a secure, leak-proof lid. The container must be clearly labeled with the words "Hazardous Waste," the name of the chemical, and the associated hazards (e.g., "Corrosive," "Flammable").
-
Accumulation in a Satellite Area: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible chemicals.
-
Engage a Licensed Waste Disposal Professional: The ultimate disposal of halogenated organic waste must be handled by a licensed and certified hazardous waste disposal company. These companies are equipped to transport and dispose of the material in compliance with all federal, state, and local regulations.
-
Incineration as the Preferred Method: The standard and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration in a facility permitted to handle such waste.[4] This process ensures the complete destruction of the hazardous components.
-
Documentation: Maintain meticulous records of the waste generated, including the quantity and date of accumulation. When the waste is collected, ensure that a hazardous waste manifest is correctly filled out and signed.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Caption: Immediate steps for managing a spill of this compound.
Cleanup Procedure:
-
Evacuate and Alert: Immediately evacuate the affected area and inform your laboratory supervisor and colleagues.
-
Control Vapors: Ensure the chemical fume hood is operating correctly to control the spread of any vapors.
-
Containment: For small spills, use a chemical absorbent material (e.g., vermiculite, sand, or a commercial sorbent) to contain the spill. Do not use combustible materials like paper towels.
-
Cleanup: Wearing the appropriate PPE, carefully collect the absorbent material and any contaminated debris. Place it in a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable decontaminating solution, followed by soap and water.
-
Disposal: All materials used in the cleanup, including gloves and absorbent pads, must be disposed of as halogenated hazardous waste.
Chemical Incompatibility Considerations
To prevent dangerous reactions, this compound waste should not be stored with the following:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.
-
Strong Acids and Bases: May cause violent reactions or the release of toxic fumes.
-
Reactive Metals: Such as alkali metals, can lead to hazardous reactions.
Always consult a chemical incompatibility chart and the SDS of any co-stored chemicals.
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For this compound, a diligent and informed approach to disposal is essential. By understanding its inferred hazards, implementing stringent safety protocols, and adhering to the principles of hazardous waste segregation and disposal, researchers can ensure that the lifecycle of this compound concludes safely and in full compliance with regulatory standards. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for disposal through a certified hazardous waste contractor.
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-
U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. Retrieved from [Link]
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Angene Chemical. (2025). Safety Data Sheet: 1-(3-Chloropropyl)pyrrolidine hydrochloride. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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Organic Chemistry Portal. (2016). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved from [Link]
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Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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Maharashtra Pollution Control Board. (n.d.). Guidelines Common Hazardous Waste Incineration. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Reactivity of Alpha Hydrogens. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
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Karolinska Institutet. (2025). Laboratory waste. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - (S)-2-(Aminomethyl)-1-ethylpyrrolidine, 99%. Retrieved from [Link]
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Operational Guide: Personal Protective Equipment for Handling 3-(Chloromethyl)-1-ethylpyrrolidine
This guide provides essential safety and logistical information for the handling and disposal of 3-(Chloromethyl)-1-ethylpyrrolidine (CAS No. 98338-34-2). As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your team can operate with the highest degree of safety and efficacy. The protocols herein are designed as a self-validating system to minimize exposure and mitigate risk.
Hazard Assessment: Understanding the Risk Profile
-
Alkylating Agent Potential: The chloromethyl group makes this compound a potential alkylating agent. Alkylating agents are reactive compounds that can transfer an alkyl group to nucleophilic sites in cells, including DNA. This mechanism is associated with mutagenic, carcinogenic, and teratogenic effects. Therefore, it is prudent to handle this compound as a substance with high chronic toxicity potential. Safety data sheets for analogous chlorinated compounds confirm hazards such as skin and eye irritation, respiratory irritation, and potential reproductive toxicity[1].
-
Corrosivity and Irritation: Tertiary amines and alkyl halides can be corrosive and irritating to the skin, eyes, and respiratory tract[2][3][4]. Direct contact can cause chemical burns, and inhalation of dust or vapors may lead to respiratory irritation[1].
-
Physical Form: The compound is listed as a solid, which can present an inhalation hazard if it is a fine powder.
Given these characteristics, a conservative approach is mandated. All handling procedures must assume the compound is corrosive, an irritant, and a potential mutagen or reproductive toxin.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not merely a checklist; it is a comprehensive barrier system designed to protect against the specific hazards identified above. The following table summarizes the minimum required PPE for various laboratory operations involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety Glasses | Nitrile Gloves (single pair) | Buttoned Laboratory Coat | Not required |
| Weighing of Solid | Chemical Splash Goggles & Full-Face Shield | Double Nitrile Gloves | Polyethylene-Coated, Disposable Gown | Fit-tested N95 Respirator |
| Solution Preparation & Transfer | Chemical Splash Goggles & Full-Face Shield | Double Nitrile Gloves | Polyethylene-Coated, Disposable Gown | Not required if in a certified chemical fume hood |
| Reaction Workup & Purification | Chemical Splash Goggles & Full-Face Shield | Double Nitrile Gloves | Polyethylene-Coated, Disposable Gown | Not required if in a certified chemical fume hood |
| Waste Disposal | Chemical Splash Goggles | Double Nitrile Gloves | Polyethylene-Coated, Disposable Gown | Not required if containers are sealed |
Causality Behind PPE Choices:
-
Eye and Face Protection : Standard safety glasses are insufficient. Due to the potential for severe irritation and corrosivity, chemical splash goggles are mandatory for all handling outside of simple transport[5]. A full-face shield must be worn over the goggles during operations with a high risk of splashing, such as weighing powders or transferring solutions[6]. This provides a secondary barrier and protects the entire face.
-
Hand Protection : A single pair of gloves is not enough. The standard protocol is double-gloving with chemotherapy-rated nitrile gloves[7].
-
Why Nitrile? Nitrile offers good resistance to a broad range of chemicals, but it provides minimal protection against chlorinated solvents[6]. However, for incidental contact with the solid or its solutions in common lab solvents (e.g., DCM, THF), it is appropriate.
-
Why Double-Gloving? The outer glove absorbs the primary contamination. In case of a small tear or permeation, the inner glove provides a crucial secondary layer of protection[7]. The outer glove should be removed and replaced immediately after any known contact or after completing a task. The inner glove is removed upon exiting the work area.
-
-
Body Protection : A standard cotton lab coat is inadequate as it can absorb chemicals and hold them against the skin[8]. A disposable, polyethylene-coated gown with long sleeves and elastic cuffs is required[7][9]. This provides an impermeable barrier to splashes and dust. The gown must be removed before leaving the designated work area.
-
Respiratory Protection : Because the compound is a solid, weighing operations can generate fine dust that can be inhaled. Therefore, a NIOSH-certified N95 respirator, at a minimum, is required during any handling of the solid compound outside of a certified chemical fume hood[10]. All work with solutions should be performed inside a fume hood to control vapor exposure[5][11].
Safe Handling Workflow: Weighing and Solubilization
This protocol provides a step-by-step guide for safely weighing solid this compound and preparing a solution. This workflow is designed to contain the chemical at every step.
Experimental Workflow Diagram
Caption: Workflow for weighing and solubilizing this compound.
Step-by-Step Protocol:
-
Preparation :
-
Verify that a certified chemical fume hood is operational. Line the work surface of the fume hood with a disposable absorbent pad.
-
Gather all necessary equipment: the chemical container, spatulas, an anti-static weighing dish, the reaction flask (capped), and the chosen solvent in a wash bottle.
-
Don all required PPE as specified in the table for "Weighing of Solid": a coated gown, double nitrile gloves, chemical splash goggles, a face shield, and an N95 respirator.
-
-
Handling (inside the fume hood) :
-
Carefully open the chemical container inside the fume hood.
-
Using a clean spatula, transfer the approximate amount of solid to the tared weighing dish on an analytical balance (if the balance is inside the hood) or a tared dish inside the hood if using an external balance. Minimize the creation of dust.
-
Once the desired mass is obtained, securely close the primary chemical container.
-
Carefully transfer the weighed solid into the reaction flask.
-
Using the wash bottle with the reaction solvent, rinse the weighing dish and spatula, collecting all rinsate into the reaction flask to ensure a quantitative transfer.
-
Add the remaining solvent, cap the flask, and mix until dissolved.
-
-
Decontamination and Cleanup :
-
All disposable items that contacted the solid (e.g., weigh boat, absorbent pad) must be placed in a designated, sealed bag for solid hazardous waste.
-
Rinse any non-disposable glassware or tools with a small amount of solvent, and pour the rinsate into the designated "Halogenated Organic Liquid Waste" container[5].
-
Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
Doff PPE in the correct order: remove outer gloves, then the gown and face shield, and finally the inner gloves. Dispose of all disposable PPE in the appropriate solid waste stream.
-
Wash hands thoroughly with soap and water after exiting the lab[8][11].
-
Disposal Plan: Segregation is Key
Improper disposal can lead to significant safety and environmental hazards. All waste streams generated from handling this compound must be treated as hazardous.
-
Liquid Waste : Due to the presence of chlorine, all liquid waste containing this compound (including reaction mixtures and solvent rinses) must be collected in a clearly labeled "Halogenated Organic Waste" container[5]. Do not mix with non-halogenated waste, as this complicates the disposal and recycling process.
-
Solid Waste : All contaminated disposable items, including gloves, gowns, absorbent pads, weigh boats, and paper towels, must be collected in a durable, sealed plastic bag labeled "Hazardous Solid Waste."
-
Empty Containers : The original chemical container is not truly empty. It should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as halogenated liquid waste. The rinsed container can then be disposed of according to your institution's guidelines.
Always adhere to your institution's specific waste management protocols and consult with your Environmental Health and Safety (EHS) department for guidance[12].
Emergency Procedures: Immediate Response
-
Skin Exposure : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes[1][3][13]. Seek immediate medical attention.
-
Eye Exposure : Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open[1][13]. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration (do not use mouth-to-mouth) and seek immediate medical attention[3][13].
-
Spill : Evacuate the immediate area. If the spill is small and you are trained to handle it, use an inert absorbent material (e.g., vermiculite, sand) and collect it into a sealed container for hazardous waste disposal. Ensure you are wearing the full PPE described above. For large spills, evacuate the lab and contact your institution's EHS emergency response team.
References
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Safe Laboratory Practices: Handling and Disposing of Organic Substances . HSC Chemistry. [Link]
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Personal Protective Equipment (PPE) . CHEMM. [Link]
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Working with Chemicals - Prudent Practices in the Laboratory . National Institutes of Health (NIH). [Link]
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Safe Laboratory Practices in Chemistry . Harvey Mudd College Department of Chemistry. [Link]
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Which PPE is required to be worn during chemotherapy compounding? . [Link]
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Personal protective equipment for preparing toxic drugs . GERPAC. [Link]
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Guide to the USP <800> Guidelines for PPE Use When Administering Chemotherapy Drugs . Halyard Health. [Link]
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Safety . Chemistry LibreTexts. [Link]
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Policy for the use of personal protective equipment when handling chemotherapy, v 3.0 . NHS England. [Link]
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Safety in the Organic Chemistry Laboratory . Utah Tech University. [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . [Link]
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Disposal of Chemicals used in the Illicit Manufacture of Drugs . UNODC. [Link]
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Material Safety Data Sheet - (S)-2-(Aminomethyl)-1-ethylpyrrolidine, 99% . Cole-Parmer. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
